Thalmine
Description
Structure
3D Structure
Properties
CAS No. |
7682-65-7 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1 |
InChI Key |
CASHVZNATRNXDE-KYJUHHDHSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine
Disclaimer: The initial query for "Thalmine" yielded no results for a compound with that specific name in chemical and biological literature. It is highly probable that this is a misspelling of Thiamine (Vitamin B1), a well-documented and essential nutrient. This guide will, therefore, focus on the chemical structure, properties, and biological roles of Thiamine.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Thiamine's chemistry, physical properties, and its critical functions in biological systems.
Chemical Structure and Identification
Thiamine is a water-soluble vitamin of the B complex. Its chemical structure consists of a pyrimidine and a thiazole ring linked by a methylene bridge.[1][2] The thiazole ring contains a quaternary nitrogen and a phosphorylatable hydroxyethyl side chain.[3]
IUPAC Name: 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol[1]
Molecular Formula: C₁₂H₁₇N₄OS⁺[1]
CAS Number: 59-43-8 (for Thiamine)[1]
Physicochemical Properties
Thiamine is a colorless, crystalline solid with a slight characteristic odor.[4] It is stable in acidic solutions but unstable in alkaline conditions and is susceptible to degradation by heat.[5][6] For stability in supplements and medications, it is often used in its salt forms, such as thiamine hydrochloride and thiamine mononitrate.[3]
The following table summarizes the key physicochemical properties of Thiamine and its common salt forms.
| Property | Value | Source(s) |
| Molecular Weight | 265.36 g/mol (Thiamine cation) | [1] |
| 300.81 g/mol (Thiamine chloride) | [7] | |
| 337.27 g/mol (Thiamine hydrochloride) | [8] | |
| Melting Point | Decomposes at ~248-250 °C | [7][8][9] |
| Solubility | Water: Very soluble (1 g/mL) | [8][10] |
| Methanol: Very soluble | [10] | |
| Ethanol (95%): 1 g/100 mL | [7][10] | |
| Glycerol: 1 g/18 mL | [7][10] | |
| Propylene Glycol: Soluble | [7][10] | |
| Ether, Benzene, Chloroform, Hexane: Practically insoluble | [7][10] | |
| pKa | ~4.8 (pyrimidine N1 nitrogen), ~9.2-9.3 (thiazole nitrogen), 11.6 (thiol form after ring opening) | [2] |
| Vapor Pressure | 1.8 x 10⁻¹⁰ mm Hg at 25 °C | [4] |
Spectral Data
Spectroscopic methods are crucial for the identification and quantification of Thiamine.
-
UV-Vis Spectroscopy: Thiamine exhibits characteristic UV absorbance. At a pH ≤ 5.5, it shows a single absorbance peak at approximately 245 nm. At a pH ≥ 7, this peak splits into two, at around 235 nm and 267 nm, due to the deprotonation of a pyrimidine nitrogen.[2]
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of Thiamine and studying its reaction mechanisms. The proton on the C2 position of the thiazolium ring is notably acidic and its exchange can be monitored by ¹H NMR.[11][12]
-
Mass Spectrometry: Mass spectrometry, particularly LC-MS/MS, is a highly sensitive and specific method for the quantification of Thiamine and its phosphate derivatives in biological samples and pharmaceutical formulations.[13][14][15][16][17] Common parent and daughter ion transitions are used for identification and quantification.[13][16][17]
Biological Role and Signaling Pathways
The biologically active form of Thiamine is Thiamine Pyrophosphate (TPP) , also known as Thiamine Diphosphate (TDP). TPP is synthesized from Thiamine in the cytosol and is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[9][18]
Thiamine Pyrophosphate (TPP) Biosynthesis
The biosynthesis of TPP is a multi-step process involving the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled and phosphorylated.[19][20][21]
Caption: Prokaryotic biosynthesis pathway of Thiamine Pyrophosphate (TPP).
Role in Central Metabolism
TPP is a critical cofactor for several dehydrogenase enzyme complexes in central metabolic pathways.[9][22][23]
Caption: Role of TPP as a cofactor in key metabolic pathways.
Thiamine Transport
Thiamine is transported into cells via specific transporter proteins. In humans, the main transporters are SLC19A2 (ThTr1) and SLC19A3 (ThTr2).[24][25][26][27] Mutations in these transporters can lead to thiamine deficiency disorders.[25][26] The transport is a carrier-mediated process.[28]
Caption: Simplified workflow of Thiamine transport across the cell membrane.
Experimental Protocols
Spectrophotometric Determination of Thiamine in Pharmaceutical Preparations
This method is based on the oxidation of Thiamine to thiochrome, which is a fluorescent compound, or the formation of a colored complex. A simpler method involves the precipitation of sulfur as barium sulfate and its spectrophotometric measurement.[29] Another approach uses a diazotization reaction to form a colored azo dye.[30]
Principle: The sulfur in the thiamine molecule is oxidized to sulfate, which is then precipitated as barium sulfate. The turbidity of the resulting suspension is measured spectrophotometrically.[29]
Apparatus:
-
UV-Vis Spectrophotometer
-
Calibrated flasks and pipettes
-
Whatman No. 1 filter paper
Reagents:
-
Deionized water
-
Sodium hydroxide solution
-
Hydrogen peroxide solution
-
Barium chloride solution
-
Hydrochloric acid
Procedure (based on Al-Ahmary, 2014): [29]
-
Sample Preparation: Weigh and powder ten tablets. Dissolve an amount of powder equivalent to 20 mg of thiamine in 100 mL of deionized water. Filter the solution and dilute to 1000 mL with deionized water.
-
Oxidation: To a suitable aliquot of the sample solution, add 5 mL of sodium hydroxide solution and 5 mL of hydrogen peroxide to oxidize the thiamine and produce sulfate.
-
Precipitation: Acidify the solution and add barium chloride to precipitate the sulfate as barium sulfate.
-
Measurement: Measure the absorbance of the suspension at 420 nm against a reagent blank.
-
Quantification: Determine the concentration of thiamine from a calibration curve prepared with standard thiamine solutions.
Quantification of Thiamine in Biological Fluids by LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring thiamine and its phosphate derivatives in samples like whole blood.[13][15][17]
Principle: Thiamine and its phosphorylated forms are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[15][17]
Apparatus:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
Perchloric acid or Trichloroacetic acid for deproteinization
-
Ammonium carbonate or similar volatile buffer for the mobile phase
-
Methanol
-
Thiamine standard solutions
-
Deuterium-labeled thiamine internal standard
Procedure (based on PLOS One, 2015 & NVKC, 2017): [15][17]
-
Sample Preparation: Mix whole blood with an internal standard solution containing deuterium-labeled thiamine. Deproteinize the sample by adding perchloric or trichloroacetic acid. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column. Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., methanol).
-
Mass Spectrometric Detection: Operate the ESI source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for thiamine and its internal standard.
-
Quantification: Calculate the concentration of thiamine in the sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Conclusion
Thiamine is a vital micronutrient with a well-defined chemical structure and a critical role in cellular metabolism. This guide provides a foundational understanding of its chemical and physical properties, its biological functions, and the experimental methods used for its analysis. The detailed information and protocols presented here are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and physical properties of thiamin | PPSX [slideshare.net]
- 4. agustogroup.com [agustogroup.com]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]
- 9. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 10. チアミン 塩酸塩 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 16. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. nvkc.nl [nvkc.nl]
- 18. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 19. Biosynthesis of Thiamin Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 23. qualialife.com [qualialife.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cell biology of the human thiamine transporter-1 (hTHTR1). Intracellular trafficking and membrane targeting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. journals.physiology.org [journals.physiology.org]
- 29. scispace.com [scispace.com]
- 30. ijpsr.com [ijpsr.com]
An In-depth Technical Guide to Thiamine (Vitamin B1): Discovery, Natural Sources, and Core Metabolic Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiamine, also known as vitamin B1. The initial query for "thalmine" is addressed here as its likely intended subject, thiamine, based on extensive scientific literature. This document details its historical discovery, delineates its prevalence in natural sources with quantitative data, and provides an in-depth look at its critical role in cellular metabolism. The guide includes detailed experimental protocols for thiamine analysis and visual representations of its action in key biochemical pathways.
Discovery of Thiamine
The discovery of thiamine is intrinsically linked to the study of the nutritional deficiency disease, beriberi. For centuries, beriberi was a significant cause of mortality, particularly in regions where polished white rice was a dietary staple.
In the 1890s, Christiaan Eijkman, a Dutch physician and pathologist in the Dutch East Indies, observed that chickens fed a diet of polished rice developed symptoms similar to beriberi, while those fed unpolished rice did not. He hypothesized that an unknown substance in the rice bran was essential for preventing the disease. This marked a pivotal moment in the history of nutritional science, leading to the concept of vitamins.
Subsequent research by Gerrit Grijns confirmed Eijkman's findings and further solidified the idea of "essential food factors." In 1911, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. He named it "vitamine" (a portmanteau of "vital amine") because he thought it was an amine essential for life. This term was later shortened to "vitamin."
The final isolation and crystallization of thiamine were achieved by the Dutch chemists Barend Coenraad Petrus Jansen and Willem Frederik Donath in 1926. Its chemical structure was elucidated, and the compound was synthesized by Robert R. Williams in 1936.
Natural Sources of Thiamine
Thiamine is synthesized by various plants, bacteria, and fungi. Animals and humans must obtain it from their diet. The biologically active form of thiamine is thiamine pyrophosphate (TPP), which is formed in the body through phosphorylation of thiamine.
Thiamine is found in a wide variety of foods. The concentration of thiamine in these sources can vary depending on factors such as the specific cultivar, growing conditions, and processing methods. Heating and processing of foods can lead to a significant reduction in their thiamine content.[1]
Quantitative Data of Thiamine in Natural Sources
The following table summarizes the thiamine content in a selection of natural sources. The data is presented in milligrams (mg) per 100 grams (g) of the food item.
| Food Source | Thiamine Content (mg/100g) |
| Grains and Legumes | |
| Brown Rice, cooked | 0.1 |
| Whole Wheat Flour | 0.49 |
| Lentils, cooked | 0.17 |
| Black Beans, cooked | 0.24 |
| Green Peas, cooked | 0.28 |
| Meat and Fish | |
| Pork, lean, cooked | 0.73 |
| Salmon, cooked | 0.21 |
| Beef, liver, cooked | 0.22 |
| Nuts and Seeds | |
| Sunflower Seeds, dried | 1.48 |
| Macadamia Nuts, raw | 1.2 |
| Pistachio Nuts, raw | 0.87 |
| Vegetables | |
| Asparagus, cooked | 0.16 |
| Brussels Sprouts, cooked | 0.1 |
Data compiled from various food composition databases.
Experimental Protocols
The analysis of thiamine in various matrices is crucial for nutritional assessment, food quality control, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of thiamine and its phosphate esters.
Protocol for Thiamine Extraction and Quantification in Food Samples using HPLC
This protocol outlines a general procedure for the determination of total thiamine in food samples. The method involves acid hydrolysis to release bound thiamine, enzymatic dephosphorylation to convert thiamine phosphates to free thiamine, and subsequent quantification by HPLC with fluorescence detection after pre-column derivatization to thiochrome.
1. Sample Preparation and Extraction:
-
Homogenize a known weight (e.g., 5 g) of the food sample.
-
Add 50 mL of 0.1 M hydrochloric acid (HCl) and mix thoroughly.
-
Heat the mixture in a water bath at 100°C for 30 minutes with occasional shaking to hydrolyze thiamine-protein complexes.
-
Cool the mixture to room temperature and adjust the pH to 4.5 with 2.5 M sodium acetate.
-
Add 5 mL of a 10% solution of a suitable enzyme preparation (e.g., Taka-Diastase or acid phosphatase) to dephosphorylate thiamine esters.
-
Incubate the mixture at 37°C for 12-16 hours (overnight).
-
Stop the enzymatic reaction by adding 5 mL of 50% trichloroacetic acid (TCA) to precipitate proteins.
-
Bring the total volume to 100 mL with deionized water and filter the solution through a 0.45 µm syringe filter.
2. Thiochrome Derivatization:
-
Take a 1 mL aliquot of the filtered extract.
-
Add 1 mL of 1% potassium ferricyanide in 15% sodium hydroxide (NaOH) to oxidize thiamine to the fluorescent compound thiochrome.
-
Mix vigorously for 15 seconds.
-
Add 2 mL of isobutanol and vortex for 1 minute to extract the thiochrome.
-
Centrifuge to separate the layers and collect the upper isobutanol layer for HPLC analysis.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0) in an isocratic or gradient elution. A common starting point is a 30:70 (v/v) ratio of methanol to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation wavelength set at 365 nm and emission wavelength at 435 nm.
-
Quantification: Prepare a standard curve using known concentrations of thiamine standard that have undergone the same derivatization procedure. The concentration of thiamine in the sample is determined by comparing its peak area to the standard curve.
Signaling Pathways and Metabolic Roles
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes play crucial roles in energy production and the biosynthesis of essential molecules.
Role of Thiamine in the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis. TPP is a cofactor for the enzyme transketolase, which is a key enzyme in the non-oxidative phase of the PPP.
Caption: Role of TPP-dependent Transketolase in the Pentose Phosphate Pathway.
Role of Thiamine in the Citric Acid Cycle
The citric acid cycle (also known as the Krebs cycle or TCA cycle) is the central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP. TPP is a crucial cofactor for two key enzyme complexes in this pathway: the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, and the α-ketoglutarate dehydrogenase complex, which catalyzes a key regulatory step within the cycle.
Caption: TPP-dependent enzyme complexes in the Citric Acid Cycle.
Experimental Workflow for Thiamine Analysis
The following diagram illustrates a typical workflow for the analysis of thiamine in a food matrix, from sample preparation to final quantification.
Caption: General workflow for the analysis of thiamine in food samples.
References
The Putative Biosynthesis of Thalmine in Thalictrum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalictrum species are a rich source of pharmaceutically significant benzylisoquinoline alkaloids (BIAs), including the bisbenzylisoquinoline alkaloid thalmine. While the complete biosynthetic pathway of this compound has not been definitively elucidated, extensive research into the biosynthesis of related BIAs provides a robust framework for its putative synthesis. This technical guide outlines the likely biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It summarizes available quantitative data for related alkaloids in Thalictrum, provides detailed experimental protocols for pathway elucidation, and presents visualizations of the proposed biosynthetic pathway and experimental workflows. This document serves as a comprehensive resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics derived from Thalictrum alkaloids.
Introduction
The genus Thalictrum, belonging to the Ranunculaceae family, is renowned for its production of a wide array of structurally complex and biologically active alkaloids.[1][2] Among these, the bisbenzylisoquinoline alkaloids (BBIAs) are of significant interest due to their diverse pharmacological properties, which include antitumor, antimicrobial, and hypotensive activities.[3] this compound, a prominent BBIA found in several Thalictrum species, exemplifies the intricate chemical architecture of this class of natural products.
Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can facilitate the targeted genetic engineering of Thalictrum species or microbial hosts to enhance the production of this compound or its precursors. Furthermore, a detailed knowledge of the enzymes involved can enable chemoenzymatic synthesis of novel this compound analogs with improved therapeutic profiles. This guide synthesizes the current knowledge on BIA biosynthesis to propose a putative pathway for this compound formation in Thalictrum.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other BIAs, is believed to originate from the aromatic amino acid L-tyrosine.[4][5] The pathway can be conceptually divided into three main stages: the formation of the core benzylisoquinoline skeleton, the diversification of this skeleton to form monomeric units, and the final coupling of these monomers to yield the dimeric structure of this compound.
Formation of the Benzylisoquinoline Core: (S)-Norcoclaurine and (S)-Reticuline
The initial steps of BIA biosynthesis are well-established and involve the condensation of two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) to yield the central precursor to all BIAs, (S)-norcoclaurine.[6]
Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the key branchpoint intermediate, (S)-reticuline.[7] The enzymes involved in this conversion include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (a cytochrome P450 enzyme), and 4'-O-methyltransferase (4'OMT).[6]
Formation of Aporphine and Benzylisoquinoline Monomers
(S)-Reticuline serves as the substrate for the synthesis of a vast array of BIA subclasses. For the biosynthesis of a bisbenzylisoquinoline alkaloid like this compound, which is composed of two distinct monomeric units (one of which is an aporphine type), (S)-reticuline is channeled into parallel pathways.
-
Aporphine Monomer Formation: The characteristic aporphine scaffold is formed through an intramolecular C-C phenol coupling reaction of (S)-reticuline. This oxidative coupling is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[8] For instance, corytuberine synthase, a CYP80G enzyme, converts (S)-reticuline to the aporphine alkaloid (S)-corytuberine.[4] Subsequent modifications by other enzymes would then yield the specific aporphine monomer of this compound.
-
Benzylisoquinoline Monomer Formation: The second monomeric unit of this compound is a more conventional benzylisoquinoline derivative. This would be formed from (S)-reticuline through various modifications such as demethylation or additional hydroxylations, catalyzed by other specific enzymes.
Dimerization to Form this compound
The final and defining step in the biosynthesis of this compound is the oxidative coupling of the two pre-formed monomeric units. This intermolecular C-O phenol coupling is catalyzed by cytochrome P450 enzymes of the CYP80A subfamily.[9][10] For example, berbamunine synthase (CYP80A1) from Berberis stolonifera catalyzes the formation of a C-O bridge between two benzylisoquinoline monomers.[9] A similar CYP80A enzyme is hypothesized to be responsible for the stereospecific coupling of the aporphine and benzylisoquinoline monomers to form this compound.
The proposed biosynthetic pathway is illustrated in the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Technical Guide to the Mechanisms of Action of Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIQAs) are a large and structurally diverse class of natural products derived from plants.[1] These compounds are characterized by the presence of two benzylisoquinoline units linked together. For centuries, plants containing BBIQAs have been utilized in traditional medicine, and modern research has begun to unravel the complex pharmacological activities that underpin their therapeutic effects.[2] BBIQAs exhibit a remarkable range of biological properties, including anticancer, neuroprotective, cardiovascular, antimicrobial, and neuromuscular blocking activities.[3][4]
This technical guide provides an in-depth exploration of the core mechanisms of action for several prominent bisbenzylisoquinoline alkaloids. It summarizes key signaling pathways, presents quantitative pharmacological data, details relevant experimental protocols, and provides visual representations of the molecular interactions and processes involved. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of bioactive molecules.
Anticancer Mechanisms of Action
BBIQAs exert potent anticancer effects by modulating a multitude of cellular signaling pathways that are critical for tumor growth, survival, and metastasis.[5][6] Their mechanisms often involve the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of proliferation, angiogenesis, and invasion.[7]
Modulation of Apoptosis and Cell Survival Pathways
A primary anticancer strategy of BBIQAs is the induction of programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often achieved by targeting key regulatory hubs like NF-κB and PI3K/Akt.
-
Tetrandrine: This alkaloid induces apoptosis in human oral and prostate cancer cells through the activation of caspase-3, -8, and -9.[7] In hepatocellular carcinoma, it triggers apoptosis by activating ROS and inhibiting the pro-survival PI3K/Akt pathway.[8]
-
Berbamine: In multiple myeloma cells, berbamine inhibits the NF-κB signaling pathway.[9] It achieves this by increasing the expression of A20, which in turn leads to the down-regulation of IKKα and phosphorylated IκBα, preventing the nuclear translocation of the p65 subunit.[9][10] This blockade results in the decreased expression of NF-κB downstream targets like cyclin D1, Bcl-xL, and survivin, ultimately promoting apoptosis.[9][10]
-
Dauricine: Dauricine induces apoptosis in colon cancer by suppressing the activation of NF-κB.[11] In lung adenocarcinoma, its effects are mediated by the modulation of oxidative stress through the downregulation of Nrf2 and activation of the apoptotic pathway.[12]
-
Fangchinoline: This compound has been shown to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells.[13] It also suppresses the NF-κB and AP-1 pathways in leukemia and multiple myeloma cells, enhancing TNFα-driven apoptosis.[14] In esophageal cancer, fangchinoline activates both intrinsic apoptosis via the pro-apoptotic protein Noxa and extrinsic apoptosis through Death Receptor 5 (DR5).[15]
-
Phaeanthine: In cervical cancer cells, phaeanthine triggers mitochondria-mediated apoptosis by downregulating the expression of Akt and its phosphorylated form, as well as other anti-apoptotic proteins like Mcl-1 and XIAP.[16]
Diagram 1: Overview of BBIQA-mediated anticancer signaling.
Induction of Cell Cycle Arrest
BBIQAs can halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, most commonly the G1 phase.
-
Fangchinoline: In breast cancer cells, fangchinoline induces G1-phase arrest by reducing the expression of key cyclins (D1, D3, and E) and increasing the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27. [25] It also directly inhibits the kinase activities of CDK2, CDK4, and CDK6. [25]
-
Tetrandrine: This alkaloid causes G1 arrest in human colon carcinoma cells, an effect mediated by the inhibition of CDKs and the upregulation of p53 and p21. [19]
-
Berbamine: Treatment of multiple myeloma cells with berbamine leads to G1 arrest, which is consistent with its ability to down-regulate cyclin D1 expression. [26, 28]
Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Several BBIQAs can counteract this resistance.
-
Tetrandrine: Tetrandrine is an effective modulator of P-gp activity. [45] It can reverse MDR in various tumor models, enhancing the efficacy of co-administered chemotherapeutic agents. [19, 45, 46]
Quantitative Data: Anticancer Activity
The cytotoxic effects of BBIQAs are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Alkaloid | Cancer Cell Line | Activity | IC50 / Concentration | Citation |
| Phaeanthine | HeLa (Cervical) | Cytotoxicity | 8.11 ± 0.04 µM | [32] |
| Dauricine | HCT116, SW620 (Colon) | Growth Inhibition | 0-20 µM (effective range) | [9] |
| Dauricine | A549, H1299 (LUAD) | Viability Decrease | Significant at ≥ 5 µM | [22] |
| Fangchinoline | KKU-100 (CCA) | Apoptosis Induction | 10-100 µM (dose-dependent) | [38] |
| Cephaeline | H460, A549 (Lung) | Cell Death Induction | 5-400 nM | [14] |
Neuroprotective Mechanisms of Action
Several BBIQAs can cross the blood-brain barrier and exert significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (AD). [3, 44]
-
Dauricine: In animal models of Alzheimer's disease, dauricine has been shown to prevent the influx of extracellular Ca2+ and inhibit its release from the endoplasmic reticulum. [40] It alleviates cognitive impairment by negatively regulating the Ca2+/Calmodulin (CaM) pathway and its downstream targets, CaMKII and BACE1. [40] This action leads to a decrease in Tau protein hyperphosphorylation and reduced deposition of Aβ plaques. [40]
-
Liensinine, Isoliensinine, and Neferine: These alkaloids from lotus seed embryos also exhibit neuroprotective properties. They can suppress tau hyperphosphorylation by inhibiting the Ca2+-CaM/CaMKII pathway. [3] Furthermore, they exert anti-neuroinflammatory effects by inhibiting microglial activation and suppressing the NF-κB signaling pathway. [3, 44]
Diagram 2: Neuroprotective mechanism of Dauricine in AD.
Cardiovascular and Neuromuscular Effects
BBIQAs demonstrate significant activity in the cardiovascular and peripheral nervous systems, primarily through the modulation of ion channels and neurotransmitter receptors.
Cardiovascular Mechanisms
-
Tetrandrine: Known for its antihypertensive and antiarrhythmic effects, tetrandrine functions as a calcium channel blocker. [7] It inhibits L-type voltage-dependent Ca2+ channels, thereby relaxing vascular smooth muscle. [2, 7] It interacts directly with the benzothiazepine-binding site of the calcium channel receptor complex. [24]
-
Dauricine: This alkaloid possesses antiarrhythmic properties, which have been verified in both experimental models and clinical settings. [7] Its mechanism involves the blockade of transmembrane Na+, K+, and Ca2+ ion currents in cardiac cells. [7]
Neuromuscular Blockade
-
Tubocurarine: As the active component of curare, tubocurarine is a classic non-depolarizing neuromuscular blocking agent. [5, 16] It acts as a competitive antagonist of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. [1, 5, 11] By blocking these receptors, it prevents depolarization and subsequent muscle contraction, leading to skeletal muscle relaxation and paralysis. [1, 16, 29]
Diagram 3: Neuromuscular blockade by Tubocurarine.
Antimicrobial and Antiviral Mechanisms
Certain BBIQAs have demonstrated potent activity against protozoa, viruses, and bacteria, often through unique mechanisms targeting fundamental cellular processes.
-
Emetine and Cephaeline: These alkaloids are potent inhibitors of eukaryotic protein synthesis. [4, 27] They bind to the 40S ribosomal subunit and inhibit the translocation of peptidyl-tRNA from the acceptor site to the donor site, effectively halting peptide chain elongation. [4, 8, 20] This mechanism is the basis for their use as antiprotozoal agents against amoebiasis. [4, 8] Emetine has also shown antiviral activity against human cytomegalovirus (HCMV) by a mechanism dependent on the ribosomal protein S14 (RPS14) binding to MDM2. [18]
-
Cephaeline: In addition to its shared mechanism with emetine, cephaeline shows potent inhibition of Zika virus (ZIKV) and Ebola virus (EBOV) infections. [14] It inhibits the ZIKV RNA-dependent RNA polymerase (RdRp) and also blocks Ebola virus entry into host cells. [14]
-
Berbamine: Recent studies have shown that berbamine can prevent SARS-CoV-2 infection in human intestinal epithelial cells. [42] The mechanism involves blocking autophagy flux in a manner dependent on the protein BNIP3. [42]
Quantitative Data: Antiviral Activity
| Alkaloid | Virus | Assay / Cell Line | IC50 | Citation |
| Cephaeline | Zika Virus (ZIKV) | RdRp Polymerase Assay | 976 nM | [14] |
| Cephaeline | Ebola Virus (EBOV) | Live Virus Infection / Vero E6 cells | 22.18 nM | [14] |
| Cephaeline | Ebola Virus (EBOV) | VLP Entry / HeLa cells | 3.27 µM | [14] |
Experimental Protocols
The elucidation of the mechanisms described above relies on a variety of standard and advanced molecular and cellular biology techniques. Below are detailed protocols for key experiments frequently cited in the study of BBIQAs.
Diagram 4: Standard experimental workflow for Western Blot.
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. It separates proteins by size via gel electrophoresis, transfers them to a solid support membrane, and uses specific antibodies to detect the protein of interest. It is essential for confirming the up- or down-regulation of proteins in signaling pathways (e.g., p65, Akt, caspases) following treatment with a BBIQA. [28]
-
Methodology:
-
Cell Lysis: Treat cultured cells with the desired concentration of a BBIQA for a specified time. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is used to determine the cytotoxic effects of BBIQAs and calculate IC50 values. [28]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the BBIQA and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This is a standard method to quantify BBIQA-induced apoptosis. [26]
-
Methodology:
-
Cell Treatment: Treat cells with the BBIQA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]
- 7. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 9. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dauricine Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species | MDPI [mdpi.com]
- 13. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Biological Activity of Thiamine
Disclaimer: The request specified "Thalmine." However, extensive searches yielded no significant scientific literature for a compound with that name. The following guide pertains to "Thiamine" (Vitamin B1), which is presumed to be the intended subject.
This technical guide provides a comprehensive overview of the in vitro biological activities of thiamine, with a focus on its roles in cellular metabolism, proliferation, and as a potential therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals.
Introduction to Thiamine
Thiamine is an essential water-soluble vitamin (B1) crucial for cellular function. In its biologically active form, thiamine pyrophosphate (TPP), it serves as an indispensable coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Its role extends beyond a simple metabolic cofactor, influencing signaling pathways, gene expression, and cellular stress responses. In vitro studies have revealed a complex, often dose-dependent, dual role for thiamine, demonstrating both cancer-promoting and anti-proliferative effects.[3][4]
Core Biological Activities and Mechanisms of Action
Thiamine's primary mechanism of action is through its pyrophosphorylated form, TPP, which is a cofactor for critical enzymatic reactions in central metabolism.[1][[“]]
2.1 Coenzymatic Functions in Metabolism: Thiamine diphosphate (TPP) is essential for the function of several key enzymes:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[2][6]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2]
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for synthesizing nucleotide precursors (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense.[6][7]
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids.[6]
2.2 Anti-proliferative and Cytotoxic Effects: High doses of thiamine have been shown to inhibit proliferation in various cancer cell lines. This effect is often linked to a shift in cellular metabolism from glycolysis back to mitochondrial respiration.
-
In breast cancer (MCF7) and pancreatic cancer (Panc-1) cell lines, high-dose thiamine treatment reduced cell proliferation.[4][8][9]
-
The mechanism involves increased activity of the Pyruvate Dehydrogenase (PDH) complex, leading to reduced lactate production and a decrease in aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells.[8][9]
-
This metabolic shift can lead to the induction of apoptosis, as evidenced by increased caspase-3 activity.[4]
2.3 Antioxidant and Anti-inflammatory Properties: Thiamine exhibits antioxidant properties, likely by interacting with free radicals and hydroperoxides to form derivatives like thiochrome and thiamine disulfide.[10]
-
It can inhibit lipid peroxidation in vitro.[10]
-
The activation of the pentose phosphate pathway via transketolase increases the production of NADPH, which is crucial for regenerating the primary cellular antioxidant, glutathione.[7]
-
Thiamine has also demonstrated anti-inflammatory effects in vitro, although the mechanisms are still under investigation.[11][12]
Quantitative Data Summary
The following table summarizes quantitative data from various in vitro studies on thiamine.
| Cell Line | Assay Type | Endpoint | Concentration / Dose | Observed Effect | Reference(s) |
| Pancreatic (Panc-1) | Proliferation Assay | IC50 | 4.9 mM | Reduced cell proliferation. | [4] |
| Neuroblastoma (SK-N-BE) | Proliferation Assay | IC50 | 5.4 mM | Reduced cell proliferation. | [4] |
| Breast Cancer (MCF7) | Cell Viability (MTT) | Growth | 1 µg/mL | Significant reduction in cell growth. | [8] |
| Breast Cancer (MCF7) | Cell Viability (MTT) | Growth | 2 µg/mL | Up to 63% decrease in cell growth compared to control. | [8][9] |
| Rat Liver TK | Enzyme Inhibition | IC50 | 0.02–0.2 µM (Oxythiamine-DP) | 50% inhibition of Transketolase activity by oxythiamine diphosphate. | [13] |
| Yeast TK | Enzyme Inhibition | Ki | 0.03 µM (Oxythiamine-DP) | Competitive inhibition of Transketolase by oxythiamine diphosphate. | [13] |
Note: Oxythiamine is a thiamine antagonist often used in vitro to study the effects of thiamine deficiency or enzyme inhibition.
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess the biological activity of thiamine are provided below.
4.1 Cell Proliferation and Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a dark blue formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF7, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of thiamine (e.g., 0.125 µg/mL to 2 µg/mL) or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4.2 Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product measurable by absorbance.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with thiamine as described in the MTT assay protocol. Include positive control wells treated with a lysis buffer to achieve maximum LDH release.
-
Sample Collection: After the incubation period, carefully collect 50 µL of cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated samples to that of the maximum release (lysis) control, after subtracting the background from untreated cells.
-
4.3 Transketolase (TKT) Activity Assay
This enzymatic assay measures the activity of TKT, a key thiamine-dependent enzyme, in cell lysates.
-
Principle: The assay measures the rate of conversion of TKT substrates. A common method monitors the consumption of NADH at 340 nm in a coupled enzymatic reaction.[15] The glyceraldehyde-3-phosphate produced by TKT is converted by triosephosphate isomerase and glycerophosphate dehydrogenase, oxidizing NADH to NAD+.
-
Protocol:
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), TKT substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate), coupling enzymes (triosephosphate isomerase, α-glycerophosphate dehydrogenase), and NADH.
-
Assay Initiation: Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture in a UV-transparent 96-well plate or cuvette.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer capable of kinetic measurements.
-
Analysis: Calculate the TKT activity based on the rate of NADH consumption, normalized to the amount of protein in the lysate.
-
Visualizations: Pathways and Workflows
5.1 Signaling and Metabolic Pathways
The following diagrams illustrate the central metabolic pathways where thiamine plays a critical role.
Caption: Thiamine's role in central carbon metabolism.
5.2 Experimental Workflow
The diagram below outlines a typical workflow for assessing the cytotoxic effects of thiamine in vitro.
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 4. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Thiamine on Breast Cancer Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study of Acute and Chronic Anti-Nociceptive and Anti-Inflammatory Effects of Thiamine in Mice - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 13. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Thiamine analysis [thiamine.dnr.cornell.edu]
An In-depth Technical Guide on the Molecular Targets and Binding Sites of Thiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as vitamin B1, is an essential micronutrient critical for a myriad of physiological processes. Its biologically active form, thiamine diphosphate (ThDP), acts as a vital cofactor for enzymes central to carbohydrate and amino acid metabolism. Beyond its well-established coenzymatic role, thiamine and its derivatives are now recognized for their non-coenzyme functions, including the modulation of signaling pathways and gene expression. This technical guide provides a comprehensive overview of the known molecular targets of thiamine, detailing binding affinities, the architecture of binding sites, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of thiamine biochemistry and the development of novel therapeutics targeting thiamine-dependent pathways.
Molecular Targets of Thiamine
The molecular interactions of thiamine can be broadly categorized into two main types: its function as a coenzyme (primarily in the form of ThDP) and its non-coenzymatic roles where thiamine and its phosphate esters act as signaling molecules.
Coenzyme-Dependent Targets
Thiamine diphosphate is an indispensable cofactor for several key enzymes primarily involved in energy metabolism:
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This process is vital for the synthesis of nucleotide precursors and NADPH.
-
Pyruvate Dehydrogenase Complex (PDHc): Located in the mitochondria, PDHc catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid (Krebs) cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHc): Another key mitochondrial enzyme complex, KGDHc catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA in the Krebs cycle.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHc): This complex is essential for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
Non-Coenzyme Targets
Recent research has unveiled several proteins that are allosterically regulated by thiamine and its derivatives, highlighting their role in cellular signaling and regulation:
-
p53: Thiamine and its diphosphate have been shown to modulate the DNA binding activity of the tumor suppressor protein p53, thereby influencing cell cycle progression and apoptosis.[1]
-
Thiamine Transporters (SLC19A2 and SLC19A3): These solute carrier proteins are responsible for the cellular uptake of thiamine. Mutations in these transporters are linked to severe genetic disorders.
-
Poly(ADP-ribose) polymerase (PARP): Thiamine has been suggested to interact with PARP, an enzyme involved in DNA repair and cell death.
Quantitative Analysis of Thiamine Binding
The affinity of thiamine and its derivatives for their molecular targets is a critical determinant of their biological function. The following table summarizes the available quantitative data on these interactions.
| Target | Ligand | Affinity Metric | Value | Organism/System |
| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 113 ± 40 µM (in the absence of Mg2+) | E. coli |
| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 29 µM (at 0.01 mM Mg2+) | E. coli |
| Transketolase (TK) | Thiamine Diphosphate (TPP) | Kd | 8 µM (at 0.1 mM Mg2+) | E. coli |
| Thiamine Transporter 1 (SLC19A2/THTR1) | Thiamine | Kd | ~78.4 µM (at pH 7.5) | Human |
| Thiamine Transporter 1 (SLC19A2/THTR1) | Thiamine | Kd | ~1.2 µM (at pH 6.0) | Human |
| Thiamine Transporter 2 (SLC19A3/THTR2) | Thiamine | Kd | ~153.7 µM (at pH 7.5) | Human |
| Thiamine Transporter 2 (SLC19A3/THTR2) | Thiamine | Kd | ~0.25 µM (at pH 6.0) | Human |
| α-Ketoglutarate Dehydrogenase | Mg-Thiamine-PPi | Km | Decreased in the presence of AMP | - |
| Plasmodium falciparum | N3-pyridyl thiamine (analog) | IC50 | 10-fold lower than oxythiamine | P. falciparum |
Signaling Pathways and Experimental Workflows
Thiamine in Central Energy Metabolism
Thiamine, as ThDP, is central to the catabolism of glucose. The following diagram illustrates the key enzymatic steps in the Krebs cycle where ThDP-dependent enzymes are critical.
References
An important clarification regarding the topic is necessary. The term "Thalmine" is an alkaloid found in plants of the Thalictrum genus, such as Thalictrum minus.[1] However, this compound is relatively obscure in scientific literature. The search results frequently confuse "this compound" with the far more common and extensively studied "Thiamine" (Vitamin B1). Given the user's request for information on "this compound and related alkaloids," this guide will focus on the alkaloids derived from the Thalictrum genus, providing a comprehensive overview of the early research in this area, including the limited information available on this compound itself.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Thalictrum, belonging to the Ranunculaceae family, comprises 120-200 species known for their rich content of benzylisoquinoline-derived alkaloids.[2] These plants have a long history in traditional medicine for treating ailments such as jaundice, rheumatism, and cancer.[2][3] Early scientific investigations into these species unveiled a diverse array of alkaloids with significant biological activities, including antitumor, hypotensive, and antimicrobial properties.[1][3][4] This guide provides a technical overview of the early studies on these compounds, focusing on their isolation, characterization, quantitative data, and biological activities.
Major Alkaloids of Thalictrum Species
Thalictrum species are a prolific source of various classes of alkaloids. The most prominent among these are aporphines, bisbenzylisoquinolines, and protoberberines.[2][3]
Quantitative Data from Early Studies
Early research focused on isolating and quantifying the alkaloidal content from various parts of the Thalictrum plants, primarily the roots and rhizomes. The yields and biological activities of some key alkaloids are summarized below.
| Alkaloid Type | Specific Alkaloid | Plant Source | Plant Part | Yield (% w/w) | Biological Activity Noted | Reference |
| Protoberberine | Berberine | Thalictrum foliolosum | Rhizome | Not specified | Antiprotozoal, Antibacterial, Antifungal, Cytostatic | [1][2][3] |
| Protoberberine | Palmatine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |
| Aporphine | Magnoflorine | Thalictrum foliolosum | Rhizome | Not specified | Hypotensive | [2] |
| Bisbenzylisoquinoline | Thalicarpine | Thalictrum foliolosum | Rhizome | Not specified | Antineoplastic, Blood pressure depressor | [2] |
| Bisbenzylisoquinoline | Thalidasine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |
| Aporphine-Benzylisoquinoline | Thalrugosidine | Thalictrum foliolosum | Rhizome | Not specified | Not specified | [2] |
| Unknown | This compound | Thalictrum minus | Aerial Part | Not specified | Cardiovascular antihypertensive agent | [1] |
| Unknown | Thalmidine | Thalictrum minus | Aerial Part | Not specified | Not specified | [1] |
Note: Specific yield percentages from early studies are often not well-documented in modern databases. The focus was primarily on isolation and structural elucidation.
Experimental Protocols
The isolation and characterization of Thalictrum alkaloids in early studies followed established phytochemical methods.
General Alkaloid Extraction and Isolation Protocol
This protocol represents a generalized workflow synthesized from methods described for alkaloid extraction from plant materials.[5][6]
-
Preparation of Plant Material : The plant material (e.g., dried and powdered roots) is collected and processed.
-
Soxhlet Extraction : The powdered material is subjected to continuous extraction in a Soxhlet apparatus using a solvent such as methanol for several hours or cycles.[5]
-
Solvent Evaporation : The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction (Purification) :
-
The crude extract is dissolved in an acidic solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is then filtered to remove non-alkaloidal, acid-insoluble materials.
-
The filtrate is made alkaline (e.g., with NH₄OH) to a high pH. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.
-
The alkaloid-rich precipitate is then recovered by filtration or extraction with an immiscible organic solvent like chloroform.
-
-
Chromatographic Separation : The purified alkaloid mixture is subjected to separation techniques like Thin-Layer Chromatography (TLC) or Column Chromatography to isolate individual compounds.
Caption: Generalized workflow for isolating alkaloids from Thalictrum species.
Characterization Methods
Once isolated, the chemical structures of the alkaloids were elucidated using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy : To determine the chromophore system of the molecule.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) : To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Biological Activity and Potential Signaling Pathways
Alkaloids from Thalictrum species exhibit a wide range of pharmacological activities. While detailed signaling pathways were not a primary focus of very early research, the observed effects provide clues to their mechanisms of action.
Hypotensive and Cardiovascular Effects
Several alkaloids, including Magnoflorine and this compound, were reported to have hypotensive or cardiovascular antihypertensive effects.[1][2] The mechanisms for such activity often involve interaction with adrenergic receptors, calcium channels, or the autonomic nervous system.
Antineoplastic and Cytotoxic Activity
Alkaloids like Thalicarpine and Berberine have demonstrated antineoplastic and cytotoxic properties.[1][2] Berberine, for example, is known to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis through mitochondria-dependent pathways.
Caption: Hypothesized cytotoxic mechanisms of the Thalictrum alkaloid Berberine.
Antimicrobial and Antiprotozoal Activity
Berberine has well-documented activity against bacteria, fungi, and protozoa.[1][4] Its mechanism often involves damaging the cell membrane and inhibiting nucleic acid and protein synthesis in the pathogen.
Conclusion
The early investigations into the alkaloids of the Thalictrum genus laid the foundation for modern natural product chemistry and drug discovery. These studies successfully isolated and identified a plethora of bioactive compounds, such as Berberine, Thalicarpine, and the lesser-known this compound. While the initial methodologies were laborious, they revealed the immense therapeutic potential held within these plants. The reported hypotensive, antineoplastic, and antimicrobial activities of these alkaloids continue to make them subjects of interest for contemporary research, with efforts now focused on elucidating their precise molecular mechanisms and developing them into potential therapeutic agents.
References
An In-Depth Technical Guide to the Spectroscopic Identification of Thiamine (Vitamin B1)
Disclaimer: Initial searches for the alkaloid "Thalmine" did not yield specific spectroscopic data (NMR, MS), experimental protocols, or associated signaling pathways. The search results consistently redirected to "Thiamine" (Vitamin B1), a well-documented vitamin. This guide proceeds under the assumption that "this compound" may have been a typographical error for "Thiamine." The following data and protocols pertain exclusively to Thiamine.
Introduction
Thiamine, also known as Vitamin B1, is a crucial water-soluble vitamin that plays a vital role in energy metabolism. It is an essential micronutrient for humans and animals.[1] Structurally, it consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[1] Accurate identification and quantification of thiamine and its phosphorylated derivatives are critical in various fields, including nutrition, clinical diagnostics, and drug development. This guide provides a comprehensive overview of the spectroscopic data (NMR and MS) and experimental methodologies used for the identification and characterization of thiamine.
Spectroscopic Data for Thiamine Identification
The structural elucidation and confirmation of thiamine are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shift values for thiamine.
Table 1: ¹H NMR Spectroscopic Data for Thiamine
| Proton | Chemical Shift (δ) in ppm |
| H-2' (pyrimidine ring) | 8.07 |
| H-6' (pyrimidine ring) | 9.5 - 9.8 |
| Methylene bridge (-CH₂-) | 5.47 |
| H-2 (thiazole ring) | 10.0 |
| Methyl on thiazole (-CH₃) | 2.50 |
| Methylene on thiazole (-CH₂-CH₂OH) | 3.90 |
| Hydroxyethyl on thiazole (-CH₂-CH₂OH) | 3.20 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for Thiamine
| Carbon | Chemical Shift (δ) in ppm |
| C-2' (pyrimidine) | 164.46 |
| C-4' (pyrimidine) | 171.61 |
| C-5' (pyrimidine) | 107.36 |
| C-6' (pyrimidine) | 145.48 |
| Methyl on pyrimidine (-CH₃) | 26.70 |
| Methylene bridge (-CH₂) | 53.62 |
| C-2 (thiazole) | 156.60 |
| C-4 (thiazole) | 159.61 |
| C-5 (thiazole) | 138.82 |
| Methyl on thiazole (-CH₃) | 13.73 |
| Methylene on thiazole (-CH₂-CH₂OH) | 63.12 |
| Hydroxyethyl on thiazole (-CH₂-CH₂OH) | 31.87 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of a compound, providing its molecular weight and fragmentation pattern.
Table 3: Mass Spectrometry Data for Thiamine
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| ESI (+) | 265.1 | 144.0, 122.1 |
The parent ion at m/z 265.1 corresponds to the molecular weight of the thiamine cation. The fragment ions at m/z 144.0 and 122.1 are characteristic fragments that can be used for confirmation in tandem MS/MS experiments.[2][3]
Experimental Protocols
The reliable acquisition of spectroscopic data is dependent on robust experimental protocols for sample preparation and analysis.
Sample Preparation and Extraction
A common procedure for extracting thiamine from biological matrices involves the following steps:
-
Homogenization: The sample (e.g., tissue, food) is homogenized in an acidic solution (e.g., trichloroacetic acid) to release thiamine and precipitate proteins.
-
Enzymatic Hydrolysis: For phosphorylated forms of thiamine, treatment with an acid phosphatase is used to convert them to free thiamine.
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing thiamine from the solid debris.
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution: Thiamine is eluted from the SPE cartridge with an appropriate solvent (e.g., methanol/water mixture).
-
Solvent Evaporation and Reconstitution: The eluate is dried down and reconstituted in a solvent compatible with the analytical instrument.
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common solvents for thiamine.
-
Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is often used for the separation of thiamine from other components in the sample. A C18 column is a common choice.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2]
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is commonly used for the ionization of thiamine.[3]
-
Analysis: The mass spectrometer can be operated in full scan mode to detect the parent ion or in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring the transition of the parent ion to its characteristic fragment ions.[3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of thiamine.
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 3. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of Thiamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine, also known as vitamin B1, is an essential micronutrient critical for cellular metabolism and function. Emerging evidence suggests that thiamine and its derivatives, such as benfotiamine, may exert significant therapeutic effects across a spectrum of diseases, including neurodegenerative disorders and cancer. This document provides an in-depth technical overview of the current understanding of thiamine's therapeutic potential, focusing on its mechanisms of action, preclinical and clinical data, and relevant experimental methodologies. It aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for several key enzymes involved in carbohydrate and energy metabolism, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase (TKT).[1] Deficiencies in thiamine can lead to severe neurological and cardiovascular disorders.[2] Beyond its established role in preventing deficiency syndromes, research has increasingly pointed towards the pharmacological potential of thiamine and its lipophilic derivatives in various pathological conditions. This guide synthesizes the current scientific literature on the therapeutic applications of thiamine, with a particular focus on its roles in neuroprotection and oncology.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the therapeutic effects of thiamine and its derivatives.
Table 1: Effects of Benfotiamine on Cognitive Decline in Mild Cognitive Impairment (MCI) and Mild Alzheimer's Disease (AD)
| Outcome Measure | Benfotiamine Group | Placebo Group | Percentage Difference | p-value | Reference |
| Change in ADAS-Cog Score | 1.39 | 3.26 | 43% lower increase | 0.125 | [3][4] |
| Worsening in CDR Score | - | - | 77% lower | 0.034 | [4][5] |
| Increase in Blood AGE | - | - | Significantly reduced | 0.044 | [4][5] |
| FDG PET Pattern Score | - | - | Treatment effect at 1 year | 0.002 | [4][5] |
| MMSE Score Change (18 months) | +3.2 points | N/A (Open-label) | - | - | [3][6] |
AGE: Advanced Glycation End-products; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CDR: Clinical Dementia Rating; FDG PET: Fluorodeoxyglucose Positron Emission Tomography; MMSE: Mini-Mental State Examination.
Table 2: Preclinical Effects of Benfotiamine in Animal Models of Alzheimer's Disease
| Animal Model | Treatment | Key Findings | Reference |
| APP/PS1 Mice | 8-week oral treatment | Dose-dependently enhanced spatial memory, reduced amyloid plaque numbers, and decreased phosphorylated tau levels. | [7][8] |
| P301S Tauopathy Mice | Chronic dietary treatment | Increased lifespan, improved behavior, reduced glycated tau, and decreased neurofibrillary tangles. | [9][10] |
Table 3: Effects of High-Dose Thiamine on Cancer Cell Lines
| Cell Line | IC50 Value (Thiamine vs. DCA) | Effects on Metabolism and Apoptosis | Reference |
| SK-N-BE and Panc-1 | Lower IC50 for thiamine | Reduced PDH phosphorylation, decreased glucose consumption and lactate production, reduced mitochondrial membrane potential, and increased caspase-3 activity. | [11][12] |
DCA: Dichloroacetate; IC50: Half-maximal inhibitory concentration; PDH: Pyruvate Dehydrogenase.
Key Signaling Pathways
Thiamine's therapeutic effects are mediated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Glucose Metabolism and Energy Homeostasis
Thiamine pyrophosphate (TPP) is a critical cofactor for enzymes that bridge glycolysis to the tricarboxylic acid (TCA) cycle and for the pentose phosphate pathway (PPP). In cancer cells, high doses of thiamine can reactivate the pyruvate dehydrogenase (PDH) complex, shifting metabolism from glycolysis towards oxidative phosphorylation.
Caption: Thiamine's role in regulating the Pyruvate Dehydrogenase Complex.
Anti-Inflammatory Signaling
Thiamine has been shown to modulate inflammatory responses by inhibiting the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.
Caption: Thiamine's inhibition of the NF-κB inflammatory pathway.
Apoptosis Regulation in Thiamine Deficiency
Thiamine deficiency can induce apoptosis through a mitochondria-dependent pathway involving the upregulation of Apoptosis Inducing Factor (AIF) and the activation of caspase-3.
Caption: Apoptosis pathway induced by thiamine deficiency.
Antioxidant and Neuroprotective Pathways
Benfotiamine has been shown to activate the Nrf2/ARE pathway, a key regulator of antioxidant gene expression, contributing to its neuroprotective effects.
Caption: Benfotiamine-mediated activation of the Nrf2/ARE antioxidant pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in thiamine research.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
The ETKAC assay is a functional biomarker of thiamine status.[13] It measures the activity of transketolase in red blood cells, both with and without the addition of exogenous TPP.[14]
Principle: The assay is based on the measurement of the rate of disappearance of ribose-5-phosphate and the formation of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The activity is measured spectrophotometrically by coupling the reaction to the oxidation of NADH.
Protocol Outline:
-
Hemolysate Preparation: Collect whole blood in EDTA tubes. Wash erythrocytes with saline and lyse with distilled water.
-
Basal Activity Measurement: Incubate the hemolysate with a reaction mixture containing ribose-5-phosphate.
-
Stimulated Activity Measurement: Incubate the hemolysate with the reaction mixture and an excess of TPP.
-
Spectrophotometric Reading: Measure the change in absorbance at 340 nm due to NADH oxidation.
-
Calculation: ETKAC is calculated as the ratio of stimulated activity to basal activity.
A detailed step-by-step protocol can be found in publications by the UK National Measurement Laboratory.[13][14]
Animal Models of Thiamine Deficiency
Animal models are crucial for studying the neurological consequences of thiamine deficiency.
Pyrithiamine-Induced Thiamine Deficiency (PTD) Model:
-
Animals: Typically, adult male Wistar rats are used.
-
Diet: Animals are fed a thiamine-deficient diet.
-
Induction: Daily intraperitoneal injections of pyrithiamine, a thiamine antagonist, are administered.
-
Monitoring: Animals are monitored for the onset of neurological symptoms such as ataxia and loss of righting reflex.
-
Analysis: Brain tissue is harvested for histological and biochemical analyses.
Transketolase Activity Assay in Tissue Lysates (Fluorometric)
This assay measures transketolase activity in cell or tissue lysates.
Protocol Outline:
-
Lysate Preparation: Homogenize cells or tissue in TKT assay buffer. Centrifuge to collect the supernatant.
-
Reaction Setup: Prepare a reaction mix containing the TKT substrate and probe.
-
Kinetic Measurement: Add the reaction mix to the sample and measure the fluorescence in a kinetic mode at 37°C.
-
Data Analysis: Calculate the TKT activity based on the rate of fluorescence increase.
A detailed protocol is available from commercial kit manufacturers such as Abcam (ab273310).[15]
Discussion and Future Directions
The accumulated evidence strongly suggests that thiamine and its derivatives hold significant therapeutic promise. In the field of neurodegeneration, benfotiamine's ability to improve cognitive outcomes in early Alzheimer's disease warrants further investigation in larger clinical trials.[16][17] The multifaceted mechanisms of action, including the reduction of advanced glycation end-products, anti-inflammatory effects, and activation of antioxidant pathways, make it a compelling candidate for neuroprotective therapies.[4][5][9][10]
In oncology, the dichotomous role of thiamine requires careful consideration. While thiamine is essential for cancer cell metabolism, high doses have been shown to inhibit cancer cell proliferation by modulating key metabolic enzymes like PDH.[12][18] This suggests a potential therapeutic window for high-dose thiamine or its analogs as adjuvants in cancer therapy. Further research is needed to elucidate the precise contexts in which thiamine supplementation may be beneficial or detrimental in cancer patients.
Future research should focus on:
-
Conducting large-scale, randomized controlled trials to validate the efficacy of benfotiamine in Alzheimer's disease and other neurodegenerative conditions.
-
Investigating the synergistic effects of high-dose thiamine with conventional chemotherapies in various cancer types.
-
Developing novel thiamine derivatives with improved bioavailability and target specificity.
-
Elucidating the detailed molecular mechanisms underlying thiamine's effects on signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Conclusion
Thiamine is a key player in cellular metabolism with a growing body of evidence supporting its therapeutic potential beyond the treatment of deficiency states. This guide provides a comprehensive overview of the current knowledge, highlighting the quantitative data, signaling pathways, and experimental protocols relevant to the field. It is hoped that this resource will facilitate further research and development in harnessing the therapeutic power of thiamine for the benefit of patients with a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Proinflammatory cytokines inhibit thiamin uptake by human and mouse pancreatic acinar cells: involvement of transcriptional mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Powerful beneficial effects of benfotiamine on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine | MDPI [mdpi.com]
- 9. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]
- 16. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 17. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine | Emory University | Atlanta GA [goizuetabrainhealth.emory.edu]
- 18. The potential of lipid soluble thiamine in the treatment of cancer [aimspress.com]
Methodological & Application
Application Note: Isolation and Purification of Alkaloids from Thalictrum Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Thalmine" was not found in the scientific literature. This protocol outlines a general procedure for the isolation and purification of characteristic isoquinoline alkaloids from plants of the Thalictrum genus, such as Berberine and Thalirugosidine.
Introduction
The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of a diverse array of isoquinoline alkaloids. These compounds, including protoberberines, aporphines, and bisbenzylisoquinolines, have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This application note provides a detailed protocol for the extraction, isolation, and purification of total alkaloids from Thalictrum plant material, followed by fractionation to isolate individual compounds.
Data Presentation: Alkaloid Content in Thalictrum Species
The yield of specific alkaloids from Thalictrum species can vary significantly depending on the plant species, part of the plant used, geographical location, and the extraction method employed. The following table summarizes representative quantitative data from the literature.
| Alkaloid/Extract | Thalictrum Species | Plant Part | Extraction/Analytical Method | Yield/Content | Purity | Reference |
| Total Alkaloids | T. delavayi | - | Acid-base extraction | 2.46% of dry weight | - | [1] |
| Total Alkaloids | T. foliolosum | Roots | - | 29-37 mg/g dry weight | - | [2] |
| Berberine | T. foetidum | Root | HPLC | 0.308 mg/g of dry plant material | >98% (Standard) | [3] |
| Magnoflorine | T. foetidum | Root | HPLC | 0.021 mg/g of dry plant material | - | [3] |
| Palmatine | Pseudofumaria lutea (related family) | Root | HPLC | 0.268 mg/g of dry plant material | - | [3] |
Experimental Protocol: Isolation and Purification of Thalictrum Alkaloids
This protocol details a general acid-base extraction method followed by chromatographic purification.
Materials and Reagents
-
Plant Material: Dried and powdered roots or whole plant material of a Thalictrum species.
-
Solvents: Methanol (CH₃OH), Chloroform (CHCl₃), n-Hexane (C₆H₁₄), Ethyl acetate (CH₃COOC₂H₅) - all analytical or HPLC grade.
-
Acids: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% (v/v) solution.
-
Bases: Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Chromatography:
-
Silica gel (60-120 mesh) for column chromatography.
-
Pre-coated TLC plates (Silica gel 60 F₂₅₄).
-
Macroporous absorption resin (e.g., D101) (Optional).
-
-
Equipment:
-
Soxhlet apparatus or large glass percolator.
-
Rotary evaporator.
-
pH meter or pH strips.
-
Separatory funnels.
-
Glass chromatography column.
-
Ultrasonic bath.
-
Centrifuge.
-
Extraction of Crude Alkaloids
-
Defatting: Weigh 500 g of dried, powdered plant material and place it in a Soxhlet apparatus. Extract with n-hexane for 8-12 hours to remove fats and waxes. Discard the n-hexane extract. Air-dry the plant material to remove residual solvent.
-
Acidic Extraction: Moisten the defatted plant material with a 2% solution of hydrochloric acid. Pack the material into a glass percolator and slowly percolate with the 2% HCl solution until the percolate gives a negative test for alkaloids (e.g., with Dragendorff's reagent).
-
Basification: Collect the acidic aqueous extract and filter it. Transfer the filtrate to a large separatory funnel. Slowly add ammonium hydroxide solution while gently shaking until the pH of the solution is between 9 and 10. This will precipitate the free alkaloid bases.
-
Solvent Extraction: Extract the alkaline aqueous solution three to five times with chloroform or a mixture of chloroform and ethyl acetate (3:1). The volume of the organic solvent for each extraction should be approximately one-third of the aqueous phase volume.
-
Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate for at least 4 hours. Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude total alkaloid extract.
Purification of Alkaloids by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with pure chloroform and gradually increase the polarity by adding methanol. A typical gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
...and so on, up to (90:10).
-
-
Fraction Collection: Collect the eluate in fractions of 20-25 mL.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Use a solvent system such as Chloroform:Methanol (9:1) or Ethyl acetate:Methanol:Water (10:1.5:1) as the mobile phase. Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent.
-
Pooling and Evaporation: Combine the fractions that show similar TLC profiles. Evaporate the solvent from the pooled fractions to obtain the purified alkaloid or a mixture of closely related alkaloids.
Further Purification (Optional)
For higher purity, the isolated fractions can be subjected to further chromatographic techniques such as preparative HPLC or crystallization.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of alkaloids from Thalictrum plant material.
Caption: Workflow for the isolation and purification of alkaloids from Thalictrum species.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Thalidomide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thalidomide, a glutamic acid derivative, is a medication with a complex history, now recognized for its immunomodulatory and anti-angiogenic properties. It is used in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum.[1][2] Accurate and reliable quantification of Thalidomide in different matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and precision.[1][3][4][5][6] This document provides a detailed application note and protocol for the analysis of Thalidomide using a reversed-phase HPLC method.
Data Presentation: HPLC Method Parameters for Thalidomide Analysis
The following table summarizes various reported HPLC methods for the analysis of Thalidomide, providing a comparative overview of the chromatographic conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Develosil ODS UG-5 (150mm x 4.6mm, 5µm)[1][6] | Nova-Pak C18 (150 x 3.9 mm, 4 µm)[7] | CHIRALPAK AD-RH (Reversed-phase)[2] | Hypersil C18 (Reversed-phase)[3] |
| Mobile Phase | 0.01M Potassium dihydrogen orthophosphate and Acetonitrile (80:20 v/v)[1][6] | Acetonitrile and Water (15:85 v/v)[7] | 10% Acetonitrile, 70% Methanol, and 20% 0.025 M Citrate buffer (pH 3.0)[2] | Acetonitrile and 10 mM Ammonium acetate buffer (pH 5.50) (28:72 v/v)[3] |
| Flow Rate | 0.7 mL/min[1][6] | 1.0 mL/min[7] | 0.5 mL/min[2] | 0.8 mL/min[3] |
| Detection Wavelength | 297 nm[1][6] | 237 nm[7] | 220 nm[2] | 220 nm[3] |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 20 µL[3] |
| Internal Standard | Not Specified | Phenacetin[7] | Not Specified | Not Specified |
| Matrix | Bulk Drug and Impurities[1][6] | Tablets, Capsules, Raw Materials[7] | Blood[2] | Rat Plasma[3] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Thalidomide.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common practices reported in the literature for the analysis of Thalidomide in pharmaceutical dosage forms.
1. Materials and Reagents
-
Thalidomide reference standard
-
Thalidomide sample (e.g., capsules, tablets)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Dimethylformamide (DMF)
-
Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
-
Sonicator
-
pH meter
3. Chromatographic Conditions (Based on Method 1)
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm) or equivalent C18 column[1][6]
-
Mobile Phase: 0.01M Potassium dihydrogen orthophosphate and Acetonitrile (80:20 v/v). The pH of the aqueous phase can be adjusted with orthophosphoric acid if necessary.[1][6]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient
4. Preparation of Solutions
4.1. Mobile Phase Preparation (1 L)
-
Weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 800 mL of Milli-Q water to make a 0.01M solution.
-
Add 200 mL of acetonitrile to the phosphate buffer.
-
Mix thoroughly and degas the mobile phase using a sonicator for 15-20 minutes or by vacuum filtration.
4.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the Thalidomide reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of a suitable solvent like Dimethylformamide (DMF) and then dilute to the mark with the mobile phase.[5]
-
Sonicate for 10 minutes to ensure complete dissolution.
4.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 75, 100 µg/mL).
4.4. Sample Preparation (from Capsules)
-
Weigh the contents of not fewer than 20 capsules to determine the average weight.
-
Accurately weigh a quantity of the powdered capsule contents equivalent to 10 mg of Thalidomide.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Thalidomide.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Mix the solution thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform replicate injections of the standard solutions to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of retention time and peak area).
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.[1]
6. Data Analysis
-
Identify the Thalidomide peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of Thalidomide in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Thalidomide in the sample solutions from the calibration curve.
-
Calculate the amount of Thalidomide in the original dosage form.
7. System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system. Typical parameters include:
-
Tailing factor: Should be less than 2.0.
-
Theoretical plates: Should be greater than 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.
This application note provides a comprehensive and detailed protocol for the analysis of Thalidomide by HPLC. The provided method parameters and experimental procedures are based on validated methods from the scientific literature. Adherence to this protocol, along with proper system suitability checks, will enable researchers, scientists, and drug development professionals to obtain accurate and precise results for the quantification of Thalidomide. It is recommended to validate the method for the specific matrix and instrumentation being used.
References
- 1. ijirmf.com [ijirmf.com]
- 2. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Thiamine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its active form, thiamine diphosphate (ThDP), serves as a critical coenzyme for key enzymes in central metabolism. These enzymes, including transketolase (TK), pyruvate dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH), are fundamental to the pentose phosphate pathway (PPP) and the citric acid cycle. Given their vital role in providing precursors for nucleotide synthesis, generating reducing power (NADPH), and cellular energy production, these enzymes have emerged as promising therapeutic targets, particularly in oncology and infectious diseases.
The development of thiamine analogs is a key strategy for modulating the activity of these enzymes. By systematically modifying the core structure of thiamine—the pyrimidine and thiazolium rings—researchers can develop potent and selective inhibitors. These derivatives act as antimetabolites; they are typically recognized by cellular transporters and the activating enzyme, thiamine pyrophosphokinase (TPK1), but their diphosphorylated forms act as competitive inhibitors of ThDP-dependent enzymes, leading to the disruption of vital metabolic pathways.
These application notes provide detailed protocols for the synthesis of key thiamine derivatives, methodologies for their biological evaluation through enzyme inhibition assays, and a summary of structure-activity relationship (SAR) data to guide the design of novel therapeutic agents.
Synthesis of Key Thiamine Derivatives
The synthesis of thiamine analogs generally involves the quaternization of a substituted thiazole or pyridine moiety with a pyrimidine derivative. Below are representative protocols for the synthesis of two widely studied thiamine antimetabolites: Oxythiamine and Pyrithiamine.
Protocol: Synthesis of Oxythiamine
Oxythiamine is a classic thiamine antagonist where the amino group on the pyrimidine ring is replaced by a hydroxyl group. It is a prodrug that is converted intracellularly to oxythiamine diphosphate (OxThDP), a potent inhibitor of ThDP-dependent enzymes.
Principle: The synthesis involves the deamination of thiamine hydrochloride using nitrous acid, generated in situ from sodium nitrite and hydrochloric acid.
Materials:
-
Thiamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 5N
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolve Thiamine hydrochloride in 5N HCl in a round-bottom flask, cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the stirred thiamine solution while maintaining the temperature below 5°C. The addition should be dropwise to control the reaction rate and temperature.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.
-
The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water and add ethanol to induce crystallization.
-
Filter the crystals, wash with cold ethanol and then diethyl ether.
-
Dry the purified Oxythiamine hydrochloride under vacuum.
Protocol: Synthesis of Pyrithiamine
Pyrithiamine is another potent thiamine antagonist where the thiazolium ring of thiamine is replaced by a pyridine ring. It is a strong inhibitor of thiamine pyrophosphokinase (TPK1).[1]
Principle: The synthesis is achieved through the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.[1][2]
Materials:
-
3-(2-hydroxyethyl)-2-methylpyridine
-
4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide
-
Anhydrous ethanol or other suitable solvent
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Dissolve 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in a suitable solvent such as anhydrous ethanol in a round-bottom flask.
-
Add an excess of 3-(2-hydroxyethyl)-2-methylpyridine to the solution.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary, typically ranging from a few hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
The crude Pyrithiamine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Dry the final product under vacuum and characterize it using NMR, IR, and mass spectrometry.
Experimental Protocols for SAR Studies
To establish a structure-activity relationship, the synthesized thiamine derivatives must be evaluated for their ability to inhibit their biological targets. The primary targets are the activating enzyme TPK1 and the ThDP-dependent enzymes transketolase (TK) and pyruvate dehydrogenase (PDH).
Protocol: Transketolase (TK) Activity Inhibition Assay (Coupled Enzyme Assay)
This assay measures TK activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.[3][4]
Principle: Transketolase converts D-xylulose-5-phosphate and D-ribose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The G3P produced is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The rate of NADH oxidation is proportional to TK activity.[3][4]
Materials:
-
Human recombinant transketolase
-
Thiamine Pyrophosphate (TPP)
-
D-Xylulose 5-phosphate and D-Ribose 5-phosphate (substrates)
-
Triosephosphate isomerase and Glycerol-3-Phosphate Dehydrogenase (coupling enzymes)
-
NADH
-
Trizma-HCl buffer (pH 7.6)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagent Mix: In a Trizma-HCl buffer, prepare a master mix containing the coupling enzymes, NADH, and the cofactor TPP.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized thiamine derivatives (and a positive control like oxythiamine) in the assay buffer. Add a small, fixed volume of each dilution to the wells of the 96-well plate. Include a "no inhibitor" control.
-
Enzyme Addition: Add the transketolase enzyme solution to each well. Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[4]
-
Initiate Reaction: Prepare a substrate mixture containing D-Xylulose 5-phosphate and D-Ribose 5-phosphate. Add this mixture to all wells to start the reaction.[4]
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C) and begin measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.[4]
-
Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor * 100] against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each derivative.
Protocol: Thiamine Pyrophosphokinase (TPK1) Activity Assessment
Directly assaying TPK1 inhibition can be challenging. A common method is to measure the product, ThDP (or the analog thereof), using High-Performance Liquid Chromatography (HPLC) after an incubation period.[5]
Principle: Recombinant TPK1 enzyme is incubated with ATP, magnesium, and the thiamine analog as a substrate. The reaction is stopped, and the amount of the diphosphorylated analog produced is quantified by HPLC. A reduction in the expected product compared to the natural substrate (thiamine) indicates inhibition or poor substrate activity.
Materials:
-
Human recombinant TPK1
-
Thiamine hydrochloride and thiamine derivative
-
ATP and MgCl₂
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid (for quenching)
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Thermomixer or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and the thiamine derivative to be tested. Prepare a parallel reaction with thiamine as the substrate.
-
Enzyme Addition: Add TPK1 to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Neutralize the supernatant with potassium carbonate.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the remaining substrate (thiamine analog) and the diphosphorylated product.[5]
-
Data Analysis: Compare the rate of product formation for the thiamine analog to that of thiamine. Potent inhibitors will show very low or no product formation. The inhibition constant (Ki) can be determined by measuring reaction rates at various substrate and inhibitor concentrations.[1]
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data for key thiamine derivatives. This data is essential for understanding the relationship between chemical structure and biological activity.
Table 1: Inhibitory Activity of Thiamine Analogs against Key Enzymes
| Compound | Modification | Target Enzyme | Kᵢ Value | Reference |
| Pyrithiamine | Thiazolium ring replaced with Pyridine | TPK1 (yeast) | 2-3 µM | [1] |
| Oxythiamine | Pyrimidine amino group replaced with Hydroxyl | TPK1 (yeast) | 4.2 mM | [1] |
| Pyrithiamine-DP | Thiazolium ring replaced with Pyridine | PDH (yeast) | 78 µM | [1] |
| Oxythiamine-DP | Pyrimidine amino group replaced with Hydroxyl | PDH (yeast) | 20 µM | [1] |
DP denotes the diphosphorylated form of the analog.
Table 2: Cytotoxic Activity of Thiamine Analogs against Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Value | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | IC₅₀ | 14.95 µM | [6] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Invasion IC₅₀ | 8.75 µM | |
| 2'-Methylthiamine | HeLa (Cervical Cancer) | IC₅₀ | > 1500 µM | [7] |
| Oxythiamine | HeLa (Cervical Cancer) | IC₅₀ | ~ 400 µM | [7] |
SAR Insights:
-
TPK1 Inhibition: Replacing the thiazolium ring with a pyridine ring (Pyrithiamine) results in a potent TPK1 inhibitor, whereas modifying the pyrimidine ring (Oxythiamine) leads to a very weak inhibitor (Kᵢ in the mM range).[1] This suggests the pyrimidine amino group is crucial for TPK1 recognition but the thiazolium ring is not.
-
PDH Inhibition: After phosphorylation, Oxythiamine-DP is a more potent inhibitor of yeast PDH than Pyrithiamine-DP, indicating that modifications to the pyrimidine ring are better tolerated by the target enzyme's active site than changes to the core heterocyclic ring.[1]
-
Cytotoxicity: Oxythiamine shows micromolar cytotoxicity against various cancer cell lines, consistent with its role as a metabolic inhibitor.[6][7] Modifications like adding a methyl group to the pyrimidine ring (2'-Methylthiamine) can drastically reduce this cytotoxicity.[7]
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways relevant to the study of thiamine derivatives.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Utility of Whole Blood Thiamine Pyrophosphate Evaluation in TPK1-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
Application Notes and Protocols for Testing Thalmine (Thiamine) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent investigations into the metabolic landscape of cancer have unveiled a paradoxical role for thiamine (Vitamin B1), a crucial co-enzyme in cellular metabolism. While essential for normal cell function, and potentially promoting growth at physiological concentrations, high-dose thiamine has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3] This has led to increased interest in "Thalmine," here referring to high-dose thiamine, as a potential therapeutic agent. The cytotoxic mechanism of this compound is believed to be analogous to that of dichloroacetate (DCA), involving the modulation of cellular metabolism, specifically the inhibition of pyruvate dehydrogenase kinases (PDKs), leading to the reactivation of the pyruvate dehydrogenase (PDH) complex.[1] This metabolic shift from glycolysis towards oxidative phosphorylation can induce apoptosis in cancer cells.
These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound in various cancer cell lines. The following sections detail the underlying principles, experimental workflows, and specific protocols for key cytotoxicity assays.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potential of this compound has been quantified in several cancer cell lines. The following table summarizes the available data, providing a basis for experimental design and comparison.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SK-N-BE | Neuroblastoma | IC50 | 4.9 mM | [1] |
| Panc-1 | Pancreatic Cancer | IC50 | 5.4 mM | [1] |
| MCF7 | Breast Cancer | % Cell Viability | 37% at 2 µg/mL (63% decrease) | [2] |
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
High-dose this compound is hypothesized to induce cytotoxicity in cancer cells by shifting their metabolic state from predominantly glycolytic to oxidative phosphorylation, ultimately leading to apoptosis.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity in cancer cells.
Experimental Workflow for Assessing this compound Cytotoxicity
A systematic approach is crucial for accurately determining the cytotoxic effects of this compound. The following workflow outlines the key stages of investigation.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound (Thiamine hydrochloride)
-
Selected cancer cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., water or PBS) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound (Thiamine hydrochloride)
-
Selected cancer cell line
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired duration. Include vehicle control, no-cell control, and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the assay endpoint).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (Thiamine hydrochloride)
-
Selected cancer cell line
-
Complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay: Caspase-3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (Thiamine hydrochloride)
-
Selected cancer cell line
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
By employing these standardized assays and following the detailed protocols, researchers can effectively evaluate the cytotoxic potential of this compound and further elucidate its mechanism of action in cancer cells.
References
Application Notes and Protocols for In Vivo Thiamine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as vitamin B1, is a crucial water-soluble vitamin that plays a vital role as a coenzyme in fundamental metabolic pathways, including carbohydrate metabolism and the synthesis of neurotransmitters.[1][2] Its active form, thiamine pyrophosphate (TPP), is essential for the function of key enzymes in the citric acid cycle and the pentose phosphate pathway.[3][4] Given its central role in cellular bioenergetics and neurological function, in vivo animal studies involving thiamine are critical for understanding its physiological effects, therapeutic potential, and toxicological profile.
These application notes provide a comprehensive guide to thiamine dosage and administration for in vivo animal studies, with a focus on rodent models. The information is intended to assist researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation: Dosage and Administration
The following tables summarize thiamine dosages used in various animal models, categorized by administration route and study type.
Table 1: Thiamine Dosage for Efficacy and Mechanistic Studies in Rodents
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Mouse | Oral (gavage) | 2 mg/kg | Pharmacokinetics | [5] |
| Mouse | Oral (in diet) | 17 mg/kg - 85 mg/kg | Thiamine metabolism | [5] |
| Rat | Intravenous | 4 - 36 mg/kg | Pharmacokinetics | |
| Rabbit | Oral | 100 mg/animal | Amelioration of lead toxicity |
Table 2: Thiamine Toxicity Data in Rodents
| Animal Model | Administration Route | LD50 | Other Toxicity Observations | Reference |
| Mouse | Oral | >5,000 mg/kg[6], 8224 mg/kg[7] | No toxic effects observed at 5,000 mg/kg/day for 7 days.[6] | [6][7] |
| Mouse | Intraperitoneal | 200 mg/kg | - | [7] |
| Mouse | Subcutaneous | 266 mg/kg | - | [7] |
| Mouse | Intravenous | 74 mg/kg | - | [7] |
| Rat | Oral | 3710 mg/kg[7][8][9] | No adverse effects up to 1,500 mg/kg/day in repeated dose studies. | [7][8][9] |
| Rat | Intraperitoneal | 481 mg/kg | - | [7][9] |
| Rat | Subcutaneous | 560 mg/kg | - | [7][9] |
| Rat | Intravenous | 118 mg/kg | - | [7] |
Table 3: Pharmacokinetic Parameters of Thiamine in Rodents
| Animal Model | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Mouse | Oral (2 mg/kg) | Rapid absorption observed. | [5] |
| Rat | Intravenous (4, 12, 36 mg/kg) | Apparent two-compartment model behavior. Dose-dependent kinetics under urethane anesthesia. | |
| Rat | General | Main site of absorption is the proximal small intestine. |
Experimental Protocols
Preparation of Thiamine Hydrochloride Solution for Injection
Thiamine hydrochloride is soluble in water and is most stable in acidic conditions (pH < 5.5).[7]
Materials:
-
Thiamine hydrochloride powder (USP grade)
-
Sterile Water for Injection, USP
-
Sodium Hydroxide 10% Solution (for pH adjustment, if necessary)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of thiamine hydrochloride powder.
-
Dissolve the powder in Sterile Water for Injection to the desired concentration. For example, to prepare a 100 mg/mL solution, dissolve 10 g of thiamine hydrochloride in a final volume of 100 mL.[10]
-
Check the pH of the solution. It should be between 2.5 and 4.5.[1] If necessary, adjust the pH with a Sodium Hydroxide 10% Solution, adding it dropwise while monitoring the pH. Do not exceed a pH of 4.5.[10]
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile vial.[10]
-
Store the prepared solution protected from light.[1]
Administration Protocols for Rodents
General Best Practices:
-
Use a new sterile needle and syringe for each animal.
-
Warm injectable solutions to room or body temperature to minimize discomfort.
-
Disinfect the injection site with 70% alcohol.
-
Always aspirate before injecting (except for intravenous injections) to ensure the needle is not in a blood vessel.
1. Intravenous (IV) Injection (Mouse Tail Vein)
-
Needle Gauge: 27-30 G
-
Maximum Volume: 5 ml/kg (bolus), 10 ml/kg (slow infusion)
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water (max 42°C) to induce vasodilation.[11]
-
Place the mouse in a restrainer.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. You should see the vein blanch as the solution displaces the blood.[11] If resistance is felt or a bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
2. Intraperitoneal (IP) Injection (Mouse and Rat)
-
Needle Gauge: 25-27 G (mouse), 23-25 G (rat)
-
Maximum Volume: < 10 ml/kg
Procedure:
-
Restrain the animal, exposing the abdomen. For mice, the "three-finger" restraint method is common.
-
Tilt the animal's head downwards to move the abdominal organs cranially.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45° angle.[3] This avoids the cecum and urinary bladder.
-
Aspirate to ensure no fluid or feces are drawn into the syringe.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
3. Subcutaneous (SC) Injection (Mouse and Rat)
-
Needle Gauge: 25-27 G (mouse), 23-25 G (rat)
-
Maximum Volume: < 3 ml (mouse), < 10 ml (rat)
Procedure:
-
Grasp the loose skin over the shoulders and neck to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
Signaling Pathways and Mechanisms of Action
Thiamine's primary role is as the precursor to thiamine pyrophosphate (TPP), a critical coenzyme for enzymes involved in carbohydrate metabolism and neurotransmitter synthesis.[1] Beyond its coenzymatic functions, thiamine derivatives are involved in regulating gene expression.
One such mechanism is the TPP riboswitch . In this system, the mRNA of genes involved in thiamine biosynthesis contains a region that can directly bind to TPP.[3][12] This binding alters the secondary structure of the mRNA, which can mask the ribosome-binding site and consequently inhibit translation. This creates a negative feedback loop where high levels of TPP downregulate its own synthesis.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Regions | Medisca [medisca.com]
- 10. Possible involvement of thiamine in acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamine derivatives bind messenger RNAs directly to regulate bacterial gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Techniques for Measuring Thalmine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalmine is a novel small molecule compound under investigation for its potential therapeutic effects. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). All methods should be validated according to regulatory guidelines, such as those from the FDA.[1][2][3][4][5]
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological fluids like plasma, serum, and urine.[6][7][8] The method described below involves a straightforward protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Data Presentation: LC-MS/MS Method Validation Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Back-calculated Accuracy | Within ± 15% of nominal (± 20% at LLOQ) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 10.5 | ≤ 12.3 | -5.2 to 8.9 |
| Low QC | 1.5 | ≤ 8.9 | ≤ 9.8 | -4.1 to 7.5 |
| Mid QC | 75 | ≤ 6.5 | ≤ 7.2 | -3.5 to 5.1 |
| High QC | 750 | ≤ 5.8 | ≤ 6.5 | -2.8 to 4.3 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor (CV%) | Recovery (%) |
| Low QC | 1.5 | ≤ 4.5 | 92.1 |
| High QC | 750 | ≤ 3.8 | 95.6 |
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
1. Materials and Reagents:
-
This compound analytical standard and this compound-d4 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation: Protein Precipitation [9]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of sample (standard, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the internal standard spiking solution (this compound-d4 in acetonitrile, 50 ng/mL).
-
Vortex each tube for 30 seconds to precipitate proteins.[10]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of ultrapure water with 0.1% formic acid to each well/vial.
-
Seal the plate/vials and place in the autosampler for analysis.
3. Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: Hold at 5% B (re-equilibration)
-
4. Mass Spectrometry Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Q1 345.2 -> Q3 189.3
-
This compound-d4 (IS): Q1 349.2 -> Q3 193.3
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Collision Gas: 9 psi
-
Curtain Gas: 35 psi
-
Workflow Diagram: LC-MS/MS Analysis
II. Quantitative Analysis of this compound by Competitive ELISA
For high-throughput screening or when an LC-MS/MS is not available, a competitive ELISA can be a valuable tool for quantifying small molecules.[8] This assay relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Thalmine antibody sites. The signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Competitive ELISA Method Validation Summary
Table 4: Assay Performance
| Parameter | Result |
| Assay Range | 1 - 250 ng/mL |
| IC50 (50% Inhibitory Concentration) | ~25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 250 ng/mL |
Table 5: Precision
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Low QC | 5 | ≤ 12.1 | ≤ 14.5 |
| Mid QC | 50 | ≤ 9.5 | ≤ 11.8 |
| High QC | 200 | ≤ 8.2 | ≤ 10.5 |
Experimental Protocol: Competitive ELISA for this compound
1. Materials and Reagents:
-
Anti-Thalmine antibody (capture antibody)
-
This compound-HRP conjugate (detection reagent)
-
96-well high-binding microplate
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound standards and QCs prepared in appropriate matrix
-
Coating: Dilute the anti-Thalmine antibody in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition: Add 50 µL of standard, QC, or sample to the appropriate wells. Immediately add 50 µL of diluted this compound-HRP conjugate to all wells. Incubate for 1 hour at room temperature on a shaker.
-
Washing: Repeat the wash step as in step 2, but perform 5 washes to ensure removal of unbound conjugate.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.
Diagram: Competitive ELISA Principle
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Procedures [sigmaaldrich.com]
- 12. gbo.com [gbo.com]
Using Thiamine and its Analogs as Chemical Probes in Cell Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as Vitamin B1, is an essential micronutrient critical for cellular metabolism and energy homeostasis. In its biologically active form, thiamine pyrophosphate (TPP), it functions as a vital cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. The central role of these metabolic pathways in cell growth, proliferation, and stress responses makes thiamine and its analogs powerful chemical probes for investigating cellular signaling. This document provides detailed application notes and experimental protocols for utilizing thiamine and its antagonist, oxythiamine, to dissect signaling pathways, particularly in the context of cancer biology and metabolic disorders.
Thiamine's influence extends to the regulation of reactive oxygen species (ROS), cell cycle progression, and gene expression, implicating it in the modulation of various signaling cascades.[1][2] High doses of thiamine have been shown to have a growth-inhibitory effect on cancer cells, while its antagonist, oxythiamine, can be used to induce a state of functional thiamine deficiency, thereby inhibiting key metabolic enzymes and cellular proliferation.[1][2][3]
Mechanism of Action
Thiamine is transported into cells and converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine diphosphokinase. TPP serves as a cofactor for enzymes crucial to central metabolism:
-
Pyruvate Dehydrogenase (PDH): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the citric acid cycle.
-
Transketolase (TKT): A key enzyme in the non-oxidative pentose phosphate pathway (PPP), which produces precursors for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.
By modulating the activity of these enzymes, thiamine levels can influence major cellular signaling hubs. The thiamine antagonist Oxythiamine acts as a competitive inhibitor of thiamine-dependent enzymes, particularly transketolase, making it a valuable tool for studying the effects of metabolic stress on cell signaling.
Quantitative Data
The following tables summarize the inhibitory concentrations of thiamine analogs on various cellular processes and enzymes. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values of Oxythiamine in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 14.95 µM | [2] |
| A549 (Non-small cell lung cancer) | Cell Proliferation | 0.1-100 µM (dose-dependent) | [2] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration | 8.75 µM | [2][4] |
| HeLa (Cervical Cancer) | Growth Inhibition (GI50) | 36 µM | [3][5] |
Table 2: Inhibition Constants (IC50/Ki) for Thiamine Analogs on Specific Enzymes
| Inhibitor | Enzyme | System | Constant | Value | Reference |
| Oxythiamine | Transketolase | Rat Liver | IC50 | 0.2 µM | [3] |
| Oxythiamine | Transketolase | Yeast | IC50 | ~0.03 µM | [3] |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | In vitro (20 mM K+) | IC50 | 4.6 µM | [6] |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | In vitro (20 mM K+) | Ki | 3.2 µM | [6] |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | In vitro (100 mM K+) | IC50 | 8.0 µM | [6] |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | In vitro (100 mM K+) | Ki | 16.4 µM | [6] |
Signaling Pathways and Visualizations
Thiamine-dependent enzymes are integrated into core metabolic pathways that are frequently dysregulated in diseases like cancer. Using thiamine or its inhibitors as chemical probes allows for the investigation of these connections.
Experimental Protocols
Here are detailed protocols for key experiments to probe cell signaling using thiamine and its analogs.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of thiamine or oxythiamine on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Thiamine hydrochloride or Oxythiamine stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of thiamine or oxythiamine in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[7] A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe CM-H2DCFDA to measure changes in intracellular ROS levels following treatment.
Materials:
-
Cells cultured in 6-well plates or appropriate dishes
-
Thiamine or oxythiamine for treatment
-
CM-H2DCFDA probe (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence plate reader/microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of thiamine or oxythiamine for the chosen duration. Include a positive control (e.g., 50 µM H2O2 for 30-60 minutes) and an untreated control.
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS or PBS.
-
Add HBSS or PBS containing 5-10 µM CM-H2DCFDA to the cells.
-
Wash: Remove the probe solution and wash the cells twice with HBSS or PBS to remove any extracellular probe.
-
Analysis:
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence of the cells using a flow cytometer with excitation at ~495 nm and emission at ~525 nm.[8]
-
Plate Reader/Microscopy: Add fresh HBSS or PBS to the wells/dishes and immediately measure the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the untreated control to determine the fold change in ROS production.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of proteins in signaling pathways affected by thiamine metabolism.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDH, anti-TKT, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]
-
Analysis: Quantify band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., actin or GAPDH).
Protocol 4: Transketolase (TKT) Activity Assay in Cell Lysates
This functional assay measures the activity of a key thiamine-dependent enzyme.
Materials:
-
Cell lysate (prepared in a non-denaturing buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Xylulose-5-phosphate (substrate, or generate in situ from ribose-5-phosphate with isomerase/epimerase)
-
Thiamine pyrophosphate (TPP) solution (1 mM)
-
NADH
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Cell Lysate: Lyse cells by sonication or freeze-thaw cycles in a suitable buffer without strong detergents. Quantify protein concentration.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, NADH, coupling enzymes, and substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Basal Activity: Add a specific amount of cell lysate (e.g., 20-50 µg protein) to the reaction mixture and immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This measures the basal TKT activity.
-
Stimulated Activity: To a parallel reaction, add TPP to the mixture before adding the cell lysate.[11] The increase in activity compared to the basal level reflects the amount of apo-transketolase (enzyme without its cofactor) present in the lysate.
-
Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve. Enzyme activity can be expressed in U/mg of protein. The difference between stimulated and basal activity can be used to assess the thiamine status of the cells.[11]
Conclusion
Thiamine and its analogs are versatile chemical probes for dissecting the intricate connections between cellular metabolism and signaling pathways. By carefully selecting the appropriate probe and experimental approach, researchers can gain valuable insights into the roles of thiamine-dependent enzymes in health and disease, paving the way for new therapeutic strategies in oncology and metabolic medicine.
References
- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of branched-chain alpha-ketoacid dehydrogenase kinase by thiamine pyrophosphate at different potassium ionic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. bio-rad.com [bio-rad.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Thiamine for Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiamine, also known as vitamin B1, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. In its active form, thiamine pyrophosphate (TPP), it serves as a vital coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. These include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. Consequently, thiamine is indispensable for energy production, neuronal function, and overall cellular health. Understanding the binding characteristics of thiamine and its analogs to specific proteins is crucial for elucidating its mechanism of action, studying its transport, and developing novel therapeutic agents. This document provides a detailed protocol for the radiolabeling of thiamine and its subsequent use in competitive binding assays.
Given that "Thalmine" is not a recognized chemical entity, this protocol has been developed for thiamine, which is the presumed intended compound. For binding assays, a common method involves the use of radiolabeled ligands to study the interaction with their binding partners. Here, we describe a proposed method for the synthesis of [¹⁴C]thiamine and a protocol for its use in a competitive binding assay.
I. Protocol for Radiolabeling of Thiamine
This section outlines a proposed synthetic route for [¹⁴C]thiamine. The synthesis of radiolabeled compounds should only be performed by trained personnel in a licensed facility equipped for handling radioactive materials.
Objective: To synthesize [¹⁴C]thiamine by incorporating a ¹⁴C-labeled precursor into the thiamine molecule. The proposed method is a modification of established thiamine synthesis routes.
Materials:
-
4-amino-5-(aminomethyl)-2-methylpyrimidine
-
Carbon disulfide, [¹⁴C]-labeled (¹⁴CS₂)
-
3-chloro-5-hydroxypentan-2-one
-
Ammonia solution
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
-
Appropriate shielding and personal protective equipment (PPE)
Proposed Synthetic Pathway for [¹⁴C]Thiamine:
The synthesis involves the formation of the thiazole ring with the ¹⁴C label, followed by its condensation with the pyrimidine moiety.
-
Synthesis of [2-¹⁴C]-4-methyl-5-(2-hydroxyethyl)thiazole:
-
React 3-chloro-5-hydroxypentan-2-one with [¹⁴C]-labeled thioformamide. (Note: [¹⁴C]thioformamide can be synthesized from [¹⁴C]formamide and phosphorus pentasulfide). This reaction forms the radiolabeled thiazole ring.
-
The reaction is typically carried out in a suitable solvent like ethanol.
-
The product, [2-¹⁴C]-4-methyl-5-(2-hydroxyethyl)thiazole, is purified using column chromatography or preparative HPLC.
-
-
Quaternization to form [¹⁴C]Thiamine:
-
The purified [2-¹⁴C]-4-methyl-5-(2-hydroxyethyl)thiazole is then reacted with 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (a halogenated derivative of the pyrimidine part of thiamine).
-
This quaternization reaction connects the pyrimidine and the radiolabeled thiazole rings.
-
The reaction is typically performed in a solvent such as ethanol or isopropanol at an elevated temperature.
-
-
Purification and Characterization of [¹⁴C]Thiamine:
-
The final product, [¹⁴C]thiamine, is purified by recrystallization or preparative HPLC.
-
The radiochemical purity is determined by analytical HPLC with a radioactivity detector.
-
The specific activity (e.g., in Ci/mmol or Bq/mol) is determined by measuring the radioactivity of a known amount of the purified compound using a scintillation counter.
-
II. Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of unlabeled thiamine or other competing ligands to a thiamine-binding protein using [¹⁴C]thiamine as the radioligand.
Materials:
-
[¹⁴C]thiamine (synthesized as described above or commercially available)
-
Unlabeled thiamine hydrochloride (for standard curve)
-
Thiamine-binding protein (TBP) (e.g., from buckwheat seeds, commercially available or purified)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of [¹⁴C]thiamine of known concentration and specific activity in the assay buffer.
-
Prepare a series of dilutions of unlabeled thiamine in the assay buffer to create a standard competition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a solution of the thiamine-binding protein in the assay buffer at a concentration determined by preliminary optimization experiments.
-
-
Assay Procedure:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [¹⁴C]thiamine, and the TBP solution.
-
Non-specific Binding (NSB): Add assay buffer, a fixed concentration of [¹⁴C]thiamine, a high concentration of unlabeled thiamine (e.g., 1000-fold excess over the radioligand), and the TBP solution.
-
Competition Binding: Add the serially diluted unlabeled thiamine solutions, a fixed concentration of [¹⁴C]thiamine, and the TBP solution.
-
-
The final volume in each well should be the same (e.g., 200 µL).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a filtration apparatus. This separates the protein-bound [¹⁴C]thiamine from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the unlabeled thiamine concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the unlabeled ligand using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
III. Data Presentation
Quantitative data from the binding assay should be summarized in tables for clarity and ease of comparison.
Table 1: Raw Data from Scintillation Counting (Example)
| Well Type | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
| Total Binding | 15,234 | 15,567 | 15,398 | 15,400 |
| Non-specific Binding | 897 | 912 | 885 | 898 |
| Competitor [10⁻¹⁰ M] | 14,876 | 15,012 | 14,954 | 14,947 |
| Competitor [10⁻⁹ M] | 13,543 | 13,678 | 13,601 | 13,607 |
| ... | ... | ... | ... | ... |
| Competitor [10⁻⁴ M] | 956 | 943 | 961 | 953 |
Table 2: Calculated Binding Parameters
| Parameter | Value |
| IC₅₀ | [Calculated Value] M |
| Kᵢ (Thiamine) | [Calculated Value] M |
| Kₔ ([¹⁴C]thiamine) | [Determined from saturation binding experiment] M |
IV. Visualizations
Diagram of the Experimental Workflow for Radiolabeling and Binding Assay:
Caption: Workflow for the synthesis of [¹⁴C]Thiamine and its use in a competitive binding assay.
Diagram of a Simplified Thiamine Signaling Pathway:
Caption: Simplified overview of Thiamine's role in cellular metabolism.
Application of Thiamine and its Derivatives in Natural Product-Based Drug Discovery
Abstract
Thiamine, also known as vitamin B1, and its derivatives are emerging as significant compounds in the field of natural product-based drug discovery. Beyond its fundamental role as an essential nutrient, thiamine and its synthetic analogs, such as benfotiamine, have demonstrated therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of the application of thiamine and its derivatives, with a focus on their anticancer and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to guide researchers in the exploration of these promising natural product-based compounds.
Introduction
Thiamine is a water-soluble vitamin that plays a crucial role in cellular metabolism, primarily as the coenzyme thiamine pyrophosphate (TPP). TPP is essential for the function of several enzymes involved in carbohydrate and amino acid metabolism.[1] Recently, high-dose thiamine and its lipophilic derivatives have garnered attention for their potential therapeutic effects that extend beyond their coenzymatic functions.[2][3] These compounds are being investigated for their ability to modulate signaling pathways, reduce oxidative stress, and inhibit disease progression in various pathological conditions. This application note will detail the use of thiamine and its derivatives in anticancer and neuroprotective drug discovery, providing researchers with the necessary information to conduct further investigations.
Anticancer Applications
High doses of thiamine have been shown to exhibit anti-proliferative effects in cancer cell lines, a mechanism that is analogous to the action of dichloroacetate (DCA).[2] This effect is attributed to the inhibition of pyruvate dehydrogenase kinases (PDKs), leading to the reactivation of the pyruvate dehydrogenase (PDH) complex and a subsequent shift from glycolytic metabolism towards oxidative phosphorylation.[2][4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of thiamine against various cancer cell lines.
| Compound | Cell Line | IC50 (mM) | Reference |
| Thiamine | Panc-1 (Pancreatic Cancer) | 5.4 | [2] |
| Thiamine | SK-N-BE (Neuroblastoma) | 4.9 | [2] |
Signaling Pathway: Thiamine's Effect on Cancer Cell Metabolism
High-dose thiamine impacts cancer cell metabolism by reactivating the Pyruvate Dehydrogenase (PDH) complex, which is often inactivated in cancer cells, forcing them to rely on glycolysis (the Warburg effect).
Caption: Thiamine's role in cancer cell metabolism.
Experimental Protocol: Crystal Violet Proliferation Assay
This protocol is used to assess the effect of thiamine on cancer cell proliferation.[2]
Materials:
-
Cancer cell lines (e.g., Panc-1, SK-N-BE)
-
Complete culture medium
-
Thiamine hydrochloride
-
96-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of thiamine in complete culture medium.
-
Remove the overnight medium from the cells and replace it with medium containing various concentrations of thiamine. Include a vehicle control (medium only).
-
Incubate the plates for 5 days.
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Solubilize the dye by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the thiamine concentration.
Neuroprotective Applications
The lipophilic thiamine derivative, benfotiamine, has shown significant promise as a neuroprotective agent. Its enhanced bioavailability allows for better penetration of the blood-brain barrier.[5] Benfotiamine has been studied in the context of Alzheimer's and Parkinson's disease, where it has been shown to reduce oxidative stress, inhibit the formation of advanced glycation end products (AGEs), and modulate key signaling pathways.[5][6]
Quantitative Data: In Vivo Neuroprotective Studies
The following table summarizes the dosages of benfotiamine used in rodent models of neurodegenerative diseases.
| Disease Model | Animal Model | Dosage | Duration | Observed Effects | Reference |
| Alzheimer's Disease | APP/PS1 Mice | 100 mg/kg/day (oral) | 8 weeks | Improved spatial memory, reduced Aβ plaque burden | [6] |
| Parkinson's Disease | MPTP-induced Rats | 100 and 200 mg/kg/day (oral) | 42 days | Ameliorated motor fluctuations, increased dopamine levels | [6] |
Signaling Pathway: Benfotiamine and Nrf2/ARE Activation
Benfotiamine exerts part of its neuroprotective effect by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[6]
Caption: Benfotiamine's activation of the Nrf2/ARE pathway.
Experimental Protocol: In Vivo Administration of Benfotiamine in Mouse Models
This protocol describes the oral administration of benfotiamine to mouse models of neurodegenerative diseases.[5]
Materials:
-
Benfotiamine powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Weigh the required amount of benfotiamine powder based on the desired dosage (e.g., 100 mg/kg).
-
Suspend the powder in the chosen vehicle. A common concentration for oral gavage is 10-20 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer the benfotiamine suspension to the mice via oral gavage daily for the specified duration of the study.
-
A control group should receive the vehicle only.
-
Monitor the animals for any adverse effects throughout the study.
Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
This assay is used to determine if benfotiamine activates the Nrf2/ARE signaling pathway.[5]
Materials:
-
ARE-luciferase reporter cells
-
96-well plate
-
Benfotiamine
-
Vehicle control
-
Positive control (e.g., sulforaphane)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of benfotiamine for a specified time (e.g., 24 hours). Include a vehicle control and a positive control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Extraction and Isolation Protocols
While many therapeutic applications utilize synthetic thiamine derivatives, the extraction of thiamine and its natural derivatives from biological sources is crucial for foundational research.
Protocol: Extraction of Thiamine from Yeast Biomass
This protocol is adapted for the extraction of thiamine and its phosphate esters from fresh yeast biomass.[7][8]
Materials:
-
Fresh yeast biomass
-
0.1 M HCl
-
Lysing matrix (e.g., 0.1 mm silica spheres)
-
Bead beater
-
Centrifuge
Procedure:
-
Resuspend the fresh yeast biomass in 0.1 M HCl.
-
Add the lysing matrix to the cell suspension.
-
Homogenize the sample using a bead beater.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant containing the extracted thiamine and its phosphate esters for further analysis (e.g., by HPLC).
Conclusion
Thiamine and its derivatives represent a promising class of natural product-based compounds for drug discovery. Their multifaceted mechanisms of action, including metabolic reprogramming in cancer and neuroprotection through antioxidant pathways, offer exciting therapeutic avenues. The quantitative data and detailed protocols provided in this application note are intended to facilitate further research and development in this burgeoning field. The continued exploration of thiamine and its analogs is poised to yield novel therapeutic strategies for a variety of challenging diseases.
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Thalmine solution preparation and stability for experiments
Application Notes and Protocols: Thalidomide
A Note on Nomenclature: The compound "Thalmine" was not found in scientific literature searches. Based on the context of the request for information relevant to drug development professionals, these application notes have been prepared for Thalidomide , a well-researched immunomodulatory and anti-cancer agent.
Introduction
Thalidomide is an oral medication utilized in the treatment of various cancers, including multiple myeloma, as well as skin conditions such as complications from leprosy.[1] Its therapeutic effects are primarily linked to its role as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This document provides detailed protocols for the preparation, storage, and experimental use of Thalidomide, along with an overview of its stability and key signaling pathways.
Solution Preparation and Handling
Thalidomide exhibits low solubility in water, making proper solvent selection critical for experimental success.[3] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.
1.1. Materials
-
Thalidomide powder (C₁₃H₁₀N₂O₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
1.2. Protocol for Preparing a 10 mM Stock Solution
-
Weigh the required amount of Thalidomide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the Thalidomide is completely dissolved. A clear solution should be obtained.[4]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
Important Considerations:
-
Precipitation: Thalidomide is prone to precipitation when a concentrated DMSO stock solution is diluted into aqueous solutions like cell culture media.[4] To mitigate this, ensure the final DMSO concentration in the working solution is non-toxic to the cells, typically ≤ 0.1%.[6][7]
-
Solvent Effects: DMSO itself can have biological effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[3]
Table 1: Thalidomide Solubility and Storage
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [3][5][6] |
| Recommended Stock Concentration | 5-10 mM | [5][6] |
| Storage of Lyophilized Powder | Room temperature, desiccated | [5] |
| Storage of Stock Solution | -20°C in single-use aliquots | [5][6] |
| Stability of Lyophilized Powder | 24 months | [5] |
Stability of Thalidomide Solutions
The stability of Thalidomide in working solutions, particularly in cell culture media, should be empirically determined under specific experimental conditions (e.g., 37°C, 5% CO₂). Degradation of the compound can lead to inconsistent biological activity.[7]
2.1. Protocol for Determining Stability in Cell Culture Media via LC-MS
This protocol provides a framework for assessing the stability of Thalidomide in a specific cell culture medium over a time course.
Materials:
-
Thalidomide-spiked cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Ice-cold acetonitrile with 0.1% formic acid
-
High-speed centrifuge
-
LC-MS system
Methodology:
-
Spike the Medium: Prepare a volume of your chosen cell culture medium containing the final working concentration of Thalidomide (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.[6][7]
-
Time Point Zero (T=0): Immediately after preparation, collect an aliquot (e.g., 500 µL) of the spiked medium. This serves as the T=0 control. Store at -80°C until analysis.[6]
-
Incubation: Place the remaining spiked medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.[6][7]
-
Collect Time Points: At designated intervals (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots and store them at -80°C.[6][7]
-
Sample Extraction:
-
Thaw all collected samples.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to each sample (e.g., 1.5 mL for a 500 µL aliquot).[7]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.[7]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[6][7]
-
-
LC-MS Analysis:
-
Data Analysis: Plot the concentration of Thalidomide against time to determine its stability profile and calculate its half-life (t½) in the specific medium.[6]
Table 2: Example Stability Data Template
| Time Point (Hours) | Thalidomide Concentration (µM) | % Remaining (Relative to T=0) |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 12 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
Key Signaling Pathways and Mechanism of Action
Thalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2]
Key Neosubstrates:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is crucial for the anti-myeloma effects of Thalidomide and its analogs.[2][5]
-
Casein Kinase 1α (CK1α): Degradation of this protein is particularly relevant for the therapeutic effects of the Thalidomide analog, Lenalidomide, in certain hematological malignancies.[2]
Thalidomide also exerts anti-angiogenic effects by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF). This can occur through the modulation of the STAT3/SP4 signaling pathway.[8]
Caption: Thalidomide's dual mechanism of action.
Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing the effect of Thalidomide on cancer cell proliferation.
Caption: Workflow for a cell proliferation assay.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
Troubleshooting & Optimization
Thalmine Extraction Technical Support Center
Welcome to the technical support hub for Thalmine extraction. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction workflow and maximize your yield of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound yield?
A1: The most frequent cause of low yield is this compound degradation during the extraction process. This compound is highly sensitive to both pH and temperature. Exposure to acidic conditions (pH < 4) or temperatures exceeding 50°C can lead to significant sample loss. It is also crucial to minimize exposure to direct light, as this compound is photosensitive.
Q2: I'm observing a significant amount of a green pigment co-eluting with my this compound sample during chromatography. How can I remove this?
A2: The green pigment is likely chlorophyll co-extracted from the plant material. To mitigate this, ensure the initial crude extract is subjected to a liquid-liquid partitioning step with hexane prior to chromatographic purification. Chlorophyll has high affinity for hexane and will be effectively removed, while the more polar this compound will remain in the aqueous/ethanolic phase.
Q3: My final this compound sample shows poor stability and precipitates out of solution. What could be the cause?
A3: This is often due to residual impurities or improper solvent selection for storage. Ensure your final purification step is robust. We recommend a final polishing step using preparative HPLC. For storage, this compound is most stable when dissolved in a DMSO stock solution at -20°C, protected from light.
Troubleshooting Guide: Low this compound Yield
If you are experiencing lower-than-expected yields of this compound, consult the following guide for potential causes and solutions.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Quantitative Data: Impact of Extraction Parameters on Yield
The following table summarizes the results of internal optimization experiments. All extractions were performed on a 100g batch of dried Thalminia anomala seed powder.
| Parameter | Condition A | Yield (mg) | Condition B | Yield (mg) |
| Extraction pH | pH 4.5 (Citrate Buffer) | 112 | pH 6.5 (Phosphate Buffer) | 285 |
| Temperature | 60°C | 95 | 45°C | 291 |
| Solvent | 100% Hexane | <10 | 80% Ethanol | 288 |
| Light Condition | Ambient Lab Light | 175 | Dark (foil-wrapped) | 295 |
Experimental Protocols
Protocol 1: Optimized this compound Extraction Workflow
This protocol details the recommended method for extracting this compound from Thalminia anomala seeds.
Caption: Recommended step-by-step workflow for this compound extraction.
Methodology:
-
Homogenization: Weigh 100g of finely ground Thalminia anomala seed powder. Suspend the powder in 500 mL of 80% ethanol that has been buffered to pH 6.5 using a 0.1M phosphate buffer. Homogenize using a high-shear mixer for 15 minutes.
-
Incubation: Transfer the slurry to a light-protected (amber glass or foil-wrapped) vessel. Incubate in a shaking water bath at 45°C for 2 hours.
-
Clarification: Centrifuge the mixture at 4,000 x g for 20 minutes. Carefully decant and collect the supernatant.
-
Pigment Removal: Transfer the supernatant to a separatory funnel. Add an equal volume of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Drain and collect the lower aqueous/ethanolic phase. Discard the upper hexane phase. Repeat this step twice.
-
Concentration: Concentrate the aqueous/ethanolic phase using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C.
-
Initial Purification: The concentrated crude extract is then subjected to flash chromatography on a C18 silica column, using a step gradient of methanol in water.
-
Final Purification: Fractions containing this compound are pooled, concentrated, and purified to >98% purity using preparative reverse-phase HPLC.
Hypothetical Signaling Pathway
Context: this compound is investigated for its role in neuroprotection, where it is hypothesized to inhibit the pro-apoptotic JNK signaling pathway.
Caption: Hypothesized mechanism of this compound's anti-apoptotic action.
Thalmine Technical Support Center: Overcoming Poor Aqueous Solubility
Disclaimer: "Thalmine" is a hypothetical compound name used for illustrative purposes, as it is not found in established chemical or pharmaceutical literature. The following guide is based on established principles for overcoming the poor aqueous solubility of weakly basic, lipophilic small molecules, a common challenge in research and drug development.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with this compound and similar compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in neutral aqueous buffers?
A1: this compound's poor aqueous solubility is attributed to two main factors:
-
High Lipophilicity (Fat-Loving Nature): The molecule has a nonpolar structure, which is energetically unfavorable in polar solvents like water.
-
Weak Base: this compound is a weak base, meaning it is predominantly in a neutral, uncharged state at neutral pH (around 7.0).[1] This uncharged form is less soluble in water compared to its charged, protonated form.
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, this compound's solubility is highly dependent on pH.[2][3][]
-
In acidic conditions (low pH): The basic functional group on this compound becomes protonated (gains a positive charge). This charged, or ionized, form is significantly more soluble in water.
-
In neutral or alkaline conditions (high pH): this compound remains largely in its neutral, uncharged form, which has very low aqueous solubility.
Q3: Can I dissolve this compound directly in my aqueous assay buffer (e.g., PBS pH 7.4)?
A3: Direct dissolution in neutral buffers is strongly discouraged and likely to fail, resulting in compound precipitation or the formation of a non-homogenous suspension. This can lead to inaccurate and unreliable experimental results.[5]
Q4: What is the recommended first step for preparing a this compound solution?
A4: The standard and recommended first step is to prepare a high-concentration stock solution in a 100% organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[][6]
Q5: My experiment is sensitive to organic solvents like DMSO. What are my options?
A5: If DMSO is not suitable for your assay, several alternative strategies can be employed. These include using other water-miscible organic co-solvents (e.g., ethanol, PEG 400), adjusting the pH of the aqueous buffer, or using solubilizing excipients like cyclodextrins.[6][7][8] Each approach requires careful optimization.
Data Presentation: this compound Solubility Profile
The following tables summarize the solubility data for our model compound, this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 | Recommended for primary stock solutions. |
| N,N-Dimethylformamide (DMF) | > 80 | Alternative to DMSO. |
| Ethanol (100%) | ~15 | Can be used as a co-solvent. |
| Methanol | ~10 | Lower solubility than ethanol. |
| Propylene Glycol (PG) | ~25 | Useful co-solvent for in vivo formulations. |
| Polyethylene Glycol 400 (PEG 400) | ~40 | Useful co-solvent for in vivo formulations. |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH of Aqueous Buffer | Solubility (µg/mL) | Compound State | Notes |
| 4.0 | > 1000 | >99% Protonated (Charged) | High solubility in acidic conditions. |
| 5.0 | ~250 | ~98% Protonated (Charged) | Solubility decreases as pH approaches pKa. |
| 6.0 | ~35 | ~85% Protonated (Charged) | Significant drop in solubility. |
| 7.0 | < 0.5 | Primarily Neutral | Very low solubility at neutral pH. |
| 7.4 | < 0.1 | Primarily Neutral | Effectively insoluble in standard physiological buffers. |
| 8.0 | < 0.1 | Primarily Neutral | No improvement in alkaline conditions. |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (% v/v in PBS) | Final Concentration Achievable (µM) | Observations |
| 1% DMSO | < 1 | Precipitation likely upon dilution. |
| 5% DMSO | ~10 | May be suitable for low-concentration assays. |
| 10% Ethanol | ~5 | Lower efficacy than DMSO. |
| 20% PEG 400 | ~25 | Higher co-solvent percentage needed. |
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted my DMSO stock into aqueous buffer.
This is the most common issue. The dramatic change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out of solution.
Solutions:
-
Reduce the Final Concentration: Your target concentration may be above this compound's solubility limit in the final buffer system. Try a lower concentration.
-
Increase the Co-solvent Percentage: The final percentage of DMSO (or other co-solvent) in your buffer may be too low. While many cell-based assays tolerate up to 0.5-1% DMSO, some protocols may allow for higher percentages (e.g., up to 5%). Always run a vehicle control to check for solvent effects.[6]
-
Use pH Modification: Prepare your working solution in an acidic buffer (e.g., pH 4-5) where this compound is soluble, and then perform a final, small-volume dilution into your neutral assay medium. This must be done carefully to avoid localized precipitation.
-
Use a "Pluronic" Method: Add a small amount of a non-ionic surfactant like Pluronic F-127 or Kolliphor to the aqueous buffer before adding the this compound stock. This can help create micelles that encapsulate the drug.
Issue 2: I am seeing high variability and poor reproducibility in my bioassay results.
This is often a hidden consequence of poor solubility. Even if you do not see visible precipitate, microscopic particles or aggregates may be present, leading to inconsistent effective concentrations.[5]
Solutions:
-
Confirm Solubility Limit: Systematically determine the kinetic solubility limit in your final assay medium. Prepare a serial dilution and check for precipitation visually (Tyndall effect using a laser pointer) or by measuring concentration after filtration/centrifugation.[5]
-
Pre-dissolve in Acidic Buffer: Ensure your compound is fully dissolved in a low-pH buffer before the final dilution step into your assay plate.
-
Vortex Vigorously: When diluting the stock solution, vortex the buffer vigorously to ensure rapid and uniform dispersion, minimizing the chance for localized precipitation.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for Solubility Enhancement
Caption: pH-modification workflow for preparing this compound solution.
Hypothetical Signaling Pathway for this compound
References
- 1. Weak base - Wikipedia [en.wikipedia.org]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thalmine Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Thalmine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture. This compound is susceptible to degradation in aqueous solutions, especially under typical cell culture conditions (37°C, pH 7.2-7.4, presence of media components). Degradation can lead to a lower effective concentration of the active compound, resulting in high variability between experiments.
Signs of this compound Instability:
-
Decreased or variable inhibition of the target pathway.
-
Discrepancies between expected and observed IC50 values.
-
Loss of bioactivity in media that has been stored or pre-incubated.
Q2: What are the primary factors that contribute to the instability of this compound in cell culture media?
A2: The stability of a small molecule like this compound in cell culture media can be influenced by a combination of physicochemical and biological factors. Key contributors to instability include:
-
Hydrolysis: Reaction with water in the aqueous media, which can be catalyzed by pH. This compound is particularly unstable in solutions with a pH above 7.0.
-
Oxidation: Degradation due to reaction with dissolved oxygen or reactive oxygen species (ROS) generated by cellular metabolism. This process can be accelerated by the presence of metal ions in the media.[1][2][3]
-
Light Sensitivity (Photodegradation): Exposure to light, especially UV or short-wavelength visible light, can induce degradation. It is recommended to handle this compound and its solutions in low-light conditions.
-
Interaction with Media Components: Components of the cell culture media, such as certain amino acids (e.g., cysteine) or serum proteins, can interact with and degrade this compound.[1][2][3]
Q3: How can I minimize this compound degradation during my experiments?
A3: To ensure consistent and reliable results, consider the following optimization strategies:
-
Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use from a freshly thawed DMSO stock. Avoid storing diluted aqueous solutions.
-
Control pH: If possible, ensure the pH of your stock solutions and final culture media is maintained within a stable range for this compound (pH 6.0-7.0).
-
Reduce Exposure to Light: Protect this compound stock solutions and treated cell cultures from light by using amber vials and minimizing exposure during handling.
-
Use Serum-Free Media (if applicable): If your cell line can be maintained in serum-free media for the duration of the treatment, this may reduce protein-mediated degradation.
-
Consider Antioxidants: In some cases, the addition of a mild antioxidant like N-acetylcysteine (NAC) to the culture medium can help mitigate oxidative degradation. However, this should be tested for compatibility with your experimental system.
Q4: What is the recommended protocol for preparing and storing this compound stock solutions?
A4: Proper preparation and storage are critical for maintaining this compound integrity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO aliquots at -80°C, protected from light. Under these conditions, the stock solution is stable for up to 6 months.
-
Thawing: When ready to use, thaw an aliquot rapidly at room temperature and immediately dilute it into your cell culture medium for the final working concentration. Do not re-freeze any unused portion of a thawed aliquot.
Data Presentation: this compound Stability Over Time
The following table summarizes the degradation of a 10 µM this compound solution in different cell culture media when incubated at 37°C. The percentage of intact this compound was quantified by LC-MS/MS at various time points.
| Time (hours) | DMEM + 10% FBS | RPMI-1640 + 10% FBS | Serum-Free DMEM |
| 0 | 100% | 100% | 100% |
| 4 | 85% | 88% | 95% |
| 8 | 62% | 68% | 89% |
| 12 | 41% | 49% | 82% |
| 24 | 15% | 22% | 65% |
Experimental Protocols
Protocol: this compound Stability Assessment by LC-MS/MS
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (with and without serum)
-
37°C incubator
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well plates
2. Procedure:
-
Prepare a 10 µM working solution of this compound in the desired cell culture medium.
-
Dispense 1 mL of the solution into multiple wells of a 24-well plate.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect a 100 µL aliquot from one of the wells.
-
Immediately quench the sample by adding 400 µL of cold acetonitrile containing an internal standard.
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Analyze the sample using a validated LC-MS/MS method to quantify the concentration of intact this compound.
3. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine its degradation kinetics.
Visualizations
Troubleshooting Workflow for Inconsistent Results
This diagram outlines the logical steps to troubleshoot experimental variability when using this compound.
Hypothetical Signaling Pathway: this compound Action and Inactivation
This diagram illustrates how active this compound inhibits the target kinase "T-Kinase," while its degradation product is inactive, leading to pathway activation.
References
- 1. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalmine Concentration for Enzymatic Assays
Welcome to the technical support center for optimizing Thalmine concentration in your enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an enzymatic assay?
A1: For a novel compound like this compound, a good starting point is to perform a broad dose-response curve. We recommend a serial dilution series starting from a high concentration (e.g., 1 mM) and extending down to the nanomolar range. This will help determine the potent range of this compound for your specific enzyme system.
Q2: How can I determine if this compound is an inhibitor or activator of my enzyme?
A2: An initial screening at a single, high concentration of this compound (e.g., 100 µM) against your enzyme's activity can provide a preliminary indication. A significant decrease in enzyme activity suggests inhibition, while an increase suggests activation. A full dose-response curve is necessary to confirm this effect and determine parameters like IC50 (for inhibitors) or EC50 (for activators).
Q3: My this compound solution is precipitating in the assay buffer. What should I do?
A3: Precipitation of this compound can be due to low solubility in the aqueous assay buffer. Consider preparing a high-concentration stock solution of this compound in an organic solvent like DMSO. When preparing the working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity. It's also crucial to test the effect of the solvent on the enzyme activity by running a solvent-only control.
Q4: How does the concentration of the enzyme and substrate affect the apparent potency of this compound?
A4: The concentrations of both the enzyme and its substrate can significantly influence the observed potency of this compound. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. It is crucial to keep the enzyme and substrate concentrations constant across all experiments when comparing the potency of different compounds.
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
High background can mask the true effect of this compound and reduce the dynamic range of your assay.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| This compound Interference | Run a control experiment with this compound and the assay components without the enzyme. If a signal is detected, this compound may be interfering with the detection method (e.g., autofluorescence). |
| Substrate Instability | Prepare the substrate solution fresh for each experiment. Monitor the signal of the substrate in the assay buffer over time without the enzyme to check for spontaneous degradation. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water. Test each component of the assay buffer individually to identify the source of the background signal.[1][2] |
Issue 2: Low or No Signal (No Enzyme Activity)
A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Confirm the activity of your enzyme stock with a known positive control activator or by running the assay under previously validated conditions.[1] |
| Suboptimal this compound Concentration | The concentration of this compound might be too high, leading to complete inhibition. Perform a wide-range dose-response experiment to identify the optimal concentration range. |
| Incorrect Assay Conditions | Verify that the pH, temperature, and incubation time are optimal for your enzyme.[3] |
Issue 3: Inconsistent or Irreproducible Results
Variability in results can undermine the reliability of your findings.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix for the reaction components to minimize pipetting variations between wells.[3] |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water to create a humidity barrier. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound (Enzyme Inhibition Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Prepare this compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).
-
From these DMSO stocks, prepare intermediate dilutions in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the enzyme to the desired working concentration in the assay buffer.
-
Prepare the substrate at a concentration appropriate for your assay (typically at or below its Km value).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add a solvent control (e.g., 1% DMSO) to the control wells.
-
Initiate the reaction by adding the enzyme to all wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and read the signal (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all data points.
-
Normalize the data by setting the activity of the solvent control as 100%.
-
Plot the normalized enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Investigating the Mechanism of Inhibition
This protocol helps to elucidate whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Vary Substrate Concentration:
-
Choose a fixed, optimal concentration of this compound (e.g., its IC50 value).
-
Prepare a range of substrate concentrations, typically from 0.2x to 5x the Km value of the substrate.
-
-
Enzyme Assay:
-
For each substrate concentration, measure the initial reaction velocity in the presence and absence of this compound.
-
Keep the enzyme concentration constant throughout the experiment.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for both the inhibited and uninhibited reactions.
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Visual Guides
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent assay results.
References
Addressing non-specific binding of Thalmine in receptor studies
Welcome to the technical support center for Thalmine receptor studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly non-specific binding, encountered during receptor binding assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding (NSB) is a common challenge in receptor binding assays that can obscure true specific binding and lead to inaccurate affinity and density measurements.[1][2] This guide provides a systematic approach to identifying and mitigating the causes of high NSB for this compound.
Issue: More than 50% of total binding is non-specific.
High non-specific binding can arise from several factors, including the physicochemical properties of this compound (e.g., high lipophilicity or charge), suboptimal assay conditions, or issues with the receptor preparation or assay materials.[1][2]
Step 1: Initial Assessment and Cause Identification
| Potential Cause | Recommended Action | Expected Outcome |
| Hydrophobic Interactions | Increase the concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer.[3][4][5] | Reduction in NSB by minimizing this compound's interaction with hydrophobic surfaces on the plate, filter, or membrane components.[3][5] |
| Electrostatic Interactions | Increase the ionic strength of the assay buffer by adding NaCl (e.g., 50-150 mM).[1][3][5] | Shielding of charged interactions between this compound and other components, leading to lower NSB.[3][5] |
| Binding to Assay Plastics/Filters | 1. Pre-treat plates/filters with a blocking agent (e.g., 1% BSA).[1] 2. Test different types of plates or filter materials. | Reduced background signal from this compound adhering to the assay apparatus.[1] |
| Inadequate Blocking | Optimize the concentration and type of blocking agent (e.g., BSA, non-fat dry milk, or serum).[1][6] | Saturation of non-specific sites on the receptor preparation and assay surfaces, thereby decreasing NSB.[4] |
Step 2: Systematic Optimization of Assay Conditions
If initial steps are insufficient, a more thorough optimization of the assay protocol is necessary.
| Parameter | Optimization Strategy | Rationale |
| Blocking Agent Concentration | Test a range of concentrations for your chosen blocking agent (e.g., 0.1% to 5% BSA).[1] | To find the optimal concentration that maximally reduces NSB without affecting specific binding. |
| Buffer pH | Evaluate a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6).[3] | The charge of this compound and the receptor can be pH-dependent; optimizing pH can minimize electrostatic NSB.[3] |
| Washing Steps | Increase the number and/or duration of wash steps. Use ice-cold wash buffer. | To more effectively remove unbound and non-specifically bound this compound. |
| Receptor Concentration | Reduce the amount of receptor preparation used per assay point. | High receptor concentrations can sometimes contribute to higher NSB. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound receptor studies?
A1: Non-specific binding refers to the interaction of this compound with components in the assay system other than its intended receptor target.[2] This can include binding to the assay plate, filter membranes, other proteins in the receptor preparation, or lipids.[1][2] It is a source of background noise that must be quantified and subtracted from the total binding to determine the specific binding to the receptor.[2]
Q2: How is non-specific binding of this compound experimentally determined?
A2: Non-specific binding is measured by incubating the radiolabeled or fluorescently tagged this compound with the receptor preparation in the presence of a high concentration of an unlabeled competitor ligand.[1][2] This "cold" ligand saturates the specific binding sites on the receptor, so any remaining binding of the labeled this compound is considered non-specific.[1][2]
Q3: What are suitable blocking agents to reduce non-specific binding of this compound?
A3: Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as normal serum from the species of the secondary antibody (in immunoassays).[1][4][6] The choice of blocking agent may need to be empirically determined for your specific assay system. For example, while BSA is widely used, non-fat milk should be avoided in systems using biotin-avidin detection.[6]
Q4: Can the properties of this compound itself contribute to high non-specific binding?
A4: Yes. Ligands that are highly lipophilic (hydrophobic) or carry a strong net charge are more prone to non-specific binding through interactions with lipids and charged surfaces, respectively.[1][2]
Q5: What is an acceptable level of non-specific binding?
A5: Ideally, non-specific binding should be less than 50% of the total binding, and for high-quality data, it is often recommended to be in the range of 10-20%.[2][7] If NSB is too high, the signal-to-noise ratio will be low, making it difficult to obtain reliable data.[1]
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine this compound's Kd and Bmax
This assay measures the affinity (Kd) of this compound for its receptor and the total number of receptors (Bmax).
Materials:
-
Radiolabeled this compound ([³H]-Thalmine)
-
Unlabeled this compound (for NSB determination)
-
Receptor preparation (e.g., membrane fraction)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Blocking agent (e.g., 1% BSA in Assay Buffer)
-
96-well plates
-
Filter mats (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: If significant binding to the plate is observed, pre-coat the wells with a blocking agent for 1-2 hours at room temperature.
-
Reagent Preparation: Prepare serial dilutions of [³H]-Thalmine in assay buffer, typically ranging from 0.1 to 10 times the estimated Kd.[7]
-
Assay Setup:
-
Total Binding: To each well, add the receptor preparation and increasing concentrations of [³H]-Thalmine.
-
Non-Specific Binding: In a parallel set of wells, add the receptor preparation, increasing concentrations of [³H]-Thalmine, and a high concentration of unlabeled this compound (typically 100-1000 times the Kd of the unlabeled ligand).[7]
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free ligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding against the concentration of [³H]-Thalmine and fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.[7]
-
Protocol 2: Competitive Binding Assay to Determine this compound's Ki
This assay measures the affinity (Ki) of unlabeled this compound by its ability to compete with a known radioligand for the receptor.
Materials:
-
Known radioligand for the target receptor
-
Unlabeled this compound
-
Receptor preparation
-
Assay Buffer, Wash Buffer, Blocking agent, plates, filters as in Protocol 1.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup:
-
To each well, add the receptor preparation, a fixed concentration of the known radioligand (typically at its Kd value), and increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand for that receptor).[8]
-
-
Incubation, Termination, Washing, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound. This will generate a sigmoidal dose-response curve.[8]
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[8]
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[8]
-
Quantitative Data Summary
The following tables present example data for illustrative purposes, as would be generated from the protocols above.
Table 1: Example Saturation Binding Data for [³H]-Thalmine
| [³H]-Thalmine (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 5500 | 750 | 4750 |
| 1.0 | 8500 | 1500 | 7000 |
| 2.5 | 12500 | 3750 | 8750 |
| 5.0 | 15000 | 7500 | 7500 |
| 10.0 | 16000 | 15000 | 1000 |
| Result: | Kd = 0.8 nM, Bmax = 9500 CPM |
Table 2: Example Competitive Binding Data for Unlabeled this compound
| This compound (nM) | % Specific Binding |
| 0.01 | 98 |
| 0.1 | 92 |
| 1 | 55 |
| 10 | 12 |
| 100 | 2 |
| 1000 | 1 |
| Result: | IC₅₀ = 1.2 nM |
Visualizations
Caption: Diagram illustrating the difference between specific and non-specific binding of this compound.
Caption: Troubleshooting workflow for addressing high non-specific binding of this compound.
Caption: Experimental workflow for determining specific binding of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. nicoyalife.com [nicoyalife.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
Method refinement for quantifying Thalmine metabolites
This Technical Support Center provides troubleshooting guides and FAQs for the quantification of Thalmine metabolites. As "this compound" is a hypothetical compound, this guide is based on established principles for drug metabolite quantification using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for a compound like this compound?
A1: Typically, a novel drug compound undergoes Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation) and are often mediated by Cytochrome P450 (CYP) enzymes. Phase II reactions involve conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for detecting low-abundance metabolites in complex biological matrices like plasma or urine.[1][2] High-resolution mass spectrometry (HRMS) can also be invaluable for identifying unknown metabolites.[3]
Q3: How do I select an appropriate internal standard (IS)?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-Thalmine). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to accurately correct for variations in sample extraction and matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used.
Q4: What are the common sources of variability and error in metabolite quantification?
A4: Major sources of error include analyte instability during sample collection and storage, inefficient extraction from the biological matrix, matrix effects (ion suppression or enhancement), and interferences from other metabolites or endogenous compounds.[4][5] Careful method validation is essential to identify and mitigate these sources of error.[6]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Sample Preparation & Extraction
Q: I am observing low recovery for my this compound metabolites during Solid-Phase Extraction (SPE). What can I do to improve it?
A: Low recovery in SPE can stem from several factors.[7] Systematically investigate the following:
-
Sorbent Selection: Ensure the sorbent chemistry (e.g., reversed-phase C18, ion-exchange) is appropriate for the polarity and charge of your metabolites.[7][8]
-
pH Optimization: The pH of the sample and loading buffer is critical. Adjust the pH to ensure your analytes are in a neutral, non-ionized state for reversed-phase retention or in a charged state for ion-exchange retention.[7]
-
Flow Rate: An excessively high flow rate during sample loading can prevent adequate interaction between the analytes and the sorbent. Conversely, a very slow elution flow rate may be needed to ensure complete recovery.[9] Consider adding a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes to improve recovery.[9][10]
-
Wash Step: Your wash solvent may be too aggressive, leading to premature elution of the analytes.[11] Test a weaker solvent or reduce the percentage of organic solvent in the wash solution.[7]
-
Elution Solvent: The elution solvent may not be strong enough to disrupt the analyte-sorbent interactions. Try a stronger solvent or modify the pH to facilitate elution.[9]
Chromatography & Mass Spectrometry
Q: My chromatographic peaks are broad or splitting. How can I resolve this?
A: Poor peak shape is a common issue in LC-MS analysis.[12][13] Consider these troubleshooting steps:
-
Column Contamination: The top of the analytical column may be contaminated with strongly retained compounds from previous injections.[11] Use a guard column and implement a robust column wash method after each analytical run.[11]
-
Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[14] If possible, reconstitute your final extract in the initial mobile phase.
-
Column Void: A void or channel may have formed at the head of the column.[14] This can result from pressure shocks or operating outside the column's recommended pH range.[14] Reversing the column and flushing with a solvent may sometimes help, but column replacement is often necessary.[14]
Q: I suspect matrix effects are impacting my quantification accuracy. How can I confirm and mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS.[15][16]
-
Confirmation: A post-column infusion experiment can identify regions of the chromatogram where ion suppression or enhancement occurs.[17] Alternatively, compare the response of an analyte spiked into a clean solvent versus a blank, extracted matrix.[18] A significant difference in signal indicates the presence of matrix effects.[18]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective sample preparation technique like SPE to remove interfering matrix components.[12][19]
-
Chromatographic Separation: Modify your LC gradient to better separate the analytes from co-eluting matrix components.[15]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise sensitivity.[16]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples to compensate for the effect.[12][20]
-
Data Presentation
Quantitative results should be summarized for clarity.
Table 1: Hypothetical Concentration of this compound and its Metabolites in Human Plasma Samples
| Analyte | Sample ID | Concentration (ng/mL) | %RSD (n=3) |
| This compound | Patient A | 152.4 | 4.1% |
| Patient B | 98.7 | 5.5% | |
| M1 (Hydroxy-Thalmine) | Patient A | 45.2 | 6.3% |
| Patient B | 61.8 | 4.9% | |
| M2 (this compound-Glucuronide) | Patient A | 210.1 | 3.8% |
| Patient B | 175.3 | 5.2% |
Experimental Protocols
Protocol: Quantification of this compound Metabolites in Plasma via LC-MS/MS
This protocol outlines a general procedure for protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Blank human plasma (K₂EDTA)
-
This compound, M1, and M2 analytical standards
-
Stable Isotope Labeled-Thalmine (this compound-d4) as Internal Standard (IS)
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Water with 0.1% formic acid (Mobile Phase A)
-
ACN with 0.1% formic acid (Mobile Phase B)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.[3]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution (e.g., 500 ng/mL this compound-d4).
-
Add 300 µL of ice-cold Precipitation Solvent.
-
Vortex for 1 minute to precipitate proteins.[3]
-
Incubate at -20°C for 20 minutes to enhance precipitation.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound, M1, M2, and the IS.
4. Calibration and QC
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of analytes into blank plasma.
-
Process and analyze these alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
Visualizations
Metabolic Pathway
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound metabolite quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. promochrom.com [promochrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. gmi-inc.com [gmi-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Navigating the Labyrinth: A Technical Guide to the Total Synthesis of Thalmine
For Immediate Release
Welcome to the technical support center for the total synthesis of Thalmine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex natural products. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the bisbenzylisoquinoline alkaloid, this compound. Our aim is to provide practical solutions and detailed experimental insights to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex bisbenzylisoquinoline alkaloid, presents several significant challenges. The core difficulties lie in the stereocontrolled construction of the two benzylisoquinoline units, the regioselective formation of the diaryl ether linkages, and the final macrocyclization to form the characteristic ring system. Each of these stages is prone to issues such as low yields, undesired side reactions, and difficulties in purification.
Q2: Which synthetic strategies are most commonly employed for bisbenzylisoquinoline alkaloids like this compound?
A2: The most prevalent strategies involve a modular approach. This typically includes the synthesis of two separate benzylisoquinoline monomers, followed by their coupling to form the diaryl ether bonds, and subsequent macrocyclization. Key reactions in this process are the Pictet-Spengler reaction to form the tetrahydroisoquinoline core and the Ullmann condensation or a similar coupling reaction for the diaryl ether linkage.[1]
Q3: Why is the Ullmann coupling for the diaryl ether formation particularly challenging in this synthesis?
A3: The Ullmann coupling for diaryl ether formation in the context of this compound synthesis is challenging due to the sterically hindered nature of the reaction centers and the potential for competing intramolecular and intermolecular side reactions. Achieving high yields and regioselectivity can be difficult, often requiring careful optimization of catalysts, ligands, and reaction conditions.
Q4: Are there any known issues with the stability of intermediates in the this compound synthesis?
A4: Yes, intermediates in the this compound synthesis can be sensitive to oxidation, particularly the phenolic precursors. It is crucial to handle these compounds under an inert atmosphere and use degassed solvents to prevent the formation of undesired byproducts. Additionally, intermediates containing unprotected amines can be prone to side reactions.
Troubleshooting Guides
Challenge 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation
The Pictet-Spengler reaction is a cornerstone for building the isoquinoline scaffold of this compound.[2][3] However, achieving high yields can be problematic.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low reactivity of the phenethylamine derivative. | Use an N-acyl derivative to form a more reactive N-acyl iminium intermediate.[2] | Increased reaction rate and higher yield of the cyclized product. |
| Decomposition of the starting materials or product under harsh acidic conditions. | Screen milder acids (e.g., TFA, PPSE) or use Lewis acids. Optimize reaction temperature and time. | Reduced side product formation and improved yield of the desired tetrahydroisoquinoline. |
| Steric hindrance from bulky protecting groups. | Select smaller or alternative protecting groups for the phenolic hydroxyls that can be removed under mild conditions. | Improved accessibility of the reaction center, leading to a higher conversion rate. |
-
Preparation of the N-Acyl Precursor: To a solution of the corresponding β-phenethylamine (1.0 equiv) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 equiv). Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise. Stir the reaction at room temperature for 2-4 hours until completion, as monitored by TLC.
-
Cyclization: To the crude N-acyl precursor, add the corresponding aldehyde (1.2 equiv) and a suitable acid catalyst (e.g., trifluoroacetic acid, 10 mol%). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Challenge 2: Inefficient Diaryl Ether Formation via Ullmann Condensation
The formation of the diaryl ether linkage is a critical step in connecting the two benzylisoquinoline units. The Ullmann condensation is a common method, but it often suffers from low efficiency.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Low reactivity of the aryl halide. | Use an aryl iodide or bromide instead of an aryl chloride. The addition of activating groups on the aromatic ring can also enhance reactivity. | Increased rate of oxidative addition to the copper catalyst, leading to a higher yield. |
| Catalyst deactivation. | Use a higher catalyst loading or add a ligand (e.g., phenanthroline, neocuproine) to stabilize the copper catalyst and improve its solubility. | Enhanced catalytic turnover and improved reaction yield. |
| Poor solubility of reactants. | Screen different high-boiling point polar aprotic solvents such as DMF, DMSO, or NMP. Ensure all reactants are fully dissolved before heating. | Improved reaction kinetics and prevention of reactant precipitation. |
| Homocoupling of the aryl halide. | Slowly add the aryl halide to the reaction mixture containing the phenol and copper catalyst to maintain a low concentration of the aryl halide. | Minimized formation of undesired homocoupled byproducts. |
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the phenolic benzylisoquinoline monomer (1.0 equiv), the aryl halide benzylisoquinoline monomer (1.2 equiv), copper(I) iodide (20 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 40 mol%), and cesium carbonate (2.0 equiv).
-
Reaction Execution: Add anhydrous, degassed N,N-dimethylformamide (DMF, 0.1 M). Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by preparative HPLC to isolate the desired diaryl ether-linked product.
Visualizing the Synthetic Challenges
To better understand the workflow and potential troubleshooting points, the following diagrams illustrate the key stages of this compound synthesis.
Caption: A high-level overview of the modular synthetic route to this compound.
Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.
Caption: A decision-making guide for optimizing the Ullmann condensation step.
References
Minimizing off-target effects of Thalmine in cellular models
Welcome to the technical support center for Thalmine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular models. This guide provides troubleshooting advice, detailed experimental protocols, and data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells exhibit high toxicity at concentrations expected to be selective for the primary target. Is this an off-target effect?
A: This is a common issue and could very well be due to off-target effects. This compound's primary target is Kinase A within the MAPK/ERK pathway. However, at higher concentrations, it can inhibit Kinase B in the PI3K/AKT pathway, which is crucial for cell survival.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target at your experimental concentrations.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise IC50 for your cell line. On-target effects should occur at lower concentrations than off-target toxicities.[2]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor for Kinase A. If you observe the same phenotype, it's more likely an on-target effect.[2][3]
Q2: How can I experimentally distinguish between on-target and off-target effects of this compound?
A: A multi-step approach is the gold standard for dissecting on-target versus off-target effects.[2][4] The recommended workflow involves biochemical and cellular assays.
Experimental Workflow:
-
Biochemical Assays: Determine the IC50 of this compound against a panel of purified kinases to identify potential off-targets.[5][6][7]
-
Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to Kinase A in intact cells.[8][9][10][11][12]
-
Western Blot Analysis: Probe for phosphorylation of key downstream effectors in both the MAPK/ERK (on-target) and PI3K/AKT (off-target) pathways.
-
Rescue Experiments: Transfect cells with a this compound-resistant mutant of Kinase A. If the phenotype is reversed, it confirms an on-target effect.[3][4]
Below is a diagram illustrating the workflow to differentiate these effects.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Q3: What is the recommended concentration range for this compound to maintain selectivity?
A: The optimal concentration is cell-line dependent. However, a general guideline is to use the lowest concentration that achieves significant inhibition of the primary target. Based on broad kinase screening, this compound shows high selectivity at concentrations below 100 nM.
Data Presentation: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) - Biochemical Assay | Notes |
| Kinase A (On-Target) | 15 | Primary target in the MAPK/ERK pathway. |
| Kinase B (Off-Target) | 250 | Key component of the PI3K/AKT survival pathway. |
| Kinase C | > 1000 | No significant inhibition observed. |
| Kinase D | > 1000 | No significant inhibition observed. |
Data is representative and should be confirmed in your specific cellular model.
Q4: The inhibitory effect of this compound on my target pathway seems to diminish over time. Why is this happening?
A: This could be due to several factors, including compound instability or cellular adaptation mechanisms.
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[3]
-
Time-Course Experiment: Analyze target inhibition at multiple time points (e.g., 1, 6, 12, 24 hours) to understand the kinetics of inhibition.
-
Feedback Loop Activation: Inhibition of the MAPK/ERK pathway can sometimes trigger compensatory feedback loops, leading to pathway reactivation.[13] Analyze upstream components of the pathway to check for such effects.
Below is a diagram illustrating the intended and off-target pathways of this compound.
Caption: this compound's on-target and off-target signaling pathways.
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Activity
This protocol is designed to assess the phosphorylation status of ERK (a downstream effector of Kinase A) and AKT (Kinase B) following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target, Kinase A, within a cellular environment.[8][9][11]
Materials:
-
Cell culture reagents
-
This compound or vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for protein analysis (e.g., Western blot)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase A at each temperature point by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Thalmine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the investigational compound Thalmine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary challenge with this compound is its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but its absorption is limited by its dissolution rate in the gastrointestinal tract.[1][2][3] Factors such as extensive first-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.[4]
Q2: What are the initial steps to consider for improving this compound's oral bioavailability?
A2: A multi-pronged approach is recommended. Initial strategies should focus on enhancing solubility and dissolution rate. This can be achieved through various formulation techniques, including particle size reduction (micronization or nanosizing), the use of solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][5][6][7]
Q3: How can I determine if poor absorption or high first-pass metabolism is the main cause of low bioavailability for this compound?
A3: To differentiate between poor absorption and high first-pass metabolism, conducting an intravenous (IV) administration study is crucial.[3] By comparing the Area Under the Curve (AUC) from oral (PO) and IV routes, the absolute bioavailability (F%) can be calculated. A low F% with a high clearance rate determined from the IV study would suggest that first-pass metabolism is a significant contributor.
Q4: Are there any known derivatives of this compound with better bioavailability?
A4: While specific derivatives of the hypothetical compound this compound are not documented, a common strategy to improve the bioavailability of a parent drug is through the development of prodrugs. For instance, in a parallel example with thiamine (Vitamin B1), lipid-soluble derivatives like benfotiamine have demonstrated significantly higher bioavailability compared to the water-soluble thiamine hydrochloride.[8][9] This approach could be explored for this compound to enhance its absorption characteristics.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects
-
Question: We are observing significant inter-subject variability in the plasma concentrations of this compound in our preclinical animal studies. What could be the cause and how can we troubleshoot this?
-
Answer: High variability is a common issue with poorly soluble drugs like this compound. Here’s a systematic approach to troubleshoot this problem:
-
Possible Cause 1: Inconsistent Formulation Homogeneity.
-
Troubleshooting Steps: Ensure that your formulation is uniformly mixed before each administration. If you are using a suspension, verify that the particle size distribution is consistent across all prepared doses. For solid dispersions, confirm that this compound is molecularly dispersed and has not recrystallized.[3]
-
-
Possible Cause 2: Food Effects.
-
Troubleshooting Steps: The presence of food can significantly alter the absorption of poorly soluble compounds. It is important to standardize the feeding schedule for your animal models. Consider conducting pilot studies in both fed and fasted states to characterize the impact of food on this compound's absorption.
-
-
Possible Cause 3: Inconsistent Dosing Technique.
-
Troubleshooting Steps: Ensure that the oral gavage technique is consistent and accurate across all technicians performing the dosing. Improper technique can lead to variability in the amount of drug delivered to the stomach.
-
-
Possible Cause 4: Genetic Polymorphisms in Metabolic Enzymes.
-
Troubleshooting Steps: If you suspect variability in metabolism, consider using an inbred strain of animals to minimize genetic differences. You can also perform in vitro metabolism studies using liver microsomes from different animals to assess inter-individual differences in metabolic rates.
-
-
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
-
Question: We have tried micronization to improve the dissolution of this compound, but the oral bioavailability remains low. What are the next steps?
-
Answer: If particle size reduction alone is insufficient, it is likely that other factors are limiting bioavailability. Consider the following advanced formulation strategies:
-
Strategy 1: Amorphous Solid Dispersions (ASDs).
-
Rationale: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[2]
-
Action: Formulate this compound as an ASD using techniques like spray drying or hot-melt extrusion. Select a suitable polymer carrier that can maintain the amorphous state of the drug.
-
-
Strategy 2: Lipid-Based Formulations (e.g., SEDDS).
-
Rationale: Lipid-based formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][6]
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. This involves dissolving this compound in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a microemulsion upon contact with gastrointestinal fluids.[10]
-
-
Strategy 3: Co-administration with a Bioavailability Enhancer.
-
Rationale: Certain excipients can act as permeation enhancers or inhibitors of efflux transporters in the gut, thereby increasing drug absorption.[4]
-
Action: Investigate the co-administration of this compound with generally regarded as safe (GRAS) excipients known to enhance bioavailability.
-
-
Quantitative Data Summary
The following tables summarize hypothetical data comparing different formulation strategies for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (10 mg/kg Oral Dose in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 280 ± 50 | 2.5 | 1850 ± 320 | 189 |
| Amorphous Solid Dispersion | 650 ± 90 | 1.5 | 4500 ± 550 | 459 |
| SEDDS Formulation | 820 ± 110 | 1.0 | 5800 ± 680 | 592 |
Table 2: Effect of Food on the Bioavailability of this compound (Micronized Suspension, 10 mg/kg in Dogs)
| State | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Fasted | 250 ± 60 | 3.0 | 1700 ± 400 |
| Fed | 480 ± 95 | 4.5 | 3500 ± 650 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Groups:
-
Group 1: this compound in a standard suspension (e.g., 0.5% methylcellulose) - Control.
-
Group 2: this compound in the test formulation (e.g., ASD or SEDDS).
-
Group 3 (Optional): this compound administered intravenously (e.g., in DMSO/saline) to determine absolute bioavailability.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg. For the IV group, administer 1 mg/kg via tail vein injection.
-
Blood Sampling: Collect sparse blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[3]
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[11][12]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[11]
Protocol 2: Preparation and Characterization of a this compound SEDDS Formulation
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Formulation Optimization: Mix the selected components in different ratios and observe the formation of a clear, single-phase solution.
-
Drug Loading: Dissolve this compound in the optimized mixture at the desired concentration (e.g., 20 mg/mL). Use gentle heating or sonication if necessary.
-
Characterization:
-
Self-Emulsification: Add the formulation to an aqueous medium with gentle agitation and observe the spontaneous formation of a microemulsion.
-
Droplet Size Analysis: Characterize the resulting droplet size using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.[10]
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Hypothetical signaling pathway for a this compound derivative.
References
- 1. erpublications.com [erpublications.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Thalmine and other bisbenzylisoquinoline alkaloids
A Comparative Analysis of Prominent Bisbenzylisoquinoline Alkaloids
To the valued researcher,
This guide provides a comparative analysis of selected bisbenzylisoquinoline alkaloids, a diverse class of natural compounds with significant pharmacological potential. Our initial objective was to conduct a comparative analysis of Thalmine against other alkaloids in this class. However, a comprehensive search of scientific literature has revealed a significant scarcity of available data specifically on this compound. While its existence as a bisbenzylisoquinoline alkaloid isolated from Thalictrum minus has been noted, detailed information regarding its pharmacological activity, experimental data, and mechanism of action is not sufficiently available to conduct a thorough comparative analysis as requested.
Therefore, this guide will focus on a comparative analysis of three well-researched and prominent bisbenzylisoquinoline alkaloids: Tetrandrine, Berbamine, and Cepharanthine . These compounds have been extensively studied and offer a wealth of data for a meaningful comparison of their anticancer, anti-inflammatory, and antiviral properties.
Overview of Selected Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids are characterized by a structure containing two benzylisoquinoline units linked together. They are predominantly isolated from plants of the Menispermaceae and Berberidaceae families and are known for a wide range of biological activities.[1]
-
Tetrandrine: Isolated from the root of Stephania tetrandra, Tetrandrine is a well-known calcium channel blocker with demonstrated anti-inflammatory, anticancer, and antifibrotic activities.[2][3]
-
Berbamine: A major bioactive component of Berberis amurensis, Berbamine has been shown to possess significant anti-inflammatory, anti-arrhythmic, and anticancer properties.[4][5]
-
Cepharanthine: Derived from Stephania cephalantha, Cepharanthine is noted for its anti-inflammatory, immunomodulatory, antiviral, and anticancer effects.[6][7]
Comparative Performance Data
The following tables summarize the quantitative data on the pharmacological activities of Tetrandrine, Berbamine, and Cepharanthine.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Alkaloid | Cell Line | Activity | IC50 Value (µM) | Reference |
| Tetrandrine | Human lung carcinoma (A549) | Cytotoxicity | ~5 | [8] |
| Human colon cancer (HCT-116) | Cytotoxicity | ~6 | [8] | |
| Human hepatoma (HepG2) | Cytotoxicity | ~4 | [8] | |
| Berbamine | Human breast cancer (MDA-MB-231) | Cytotoxicity | Not specified | [9] |
| Human leukemia (K562) | Apoptosis | Not specified | [9] | |
| Cepharanthine | Human oral squamous cell carcinoma (OSCC) | Inhibition of proliferation | Not specified | [10] |
| Human breast cancer (MDA-MB-231) | Cytotoxicity | ~3.5 | [1] | |
| Human breast cancer (MCF-7) | Cytotoxicity | ~25 | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Alkaloid | Model/Target | Activity | Observations | Reference |
| Tetrandrine | LPS-induced microglial activation | Inhibition of IL-1β and TNF-α | Effective at 0.1-1 µM | [11] |
| Croton oil-induced mouse ear edema | Anti-inflammatory | Showed significant effect | [12] | |
| Berbamine | LPS-stimulated macrophages | Inhibition of inflammatory factors | Significant inhibition | [13] |
| Mouse peritonitis model | Inhibition of macrophage activation | Significant inhibition | [13] | |
| Cepharanthine | LPS-induced mastitis in mice | Reduction of TNF-α, IL-1β, and IL-6 | Significant reduction | [6] |
| LPS-stimulated dendritic cells | Reduction of IL-6 and TNF-α | Effective | [14] |
Table 3: Comparative Antiviral Activity
| Alkaloid | Virus | Cell Line | Activity | IC50 Value | Reference |
| Tetrandrine | Influenza virus | Not specified | Antiviral | Not specified | [15] |
| Berbamine | Influenza virus | Not specified | Antiviral | Not specified | [15] |
| Cepharanthine | HIV-1 | U1 monocytic cells | Inhibition of replication | 0.016 µg/ml (EC50) | [16] |
| SARS-CoV-2 | Vero cells | Antiviral | Not specified | [16] | |
| Influenza virus | Not specified | Antiviral | Not specified | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the alkaloids on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloids (e.g., Tetrandrine, Berbamine, Cepharanthine) and a vehicle control for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the alkaloids.
-
Principle: Proteins separated by size via gel electrophoresis are transferred to a solid support membrane. The protein of interest is then detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that allows for visualization.
-
Protocol:
-
Cell Lysis: Treat cells with the alkaloids for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of NF-κB, Akt, or MAPK proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the alkaloids on the expression or activation of the target proteins.[17]
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Tetrandrine, Berbamine, and Cepharanthine are mediated through the modulation of various signaling pathways.
Tetrandrine Signaling Pathways
Tetrandrine exerts its effects by influencing multiple signaling cascades involved in inflammation, cell proliferation, and apoptosis.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Tetrandrine--A molecule of wide bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Progress of cardiovascular pharmacologic study on berbamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Activity of Cepharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 12. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of Thiamine in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of high-dose thiamine and its analogues with other anti-cancer agents, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying molecular pathways.
Introduction
Thiamine (Vitamin B1), an essential nutrient, has demonstrated a paradoxical role in oncology. While it can support tumor growth at physiological concentrations, emerging evidence reveals that pharmacological, high-dose thiamine exhibits significant anti-proliferative effects in various cancer cell lines. This guide explores the efficacy of high-dose thiamine as a potential anti-cancer agent, comparing its performance with Dichloroacetate (DCA), a known metabolic modulator in cancer, and Doxorubicin, a standard chemotherapeutic drug.
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process. The following tables summarize the IC50 values for high-dose thiamine and its lipophilic analogue Benfotiamine, alongside Dichloroacetate and Doxorubicin, in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Thiamine and Dichloroacetate (DCA)
| Compound | Cell Line | Cancer Type | IC50 (mM) | Citation |
| Thiamine | Panc-1 | Pancreatic Cancer | 5.4 | [1] |
| SK-N-BE | Neuroblastoma | 4.9 | [1] | |
| Dichloroacetate (DCA) | Panc-1 | Pancreatic Cancer | 10.3 | [1] |
| SK-N-BE | Neuroblastoma | 23.8 | [1] |
Notably, in both Panc-1 and SK-N-BE cell lines, thiamine exhibited a lower IC50 value, suggesting a higher potency in reducing cell proliferation compared to DCA[1].
Table 2: Anti-proliferative Effects of Benfotiamine
| Compound | Cell Line | Cancer Type | Concentration (mM) | Proliferation Reduction (%) | Citation |
| Benfotiamine | MCF-7 | Breast Cancer | 5 | ~40% | [2] |
| HCT-116 | Colon Cancer | 5 | ~40% | [2] |
The thiamine mimetic, benfotiamine, has also been shown to reduce the proliferation of MCF-7 and HCT-116 cancer cell lines by approximately 40% at a concentration of 5 mM after 72 hours of treatment[2].
Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BFTC-905 | Bladder Cancer | 2.3 | [3] |
| MCF-7 | Breast Cancer | 2.5 | [3] |
| M21 | Skin Melanoma | 2.8 | [3] |
| HeLa | Cervical Cancer | 2.9 | [3] |
| UMUC-3 | Bladder Cancer | 5.1 | [3] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [3] |
| TCCSUP | Bladder Cancer | 12.6 | [3] |
| A549 | Lung Cancer | > 20 | [3] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [3] |
| VMCUB-1 | Bladder Cancer | > 20 | [3] |
Doxorubicin, a widely used chemotherapy agent, demonstrates a broad range of IC50 values across different cancer cell lines, highlighting the variability in sensitivity to conventional chemotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., high-dose thiamine, DCA, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Pyruvate Dehydrogenase (p-PDH)
This technique is used to detect the phosphorylation status of the Pyruvate Dehydrogenase (PDH) E1α subunit at Serine 293, a key event in its inactivation.
Protocol:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PDH E1α (Ser293) overnight at 4°C. A primary antibody against total PDH E1α should be used on a separate blot or after stripping the membrane to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDH signal to the total PDH signal to determine the relative phosphorylation level.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 cleaves a specific peptide substrate (DEVD) linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. The amount of released reporter is proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis: Following compound treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing a reaction buffer with the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of a test compound.
References
The Evolving Landscape of Alzheimer's Therapeutics: A Comparative Analysis of Benfotiamine and Standard-of-Care Treatments
For Immediate Release
A significant shift is underway in the therapeutic strategy for Alzheimer's disease (AD), with emerging research focusing on metabolic interventions. This guide provides a comparative analysis of benfotiamine, a synthetic precursor of thiamine (Vitamin B1), against current standard-of-care medications for mild cognitive impairment (MCI) and early-stage Alzheimer's disease. This comparison is aimed at researchers, scientists, and drug development professionals, offering a synthesis of available data on efficacy, mechanisms of action, and experimental protocols.
Recent investigations have highlighted a marked thiamine deficiency in the brain tissue of individuals with Alzheimer's disease, despite normal blood levels of the vitamin.[1][2] This has led to the exploration of high-dose thiamine supplementation as a neuroprotective strategy. Benfotiamine, a lipid-soluble thiamine derivative with superior bioavailability, is at the forefront of this research, with ongoing clinical trials assessing its potential to slow cognitive decline.[1][3]
Comparative Efficacy: Preliminary Data and Ongoing Trials
Direct head-to-head clinical trial data comparing benfotiamine with standard-of-care drugs such as acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and NMDA receptor antagonists (e.g., memantine) is emerging. However, a pilot study of benfotiamine has yielded promising results.
| Treatment Group | Key Efficacy Endpoint | Result | Implication |
| Benfotiamine | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 43% lower increase in score compared to placebo over 12 months in a pilot trial.[2] | Suggests a potential disease-modifying effect by slowing cognitive decline. |
| Standard of Care (Acetylcholinesterase Inhibitors) | ADAS-Cog | Modest improvement in cognitive function, typically by 1.5-3 points on the 70-point scale. | Primarily provides symptomatic relief. |
| Standard of Care (Memantine) | Severe Impairment Battery (SIB) | Modest benefit in patients with moderate to severe Alzheimer's disease. | Symptomatic treatment for later stages of the disease. |
It is crucial to note that the BenfoTeam clinical trial, a large-scale, multi-center study, is currently underway to provide more definitive data on the efficacy and safety of benfotiamine in early AD.[1][2][3]
Mechanism of Action: A Tale of Two Approaches
The therapeutic strategies of benfotiamine and standard-of-care drugs diverge significantly in their molecular targets and proposed mechanisms.
Standard-of-care medications primarily address the symptoms of Alzheimer's disease by modulating neurotransmitter levels. Acetylcholinesterase inhibitors, for instance, prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Memantine, on the other hand, blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage.
Benfotiamine's proposed mechanism targets the underlying metabolic dysfunction observed in Alzheimer's brains.[3] By increasing the levels of thiamine pyrophosphate (TPP), the active form of thiamine, benfotiamine aims to restore the function of key enzymes involved in glucose metabolism and energy production.[4][5] This is hypothesized to reduce oxidative stress, decrease the formation of advanced glycation end products (AGEs), and ultimately protect neurons from damage.
Experimental Protocols: The BenfoTeam Clinical Trial
The ongoing BenfoTeam study is a pivotal phase 2A-2B randomized, double-blind, placebo-controlled trial designed to rigorously evaluate the safety and efficacy of benfotiamine.[2]
Key Methodologies:
-
Participants: Approximately 406 individuals aged 50-89 with a diagnosis of mild cognitive impairment due to AD or mild dementia because of AD.[2]
-
Intervention: Participants are randomized to receive either benfotiamine or a placebo, administered orally twice daily for up to 18 months.[1][2]
-
Primary Objectives:
-
Outcome Measures: The primary cognitive outcome is the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). Other measures include assessments of daily function and global clinical status.
-
Biomarkers: The study will also analyze AD biomarkers to investigate the biological effects of benfotiamine.
Conclusion
Benfotiamine represents a promising and mechanistically distinct approach to the treatment of Alzheimer's disease, targeting the metabolic deficits that are increasingly recognized as a core component of the disease's pathophysiology. While standard-of-care drugs offer valuable symptomatic relief, the potential of benfotiamine to modify the disease course by addressing underlying metabolic dysfunction is a compelling area of ongoing research. The results of the BenfoTeam clinical trial are eagerly awaited and will be instrumental in determining the future role of this compound in the therapeutic armamentarium against Alzheimer's disease.
References
- 1. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 2. University of Iowa Health Care is evaluating a synthetic version of vitamin B1 for the treatment of Alzheimer’s disease | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 3. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
- 4. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]
Cross-validation of Thalmine's mechanism of action with genetic approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches used to validate the mechanism of action of thiamine (formerly referred to as Thalmine). By examining key molecular targets through genetic manipulation, these studies offer robust evidence for the vitamin's role in cellular metabolism and signaling.
Thiamine, an essential vitamin, plays a critical role as a cofactor for enzymes involved in central metabolic pathways. Its active form, thiamine pyrophosphate (TPP), is indispensable for carbohydrate metabolism and the production of ATP. Genetic methodologies, including gene silencing, knockout models, and the study of naturally occurring mutations, have been instrumental in confirming the physiological and pathological significance of thiamine and its dependent enzymes. This guide synthesizes the experimental data from these approaches, offering a clear comparison of their findings and methodologies.
Genetic Validation of Thiamine Transporters
The uptake of thiamine into cells is mediated by specific transporters, primarily Thiamine Transporter-1 (THTR-1), encoded by the SLC19A2 gene, and Thiamine Transporter-2 (THTR-2), encoded by the SLC19A3 gene. Genetic studies have been pivotal in elucidating their individual contributions to thiamine homeostasis.
Comparative Efficacy of Thiamine Transporter Knockdown and Knockout
| Genetic Intervention | Target Gene | Model System | Key Quantitative Finding | Reference |
| siRNA Knockdown | Slc19a2 (mTHTR-1) | 266-6 mouse pancreatic acinar cells | Significant inhibition of carrier-mediated thiamin uptake.[1] | [1] |
| siRNA Knockdown | Slc19a3 (mTHTR-2) | 266-6 mouse pancreatic acinar cells | Significant inhibition of carrier-mediated thiamin uptake.[1] | [1] |
| Gene Knockout | Slc19a2 | Mouse model | Markedly greater inhibition of thiamin uptake compared to Slc19a3 knockout.[1][2] | [1][2] |
| Gene Knockout | Slc19a3 | Mouse model | Significant inhibition of thiamin uptake.[1][2] Knockout mice exhibited ~two- and ~three-fold lower plasma and brain thiamine levels, respectively, compared to wildtype.[3][4] | [1][2][3][4] |
These studies collectively demonstrate that both THTR-1 and THTR-2 are crucial for thiamine uptake, with THTR-1 playing a more significant role in pancreatic acinar cells.[1][2] The use of both transient knockdown with siRNA and stable knockout mouse models provides converging lines of evidence for the function of these transporters.
Experimental Protocols
siRNA-mediated Knockdown of Thiamine Transporters in 266-6 Cells
-
Cell Culture: Mouse pancreatic acinar 266-6 cells were cultured in appropriate media.
-
siRNA Transfection: Cells were transfected with gene-specific small-interfering RNA (siRNA) targeting mouse Slc19a2 and Slc19a3, or a control siRNA, using a suitable transfection reagent.
-
mRNA Quantification: After 48 hours of transfection, total RNA was isolated, and the knockdown efficiency was determined by quantitative real-time PCR (qRT-PCR) using primers specific for Slc19a2 and Slc19a3.[1]
-
Thiamine Uptake Assay: Carrier-mediated thiamine uptake was assessed by incubating the transfected cells with [³H]thiamine (25 nM) for a specified time at 37°C. The reaction was stopped by adding ice-cold buffer, and the cells were lysed. The radioactivity was measured using a liquid scintillation counter.[1]
Generation and Analysis of Slc19a2 and Slc19a3 Knockout Mice
-
Generation of Knockout Mice: Slc19a2 and Slc19a3 knockout mice were generated using standard homologous recombination techniques in embryonic stem cells.[5][6][7][8][9]
-
Isolation of Pancreatic Acinar Cells: Pancreatic acinar cells were isolated from the knockout mice and their wild-type littermates by collagenase digestion.
-
Thiamine Uptake Assay: Thiamine uptake was measured in freshly isolated pancreatic acinar cells using [³H]thiamine as described above.[1]
Genetic Validation of Thiamine-Dependent Enzymes
Thiamine pyrophosphate is a critical cofactor for several key enzymes in metabolism, including transketolase (TKT) and the pyruvate dehydrogenase (PDH) complex. Genetic studies targeting these enzymes have provided direct evidence for their thiamine dependency and their role in cellular function and disease.
Impact of Genetic Manipulation of TKT and PDH
| Genetic Intervention | Target Gene | Model System | Key Quantitative Finding | Reference |
| siRNA-mediated Gene Silencing | TKT | A549 lung cancer cells | Significant inhibition of cell proliferation (viability reduced to ~32% of control at 24h).[10][11] Cell cycle arrest at the G1/G0 phase (70% in siRNA group vs. 58% in control).[10] | [10][11] |
| siRNA-mediated Gene Silencing | TKTL1 | HepG2 human hepatoma cells | Significant inhibition of cancer cell proliferation.[12] | [12] |
| Point Mutation | PDHA1 | Human patients | Patients with specific mutations (F205L, L216F) in the TPP-binding region showed very low PDHC activity at low TPP concentrations (1 x 10⁻⁴ mM), which significantly increased at high TPP concentrations (0.4 mM).[13] | [13] |
These findings highlight the critical role of TKT in cell proliferation, particularly in cancer cells, and demonstrate how specific mutations in the PDH complex can directly impact its function and be responsive to thiamine supplementation.
Experimental Protocols
siRNA-mediated Silencing of Transketolase in A549 Cells
-
Cell Culture and Transfection: A549 lung cancer cells were cultured and transfected with TKT-specific siRNA or a negative control siRNA.
-
Cell Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay at various time points post-transfection.
-
Cell Cycle Analysis: Cells were stained with propidium iodide and analyzed by flow cytometry to determine the cell cycle distribution.[10]
-
Wound Healing and Transwell Migration Assays: The effect of TKT knockdown on cell migration was evaluated using scratch-wound and Transwell chamber assays.[10]
-
qRT-PCR: The mRNA expression levels of TKT and other metabolism-associated genes were quantified by qRT-PCR.[10]
Analysis of Pyruvate Dehydrogenase Activity
-
Sample Preparation: PDH complex activity can be assayed in various samples, including freshly isolated blood lymphocytes, cultured skin fibroblasts, or frozen tissues.[14]
-
Enzyme Assay: A common method involves a radioactive enzyme assay that measures the rate of decarboxylation of 1-¹⁴C-pyruvate. The assay is dependent on the presence of TPP and coenzyme A.[14] Another method is a spectrophotometric assay that monitors the reduction of a tetrazolium dye linked to NADH production.[15]
-
Thiamine Responsiveness: To assess thiamine responsiveness in patients with PDH deficiency due to mutations, the enzyme activity is measured at both low and high concentrations of TPP.[13]
Conclusion
The cross-validation of thiamine's mechanism of action through genetic approaches provides unequivocal evidence for the critical roles of its transporters and dependent enzymes in cellular function. The use of siRNA-mediated gene silencing, knockout animal models, and the study of human genetic mutations has not only confirmed the molecular targets of thiamine but has also shed light on the pathological consequences of its deficiency and the potential for therapeutic interventions. The data and protocols summarized in this guide offer a valuable resource for researchers in the fields of nutrition, metabolic diseases, and drug development, paving the way for further investigations into the intricate roles of thiamine in health and disease.
References
- 1. Relative contribution of THTR-1 and THTR-2 in thiamin uptake by pancreatic acinar cells: studies utilizing Slc19a2 and Slc19a3 knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative contribution of THTR-1 and THTR-2 in thiamin uptake by pancreatic acinar cells: studies utilizing Slc19a2 and Slc19a3 knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impacts of Slc19a3 Deletion and Intestinal SLC19A3 Insertion on Thiamine Distribution and Brain Metabolism in the Mouse [escholarship.org]
- 5. Targeted disruption of Slc19a2, the gene encoding the high-affinity thiamin transporter Thtr-1, causes diabetes mellitus, sensorineural deafness and megaloblastosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 8. Generation of a new Slc20a2 knockout mouse line as in vivo model for primary brain calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effect of siRNA-mediated gene silencing of transketolase on A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene silencing of TKTL1 by RNAi inhibits cell proliferation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Case Western Reserve University [case.edu]
- 15. Effect of a deficiency of thiamine on brain pyruvate dehydrogenase: enzyme assay by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Published Activity of Thiamine and its Derivatives
Introduction: An examination of the reproducibility of findings on "Thalmine" activity indicates a likely reference to "Thiamine" (Vitamin B1), a well-established essential nutrient. The biological activities of Thiamine are extensively documented and form a cornerstone of metabolic biochemistry. Therefore, this guide addresses the reproducibility of Thiamine's activity by presenting the consensus on its established mechanisms, supported by standardized experimental protocols. Furthermore, we compare Thiamine to its synthetic derivative, Benfotiamine, providing insights into their respective properties and performance based on published data.
Data Presentation: Thiamine vs. Benfotiamine
The following tables summarize the key characteristics and quantitative data comparing Thiamine and its lipid-soluble derivative, Benfotiamine.
Table 1: General and Pharmacokinetic Properties
| Property | Thiamine Hydrochloride | Benfotiamine | Source(s) |
| Chemical Type | Water-soluble vitamin (Vitamin B1) | Lipid-soluble synthetic derivative of Thiamine | [1] |
| Bioavailability | Moderate; absorption is limited by active transport, especially at higher doses. | High; significantly greater absorption due to fat solubility, allowing it to easily cross cell membranes. | [1][2][3][4] |
| Peak Plasma Concentration | Lower peak plasma levels achieved. | At least five times higher plasma concentrations than an equivalent dose of thiamine. | [2] |
| Primary Form in Body | Converted to Thiamine Pyrophosphate (TPP) in cells. | Converted to Thiamine in the body, then to TPP. | [1] |
| Tissue Penetration | Limited, particularly into nerve cells. | Higher penetration into peripheral tissues like muscle, liver, and kidney. Does not significantly increase brain thiamine levels. | [5][6] |
Table 2: Mechanism of Action and Clinical Considerations
| Feature | Thiamine Hydrochloride | Benfotiamine | Source(s) |
| Primary Function | Acts as a cofactor for key enzymes in carbohydrate and amino acid metabolism. | Increases intracellular Thiamine Pyrophosphate (TPP) levels more effectively than Thiamine, enhancing the activity of TPP-dependent enzymes. | [1] |
| Key Enzyme Activation | Essential coenzyme for Transketolase, Pyruvate Dehydrogenase (PDH), and α-ketoglutarate dehydrogenase. | Potently activates Transketolase, which helps to redirect excess glucose metabolites away from harmful pathways. | [7][8] |
| Clinical Uses | Treatment and prevention of Thiamine deficiency states like beriberi and Wernicke-Korsakoff syndrome. | Primarily used in the management of diabetic neuropathy and other complications of diabetes. | [1][5] |
| Effect on Advanced Glycation End-products (AGEs) | Indirectly helps mitigate AGE formation by supporting normal glucose metabolism. | Shown to directly inhibit the synthesis of AGEs, which are implicated in diabetic complications. | [7][9] |
| Safety Profile | Generally safe; excess is excreted in the urine. | Well-tolerated, even at high doses, with rare mild gastrointestinal side effects reported. | [1][2] |
Experimental Protocols
The reproducibility of findings related to Thiamine's activity relies on standardized and validated assays. Below are detailed methodologies for key experiments used to quantify the functional activity of Thiamine-dependent enzymes.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This is a functional assay to assess Thiamine status by measuring the activity of the TPP-dependent enzyme Transketolase in red blood cells.
-
Principle: The assay measures the basal activity of transketolase in an erythrocyte lysate and the stimulated activity after the addition of exogenous Thiamine Pyrophosphate (TPP). The ratio between the stimulated and basal activity gives the activity coefficient (ETKAC). A high ETKAC value indicates a low saturation of the enzyme with TPP, thus suggesting Thiamine deficiency.[10] The reaction consumes NADH, which is monitored by the decrease in absorbance at 340 nm.[10][11]
-
Sample Preparation:
-
Whole blood is collected in heparinized tubes.
-
Erythrocytes are separated by centrifugation and washed with a saline solution.
-
A hemolysate is prepared by lysing the packed red blood cells with cold deionized water.[12]
-
-
Assay Procedure (Microplate format):
-
Two sets of reactions are prepared for each sample: one for basal activity and one for stimulated activity.
-
The reaction mixture contains buffer, substrates (ribose-5-phosphate), and cofactors. For the "stimulated" wells, a saturating concentration of TPP is added.[10]
-
The hemolysate is added to the reaction mixtures.
-
The reaction is initiated by adding the substrate, and the rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm over time using a microplate reader maintained at 37°C.[11][13]
-
-
Data Calculation:
-
Basal Activity = Rate of absorbance change in the absence of added TPP.
-
Stimulated Activity = Rate of absorbance change in the presence of added TPP.
-
ETKAC = Stimulated Activity / Basal Activity.[10]
-
Interpretation: An ETKAC < 1.15 generally indicates Thiamine sufficiency, 1.15-1.20 suggests marginal deficiency, and >1.20 indicates deficiency.[11]
-
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the PDH complex, another key TPP-dependent enzyme system crucial for glucose metabolism.
-
Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA. This reaction also produces NADH. The rate of NADH generation is measured, which is directly proportional to the PDH activity. This can be done by monitoring the increase in absorbance at 340 nm (for NADH) or by a coupled reaction where NADH reduces a colorimetric probe.[14][15]
-
Sample Preparation:
-
Assay Procedure (Colorimetric):
-
A reaction mix is prepared containing the PDH assay buffer, substrate (pyruvate), and a developer (probe).
-
The sample lysate is added to the wells of a 96-well plate.
-
The reaction is initiated by adding the reaction mix.
-
The plate is incubated at 37°C, and the absorbance is measured at a specific wavelength (e.g., 450 nm or 566 nm, depending on the kit) at multiple time points.[14][17]
-
-
Data Calculation:
-
A standard curve is generated using a known concentration of NADH.[16]
-
The rate of change in absorbance over time for each sample is calculated from the linear portion of the reaction curve.
-
This rate is then converted to PDH activity (e.g., in mU/mL) by comparing it to the standard curve. One unit of PDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[14]
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the central role of Thiamine Pyrophosphate (TPP) in carbohydrate metabolism.
Caption: Role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.
Experimental Workflow
This diagram outlines the general workflow for assessing Thiamine status using a functional enzyme assay.
References
- 1. Benfotiamine VS Thiamine Lyphar Provide Competitive Price [biolyphar.com]
- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinikally.com [clinikally.com]
- 5. Benfotiamine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 8. What is Benfotiamine used for? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. raybiotech.com [raybiotech.com]
A Comparative Analysis of the Neuroprotective Effects of Thiamine and Benfotiamine
A Note on Terminology: The initial query for this guide sought a comparison between "Thalmine" and "Thiamine." Extensive literature searches indicate that "this compound" is not a recognized compound in the context of neuroprotection. It is presumed to be a misspelling of "Thiamine." This guide therefore presents a comparison between Thiamine (Vitamin B1) and its synthetic, lipid-soluble derivative, Benfotiamine , a compound extensively studied for its enhanced bioavailability and potent neuroprotective properties.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the neuroprotective performance of Thiamine and Benfotiamine, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Executive Summary
Thiamine is an essential water-soluble vitamin crucial for cerebral energy metabolism. However, its therapeutic efficacy in neurodegenerative diseases is hampered by limited bioavailability. Benfotiamine, a synthetic S-acyl derivative of thiamine, overcomes this limitation with its lipid-soluble nature, allowing for significantly greater absorption and cellular penetration.[1][2] Experimental evidence from in vitro, preclinical, and clinical studies suggests that Benfotiamine's superior pharmacokinetic profile translates into more potent neuroprotective effects. It demonstrates enhanced antioxidant and anti-inflammatory activities, largely attributed to its ability to robustly activate the transketolase enzyme and modulate key signaling pathways involved in cellular defense and inflammation.[1][3]
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies, highlighting the differential efficacy of Benfotiamine and Thiamine in key areas of neuroprotection.
Table 1: Bioavailability and Cellular Uptake
| Parameter | Benfotiamine | Thiamine | Key Findings & References |
| Bioavailability | ~5-fold higher plasma levels than an equivalent oral dose of thiamine.[1][4] | Lower, relies on capacity-limited transporters.[4] | Benfotiamine's lipophilic structure allows it to passively diffuse across cell membranes, bypassing the saturable, transporter-mediated uptake of water-soluble thiamine.[1] |
| Intracellular Thiamine Pyrophosphate (TPP) Levels | Significantly increases intracellular TPP levels.[1] | Increases intracellular TPP levels to a lesser extent.[4] | Benfotiamine is more effective at raising the intracellular concentration of the active coenzyme TPP, which is crucial for metabolic and neuroprotective functions.[1] |
Table 2: In Vitro Neuroprotective Efficacy
| Parameter | Benfotiamine | Thiamine | Key Findings & References |
| Transketolase Activity (Bovine Aortic Endothelial Cells in High Glucose) | ~4-fold increase (at 50 µM).[1] | Less effective than Benfotiamine.[1] | Benfotiamine's superior uptake leads to a more pronounced activation of transketolase, a key enzyme in the pentose phosphate pathway that mitigates hyperglycemic damage.[1][3] |
| Anti-Inflammatory Effect (LPS-stimulated BV-2 Microglia) | Significant decrease in TNF-α and IL-6 mRNA and protein release (at 250 µM).[5] | Reduces TNF-α and IL-1β in some models, but generally less potent than Benfotiamine.[4] | Benfotiamine effectively suppresses the release of key pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[4][5] |
| Antioxidant Effect (vs. Paraquat-induced toxicity in Neuro2a cells) | Protective at 25-50 µM. | Protective at higher concentrations. | Benfotiamine and its metabolites (but not thiamine itself) can activate the Nrf2/ARE antioxidant pathway. It is more effective than thiamine in reducing oxidative stress in various experimental models.[4] |
Table 3: Preclinical and Clinical Neuroprotective Outcomes
| Model / Study | Endpoint | Benfotiamine Result | Thiamine Result | Reference |
| Phase IIa Clinical Trial (Mild Cognitive Impairment/Mild Alzheimer's Disease, 12 months) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 43% lower increase in score (less decline) vs. placebo. | High-dose thiamine trials have shown little to no benefit. | Phase IIa Trial Data |
| Phase IIa Clinical Trial (Mild Cognitive Impairment/Mild Alzheimer's Disease, 12 months) | Clinical Dementia Rating (CDR) | 77% lower worsening in score vs. placebo. | Not Applicable | Phase IIa Trial Data |
| Mouse Predation Model of PTSD | Hippocampal Protein Carbonylation (Oxidative Stress Marker) | Significantly decreased levels compared to untreated stressed group. | Significantly decreased levels compared to untreated stressed group. | Mouse Predation Study |
Signaling Pathways and Mechanisms of Action
Benfotiamine exerts its neuroprotective effects through several interconnected pathways. Its primary advantage lies in its efficient conversion to the active coenzyme Thiamine Pyrophosphate (TPP) within cells, which enhances the activity of TPP-dependent enzymes.
Metabolic Pathway and Transketolase Activation
Benfotiamine is dephosphorylated in the intestine to lipid-soluble S-benzoylthiamine (S-BT), which is readily absorbed into cells. Intracellularly, S-BT is converted to thiamine, which is then phosphorylated to TPP. TPP is a critical cofactor for transketolase, a key enzyme in the Pentose Phosphate Pathway (PPP). By robustly activating transketolase, Benfotiamine shunts excess glucose metabolites away from pathways that generate harmful advanced glycation end-products (AGEs) and reactive oxygen species (ROS).[3]
Modulation of Antioxidant and Inflammatory Pathways
Benfotiamine's neuroprotective effects are also mediated by its influence on two master regulatory transcription factors: Nrf2 (antioxidant response) and NF-κB (inflammatory response).
-
Nrf2/ARE Pathway Activation: Benfotiamine and its metabolites have been shown to activate the Nrf2 pathway.[6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including those for glutathione production. Thiamine itself is not a potent activator of this pathway.[6]
-
NF-κB Pathway Inhibition: By reducing upstream triggers like AGEs and ROS, Benfotiamine prevents the activation and nuclear translocation of NF-κB, a key driver of the inflammatory response.[4][5] This leads to a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Thiamine and Benfotiamine.
Protocol 1: In Vivo Administration of Benfotiamine in Mouse Models
-
Objective: To administer Benfotiamine to mouse models of neurodegenerative diseases (e.g., APP/PS1 model of Alzheimer's disease) for chronic studies.
-
Materials:
-
Benfotiamine powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Preparation of Benfotiamine Suspension:
-
Calculate the required amount of Benfotiamine based on the desired dosage (e.g., 100-200 mg/kg body weight).
-
Weigh the calculated amount of Benfotiamine powder.
-
Suspend the powder in the appropriate volume of 0.5% CMC to achieve the final desired concentration (e.g., 10-20 mg/mL). A typical administration volume is 10 mL/kg.
-
Ensure a homogenous suspension by vortexing vigorously or sonicating immediately before each administration.
-
-
Animal Dosing:
-
Weigh each mouse daily before dosing to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse using an appropriate technique.
-
Carefully insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the Benfotiamine suspension.
-
-
Treatment Schedule:
-
Administer Benfotiamine or vehicle (for the control group) daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
-
-
Protocol 2: In Vitro Assessment of Neuroprotection (MTT Assay)
-
Objective: To assess the protective effect of Benfotiamine or Thiamine against an oxidative insult (e.g., paraquat) in a neuronal cell line (e.g., Neuro-2a).
-
Materials:
-
Neuro-2a (N2a) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benfotiamine and Thiamine stock solutions (dissolved in DMSO or appropriate solvent)
-
Paraquat (or other neurotoxic agent)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed N2a cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of Benfotiamine or Thiamine (e.g., 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Incubate for a specified duration (e.g., 1-2 hours).
-
-
Neurotoxic Insult:
-
Add the neurotoxic agent (e.g., paraquat at a final concentration of 250 µM) to the wells, except for the untreated control wells.
-
Incubate for the desired duration of the insult (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of cell viability compared to the untreated control cells.
-
-
Conclusion
The available experimental data strongly indicates that Benfotiamine holds significant advantages over standard Thiamine as a neuroprotective agent. Its superior bioavailability allows for more effective delivery of thiamine to target tissues, leading to a more potent activation of key neuroprotective and metabolic pathways.[1][2] Benfotiamine's ability to enhance transketolase activity, mitigate the formation of advanced glycation end-products, and modulate both antioxidant (Nrf2) and inflammatory (NF-κB) responses provides a multi-faceted mechanism of action.[3][5][6] For researchers and drug development professionals, these findings highlight Benfotiamine as a promising therapeutic candidate for a range of neurodegenerative and neurological disorders where thiamine deficiency, oxidative stress, and neuroinflammation are contributing factors.
References
A Head-to-Head Comparison of the Bioactivities of Tetrandrine and Thiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive, data-supported comparison of the bioactive properties of Tetrandrine, a bisbenzylisoquinoline alkaloid, and Thiamine (Vitamin B1), an essential water-soluble vitamin. While both are small molecules of biological significance, their mechanisms of action and therapeutic applications diverge fundamentally. Tetrandrine acts as a modulator of specific signaling pathways, exhibiting anti-inflammatory, anti-cancer, and calcium channel blocking activities. In contrast, Thiamine is a vital cofactor for key enzymes in central metabolism. This document will objectively present their distinct bioactivities, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the key bioactive parameters for Tetrandrine and Thiamine.
Table 1: Quantitative Bioactivity of Tetrandrine
| Bioactivity | Assay System | Cell Line/Model | Parameter | Value | Reference(s) |
| Anti-Cancer | Proliferation Assay (MTS) | SUM-149 (Inflammatory Breast Cancer) | IC50 | 15.3 ± 4.1 µM | [1][2] |
| Proliferation Assay (MTS) | SUM-159 (Metaplastic Breast Cancer) | IC50 | 24.3 ± 2.1 µM | [1][2] | |
| Mammosphere Formation Assay | SUM-149 | IC50 | ~1 µM | [1] | |
| Mammosphere Formation Assay | SUM-159 | IC50 | ~2 µM | [1] | |
| Proliferation Assay (MTT) | Hep-2 (Laryngeal Carcinoma) | IC50 | 13.28 µg/mL | [3] | |
| Proliferation Assay (MTT) | MCF7 (Breast Cancer) | IC50 | 21.76 µmol/l (at 24h) | [4] | |
| Proliferation Assay (MTT) | MDA-MB-231 (Breast Cancer) | IC50 | 8.76 µmol/l (at 24h) | [4] | |
| Anti-Inflammatory | Inhibition of mIL-5 activity | In vitro | IC50 | 12.5 µM (95% inhibition) | |
| Inhibition of hIL-6 activity | In vitro | IC50 | 6 µM (86% inhibition) | ||
| Calcium Channel Blocking | Inhibition of L-type Ca2+ channels | Ventricular cells | - | Concentration-dependent | |
| Inhibition of T-type Ca2+ channels | Ventricular cells | - | Concentration-dependent |
Table 2: Bioactivity of Thiamine (as Thiamine Pyrophosphate - TPP)
| Bioactivity | Enzyme | Pathway | Parameter | Value | Reference(s) |
| Metabolic Regulation | Pyruvate Dehydrogenase Complex | Link between Glycolysis and Krebs Cycle | Cofactor | - | [5][6] |
| α-Ketoglutarate Dehydrogenase | Krebs Cycle | Cofactor | - | [5][6] | |
| Transketolase | Pentose Phosphate Pathway | Cofactor | - | [5][6] | |
| Branched-chain α-keto acid dehydrogenase complex | Amino Acid Catabolism | Cofactor | - | [5] |
Signaling Pathways and Mechanisms of Action
Tetrandrine: A Modulator of Key Signaling Cascades
Tetrandrine exerts its effects by interfering with several critical intracellular signaling pathways.
-
NF-κB Signaling Pathway: Tetrandrine has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. It can suppress the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]
-
MAPK Signaling Pathway: Tetrandrine can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to suppress the phosphorylation of ERK1/2 in response to inflammatory stimuli.[8][9]
-
Wnt/β-catenin Signaling Pathway: Evidence suggests that Tetrandrine can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This inhibition can lead to a decrease in the levels of β-catenin, a key component of this pathway.[10][11][12]
-
Calcium Signaling: A primary mechanism of Tetrandrine is the blockade of voltage-gated L-type and T-type calcium channels. This action disrupts the influx of calcium ions, which is a critical step in many cellular processes, including muscle contraction and neurotransmitter release.
Thiamine: An Essential Cofactor in Central Metabolism
Thiamine, in its active form Thiamine Pyrophosphate (TPP), is a crucial cofactor for several enzymes that are central to carbohydrate and amino acid metabolism.
-
Krebs Cycle (Citric Acid Cycle): TPP is an essential cofactor for the pyruvate dehydrogenase complex, which links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. It is also a cofactor for the α-ketoglutarate dehydrogenase complex, a key regulatory enzyme within the Krebs cycle.[5][6]
-
Pentose Phosphate Pathway: TPP is required for the activity of transketolase, an enzyme in the pentose phosphate pathway that is vital for the synthesis of pentose sugars (for DNA and RNA) and NADPH (for reductive biosynthesis and antioxidant defense).[5][13][14][15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity: MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Tetrandrine) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate at 37°C for 1.5 hours to allow the conversion of MTT to formazan crystals by viable cells.[16]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Calcium Influx Assay using Fluo-4 AM
Protocol:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with Fluo-4 AM dye-loading solution (typically 2-5 µM Fluo-4 AM in buffer) and incubate for approximately 1 hour at 37°C.[18][19]
-
Washing: After incubation, wash the cells to remove the extracellular dye.[20]
-
Compound Addition: Add the test compound (e.g., Tetrandrine) at various concentrations to the wells.
-
Depolarization: To initiate calcium influx, add a depolarizing agent such as potassium chloride (KCl).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.[18][19]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the test compound can be quantified by comparing the fluorescence change in treated versus untreated cells.
Thiamine Status Assessment: Erythrocyte Transketolase Activity (ETKAC) Assay
Protocol:
-
Sample Preparation: Prepare a hemolysate from washed erythrocytes.[21]
-
Basal Activity Measurement: The activity of transketolase is measured by a coupled enzymatic reaction where the products of the transketolase reaction are converted to a product that can be monitored spectrophotometrically (e.g., the oxidation of NADH).[21][22]
-
Stimulated Activity Measurement: The assay is repeated in the presence of exogenous Thiamine Pyrophosphate (TPP).[21][22]
-
Calculation of ETKAC: The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as the ratio of stimulated activity (with added TPP) to basal activity (without added TPP).[21][23][24]
-
Interpretation: A higher ETKAC value indicates a lower initial saturation of the transketolase enzyme with TPP, suggesting a thiamine deficiency.
Conclusion
This guide provides a comparative analysis of the bioactivities of Tetrandrine and Thiamine. Tetrandrine is a pharmacologically active alkaloid with well-documented anti-cancer, anti-inflammatory, and calcium channel blocking properties, primarily acting through the modulation of key cellular signaling pathways. Its potential as a therapeutic agent is an active area of research. Thiamine, on the other hand, is an essential vitamin whose biological significance lies in its role as a cofactor for enzymes that are fundamental to cellular metabolism. Its bioactivity is therefore not characterized by inhibition, but by its indispensable contribution to energy production and biosynthesis. The distinct profiles of these two molecules highlight the diverse ways in which small molecules can influence biological systems, from targeted pharmacological intervention to essential metabolic support. The provided experimental protocols offer a foundation for the further investigation of these and other bioactive compounds.
References
- 1. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro [mdpi.com]
- 3. Tetrandrine Inhibits the Intracellular Calcium Ion Level and Upregulates the Expression of Brg1 and AHNAK in Hep-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 9. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine Inhibits the Wnt/ β -Catenin Signalling Pathway and Alleviates Osteoarthritis: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine Inhibits the Wnt/β-Catenin Signalling Pathway and Alleviates Osteoarthritis: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine inhibits Wnt/β-catenin signaling and suppresses tumor growth of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 19. hellobio.com [hellobio.com]
- 20. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 24. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
A Researcher's Guide to Orthogonal Assays for Confirming Thalmine's Primary Target
In the landscape of contemporary drug discovery, the definitive identification and validation of a drug's primary molecular target are paramount. This crucial step provides a solid foundation for understanding the mechanism of action, predicting potential on- and off-target effects, and ultimately, ensuring the development of safe and effective therapeutics. For a novel compound like Thalmine, a multi-faceted approach employing orthogonal assays is essential to rigorously confirm its primary target. Orthogonal assays, which rely on distinct biophysical or biological principles, provide independent lines of evidence, thereby increasing confidence in the identified target.[1][2][3]
This guide offers a comparative overview of key orthogonal methods to validate the primary target of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of experimental data but also detailed protocols and visual workflows to aid in experimental design and interpretation.
Comparative Analysis of Orthogonal Assays
To confirm the primary target of this compound, a combination of assays that probe direct binding, target engagement in a cellular context, and the functional consequence of target modulation is recommended. The following table summarizes the key characteristics of three powerful orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and siRNA-mediated Target Knockdown.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5] | Target engagement in intact cells or lysates.[4] | Label-free, applicable to various cellular models.[6] | Not all proteins show a clear thermal shift; indirect measure of binding. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | A this compound-interacting protein is pulled down from a cell lysate and identified by mass spectrometry.[7][8] | Direct evidence of physical interaction between this compound and its target protein.[7][8][9] | High specificity and can identify members of a protein complex.[7][10] | Requires a suitable antibody or tagged protein; potential for non-specific binding.[9] |
| siRNA-mediated Target Knockdown | Reducing the expression of the putative target protein should diminish the biological effect of this compound.[11][12] | Functional validation of the target's role in this compound's mechanism of action. | Provides a clear link between the target and the cellular phenotype. | Potential for off-target effects of the siRNA; incomplete knockdown can complicate interpretation.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these orthogonal assays.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to assess the direct interaction between a compound and its target protein in a cellular environment.[4][6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[4][5]
a. Cell Treatment and Heat Challenge:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time.
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[4]
b. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4]
-
Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or ELISA.
c. Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Perform an isothermal dose-response (ITDR) experiment at a single temperature to determine the concentration of this compound required for target stabilization.[4]
A generalized workflow for target identification using IP-MS.
siRNA-mediated Target Knockdown Protocol
This genetic approach provides functional validation of this compound's target. [11]By reducing the expression of the putative target protein, one can assess whether the biological activity of this compound is consequently diminished.
a. siRNA Transfection:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein. A non-targeting scrambled siRNA should be used as a negative control. [12]2. Seed cells in a multi-well plate and allow them to adhere.
-
Transfect the cells with the target-specific siRNAs or the scrambled control siRNA using a suitable transfection reagent. Cell density should be around 70% at the time of transfection for optimal results. [12]4. Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
b. Validation of Knockdown and this compound Treatment:
-
After the incubation period, lyse a subset of the cells to confirm target protein knockdown by Western blotting or qPCR. [13][14]2. Treat the remaining cells with this compound at its effective concentration.
c. Assessment of Biological Response:
-
Measure the biological or cellular response that is modulated by this compound (e.g., cell viability, reporter gene activity, or a specific signaling event).
-
Compare the effect of this compound in cells treated with the target-specific siRNAs to the cells treated with the scrambled control siRNA. A significant reduction in this compound's effect in the knockdown cells validates the target. [11]
Logical Flow for siRNA-mediated Target Validation
The logical steps for validating this compound's target using siRNA.
By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to confidently confirm the primary target of this compound. This comprehensive approach, integrating biophysical, proteomic, and genetic methods, is indispensable for advancing a compound through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. revvitysignals.com [revvitysignals.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 8. covalx.com [covalx.com]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - US [thermofisher.com]
- 14. qiagen.com [qiagen.com]
Independent Verification of Thiamine's Binding Affinity to Target Proteins
An Objective Comparison of Binding Affinities for Thiamine and Its Analogs
This guide provides an independent verification of the binding affinity of thiamine and its phosphorylated derivatives to various protein targets. The data presented is compiled from peer-reviewed studies and aims to offer researchers, scientists, and drug development professionals a clear, objective comparison. This document includes detailed experimental protocols and visual representations of experimental workflows to support the presented data.
As an initial note, the originally requested information on "Thalmine" did not yield any results in scientific literature searches. Therefore, this guide focuses on the well-researched molecule, Thiamine (Vitamin B1), and its derivatives, which are crucial for various biological functions.
Quantitative Data Summary
The binding affinities of thiamine and its analogs to different protein targets are summarized in the table below. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.
| Ligand | Protein Target | Organism | Binding Affinity (Kd) | Method |
| Thiamine (ThOH) | Thiamin-Binding Protein (TbpA) | Escherichia coli | 3.8 nM[1] | Fluorescence Titration |
| Thiamine Monophosphate (ThMP) | Thiamin-Binding Protein (TbpA) | Escherichia coli | 2.3 nM[1] | Fluorescence Titration |
| Thiamine Diphosphate (ThDP/TPP) | Thiamin-Binding Protein (TbpA) | Escherichia coli | 7.4 nM[1] | Fluorescence Titration |
| Thiamine (ThOH) | YkoF (High-affinity site) | Bacillus subtilis | 10 µM[1] | Not Specified |
| Thiamine (ThOH) | YkoF (Low-affinity site) | Bacillus subtilis | 250 µM[1] | Not Specified |
| Thiamine Diphosphate (TPP) | Branched-chain α-keto acid dehydrogenase (mutant) | Homo sapiens | 25 µM (apparent Km) | Enzyme Kinetics |
| Thiamine | Thiamin-binding protein | Gallus gallus (chicken) | 0.41 µM | Not Specified |
| Thiamine | hSLC19A3 (human thiamine transporter) | Homo sapiens | 12.7 µM[2] | Thermal Shift Assay[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to understanding how the binding affinity data was generated.
Fluorescence Titration Assay for TbpA Binding
This method was used to determine the dissociation constants for Thiamine (ThOH), Thiamine Monophosphate (ThMP), and Thiamine Diphosphate (ThDP) binding to the Thiamin-Binding Protein (TbpA).[1]
Objective: To measure the change in intrinsic protein fluorescence upon ligand binding to determine the dissociation constant (Kd).
Materials:
-
Purified Thiamin-Binding Protein (TbpA)
-
Ligand solutions (Thiamine, ThMP, ThDP) of known concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, 2 mM TCEP, 8 mM MgCl2
-
Fluorometer
Procedure:
-
Protein Preparation: A solution of TbpA is prepared in the assay buffer to a known concentration.
-
Instrument Setup: The fluorometer is set to an excitation wavelength appropriate for tryptophan and tyrosine residues (typically ~280-295 nm) and an emission wavelength to monitor the intrinsic protein fluorescence (typically ~330-350 nm).
-
Titration: A baseline fluorescence reading of the TbpA solution is taken. Small aliquots of the concentrated ligand solution are incrementally added to the protein solution.
-
Measurement: After each addition of the ligand, the solution is allowed to equilibrate, and the change in fluorescence intensity is recorded.
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration. The resulting binding curve is then fitted to a quadratic equation to determine the dissociation constant (Kd).
Affinity Chromatography for Malate Dehydrogenase Binding
This method was employed to assess the binding of thiamine to isoforms of malate dehydrogenase (MDH).[3][4][5][6]
Objective: To identify and isolate proteins that bind to a thiamine-conjugated stationary phase.
Materials:
-
Affinity sorbent: Thiamine fragment conjugated to Sepharose 4B
-
Protein sample: Commercial preparation of porcine heart malate dehydrogenase
-
Binding Buffer
-
Elution Buffer containing a high concentration of free thiamine
-
Chromatography column and system
Procedure:
-
Column Preparation: The affinity sorbent is packed into a chromatography column and equilibrated with the binding buffer.
-
Sample Loading: The MDH protein preparation is loaded onto the column, allowing proteins with affinity for the thiamine ligand to bind to the sorbent.
-
Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the column by applying the elution buffer containing free thiamine. The free thiamine competes with the immobilized thiamine for the protein's binding site, causing the bound protein to be released.
-
Analysis: The eluted fractions are collected and analyzed for protein content (e.g., using the Bradford method) and enzyme activity to confirm the presence of MDH. Further analysis by SDS-PAGE and mass spectrometry can identify the specific isoforms that were bound.[3][4][5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key processes related to the binding affinity studies.
Caption: Workflow for determining binding affinity via fluorescence titration.
Caption: Process of protein separation using affinity chromatography.
References
- 1. Structural Similarities between Thiamin-Binding Protein and Thiaminase-I Suggest a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of thiamine and its derivatives against its primary molecular targets and related off-targets. The information presented herein is supported by experimental data to aid researchers in evaluating the selectivity of thiamine-based compounds.
Introduction
Thiamine, also known as Vitamin B1, is a crucial precursor for the synthesis of thiamine diphosphate (ThDP), an essential coenzyme for several key enzymes involved in central metabolism. While these ThDP-dependent enzymes are considered the primary targets of thiamine's biological activity, emerging evidence reveals that thiamine and its phosphorylated derivatives can also interact with a range of other proteins in a non-coenzymatic fashion. Understanding the selectivity of thiamine for its intended targets versus these "off-targets" is critical for the development of selective inhibitors and for elucidating the full spectrum of its physiological and potential therapeutic effects.
Data Presentation: Quantitative Selectivity of Thiamine and its Analogs
The following table summarizes the quantitative data on the interaction of thiamine, its active form ThDP, and its synthetic analogs with various molecular targets. The data is presented as Michaelis-Menten constants (Km) for the natural coenzyme, and inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for thiamine analogs, providing a basis for comparing their relative affinities and potencies.
| Compound/Analog | Target Enzyme | Species/Source | Parameter | Value | Reference |
| Thiamine Diphosphate | Pyruvate Dehydrogenase Complex | European bison heart | Km | 0.6 µM | [1] |
| Oxythiamine Diphosphate | Pyruvate Dehydrogenase Complex | European bison heart | Ki | 0.23 µM | [1] |
| Thiamine Diphosphate | Pyruvate Dehydrogenase Complex | Bovine adrenals | Km | 0.11 µM | [1] |
| Oxythiamine Diphosphate | Pyruvate Dehydrogenase Complex | Bovine adrenals | Ki | 0.07 µM | [1] |
| Thiamine Diphosphate | Pyruvate Dehydrogenase Complex | Bovine heart | Km | 0.07 µM | [1] |
| Oxythiamine Diphosphate | Pyruvate Dehydrogenase Complex | Bovine heart | Ki | 0.04 µM | [1] |
| Thiamine Diphosphate | Pyruvate Decarboxylase | Yeast | Km | 23 µM | [1] |
| Oxythiamine Diphosphate | Pyruvate Decarboxylase | Yeast | Ki | 20 µM | [1] |
| Pyrithiamine Diphosphate | Pyruvate Decarboxylase | Yeast | Ki | 78 µM | [1] |
| Thiamine Diphosphate | Transketolase | Yeast | Km | 1.1 µM | [1] |
| Oxythiamine Diphosphate | Transketolase | Yeast | Ki | 0.03 µM | [1] |
| Pyrithiamine Diphosphate | Transketolase | Yeast | Ki | 110 µM | [1] |
| Oxythiamine Diphosphate | Transketolase | Rat liver | IC50 | 0.02–0.2 µM | [1] |
| Thiamine Diphosphate | α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | Km | 6.7 µM (with Mg2+) | [1] |
| Oxythiamine Diphosphate | α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | Ki | ~30 µM | [1] |
| Oxythiamine Diphosphate | α-Ketoglutarate Dehydrogenase Complex | European bison heart | IC50 | 24 µM | [1] |
| Pyrithiamine | Thiamine Pyrophosphokinase | - | Ki | 2–3 µM | [1] |
| Oxythiamine | Thiamine Pyrophosphokinase | - | Ki | 4.2 mM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pyruvate Dehydrogenase (PDH) Activity Assay
This coupled enzymatic assay measures the activity of the pyruvate dehydrogenase complex by monitoring the reduction of NAD+ to NADH.
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium pyruvate
-
4 mM Sodium CoA (freshly prepared)
-
40 mM NAD+ (freshly prepared)
-
40 mM Thiamine pyrophosphate (TPP) (freshly prepared)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT) (freshly prepared)
-
25 mM Oxaloacetate (OAA)
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.05 g in 10 mL 100% ethanol, freshly prepared)
-
Citrate synthase
-
Cell or tissue extract
-
UV-sensitive cuvettes
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagent Mixture: For each assay, prepare a control and an experimental reaction mixture in separate microfuge tubes. The specific volumes of each reagent may vary depending on the experimental setup, but a typical mixture includes Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
Enzyme Incubation: Add the cell or tissue extract to both the control and experimental tubes and incubate at 37°C for 15 minutes.
-
Assay Measurement:
-
Transfer the contents of the tubes to quartz cuvettes.
-
Add OAA and DTNB to both cuvettes and mix gently.
-
Place the cuvettes in the spectrophotometer.
-
Initiate the reaction by adding citrate synthase.
-
Immediately start recording the absorbance at 412 nm for a set period (e.g., 100 seconds) at 30°C.
-
-
Data Analysis: The rate of change in absorbance over time is proportional to the PDH activity. One unit of PDH activity is defined as the amount of enzyme required to produce 1.0 µmole of acetyl CoA per minute.[2]
Transketolase (TKT) Activity Assay
This assay determines transketolase activity by measuring the rate of NADH oxidation in a coupled enzymatic reaction.
Materials:
-
Washed erythrocyte specimens or other sample types
-
Reagents for the assay, including ribose-5-phosphate, NADH, and coupling enzymes (ribose phosphate isomerase, ribulose phosphate-3-epimerase, glycerol-3-phosphate dehydrogenase)[3]
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare hemolysates from washed erythrocytes or other appropriate sample preparations.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the sample, ribose-5-phosphate, and the coupling enzymes. The reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time. The rate of NADH oxidation is directly proportional to the transketolase activity.
-
Erythrocyte Transketolase Activity Coefficient (ETKAC) Calculation: To assess thiamine status, the assay is run in the presence and absence of added ThDP. The ETKAC is the ratio of TKT activity with added ThDP to the activity without added ThDP.[3][4]
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay
This colorimetric assay measures α-KGDH activity by quantifying the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate.
Materials:
-
AKGDH Assay Buffer
-
AKGDH Substrate (containing α-ketoglutarate)
-
AKGDH Developer (containing a chromogenic probe)
-
NADH Standard
-
Tissue or cell homogenates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold AKGDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
NADH Standard Curve: Prepare a standard curve using the provided NADH standard to correlate absorbance with the amount of NADH.
-
Reaction Mix Preparation: Prepare a reaction mix containing AKGDH Assay Buffer, AKGDH Substrate, and AKGDH Developer.
-
Enzymatic Reaction:
-
Add the reaction mix to wells containing the standards and samples.
-
For sample blanks, use a reaction mix without the substrate.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
-
Data Analysis: The rate of increase in absorbance at 450 nm is proportional to the α-KGDH activity. The activity is calculated based on the NADH standard curve.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving thiamine-dependent enzymes and a general experimental workflow for assessing enzyme activity.
Caption: Key metabolic pathways involving Thiamine Diphosphate (ThDP)-dependent enzymes.
Caption: General experimental workflow for enzyme activity assays.
Conclusion
The presented data highlights the selectivity profile of thiamine and its analogs. While ThDP demonstrates high affinity for its cognate enzymes, synthetic analogs such as oxythiamine exhibit varying degrees of inhibitory activity against these targets. Notably, the non-coenzyme binding interactions of thiamine with proteins like p53 and PARP represent an important area of ongoing research that could reveal novel biological functions and therapeutic opportunities.[6][7][8] This guide serves as a foundational resource for researchers investigating the intricate molecular interactions of thiamine and its derivatives.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thalidomide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Thalidomide are critical for ensuring laboratory safety and environmental protection. Thalidomide and its analogs are recognized as highly potent compounds, with their primary health concern being teratogenicity, which can cause severe birth defects.[1][2][3] Therefore, all handling and disposal procedures must be executed with extreme caution.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Thalidomide, adhering to stringent safety protocols and regulatory compliance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol, as all procedures must align with local, regional, national, and international regulations.[4]
Key Hazard Information
Thalidomide is a known human teratogen and can cause developmental toxicity.[3][5] Exposure, even in small amounts, can lead to severe and life-threatening birth defects. It may also damage fertility or the unborn child.[1] Additionally, prolonged or repeated exposure can cause damage to the hematological and neurological systems.[3]
Quantitative Data Summary
While specific quantitative data for all Thalidomide derivatives may vary, the table below summarizes key information for the parent compound, which should be considered a baseline for handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄[5] |
| Physical State | Solid[4] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Thalidomide in any form.
-
Gloves: Double-gloving with nitrile gloves is required to provide a sufficient barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: An N95 respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR) is necessary when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol or dust generation.[2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of Thalidomide waste. All handling of Thalidomide should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with Thalidomide, including unused or expired solid compounds, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[1][2]
-
Liquid Waste: If Thalidomide has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1][4]
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with Thalidomide must be disposed of in a designated sharps container for hazardous chemical waste.[1][2]
-
-
Container Management:
-
Decontamination:
-
Wipe down all work surfaces within the chemical fume hood or designated handling area with a suitable decontamination solution.
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure. Consult your EHS department for appropriate decontamination methods.[2][4]
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.[1]
-
-
Documentation and Disposal:
-
Maintain accurate records of the amount of Thalidomide waste generated and the date of disposal.[4]
-
Contact a licensed professional waste disposal service to dispose of the material. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Dispose of contaminated packaging as unused product.[5]
-
Spill Response
In the event of a spill:
-
Evacuate: Non-essential personnel should leave the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an absorbent material to contain the spill.[1]
-
Decontaminate: Place spill materials into a leak-proof container for disposal and decontaminate the area twice.[3]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of Thalidomide.
References
Safe Handling of Thalmine: A Guide to Personal Protective Equipment and Disposal
Disclaimer: "Thalmine" is a fictional substance. This guide is based on established safety protocols for handling potent, cytotoxic, and antiproliferative compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical being used. In the absence of an SDS, the following stringent precautions for highly potent compounds should be strictly followed.
Occupational exposure to potent pharmaceutical compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] These substances may be carcinogenic, mutagenic, or teratogenic, necessitating strict adherence to safety protocols to protect all personnel.[2][3]
Personal Protective Equipment (PPE) for Handling this compound
The consistent and correct use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. All personnel must receive training in the proper donning and doffing of PPE.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
|---|---|---|
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves compliant with ASTM D6978-05.[1][2] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove and prevents skin exposure at the wrist.[1] Vinyl gloves are not recommended.[4] |
| Gown | Disposable, impermeable gown with a solid front (no front closure) and long sleeves with tight-fitting elastic or knit cuffs.[1] | Protects against splashes and contamination of personal clothing. An impermeable material like polyethylene-coated polypropylene is recommended.[1] |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[1][4] | Protects the eyes and face from splashes or aerosolized particles.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powders outside of a containment device or when there is a risk of aerosolization.[5] For spills, a half-face elastomeric respirator with appropriate cartridges may be necessary. | Prevents inhalation of hazardous airborne particles.[6][7] |
| Shoe Covers | Disposable, coated shoe covers.[1] | Prevents the tracking of contaminants out of the laboratory or handling area.[1] |
Operational and Disposal Plans
A comprehensive plan covering the entire lifecycle of the hazardous compound is essential for ensuring safety.
Handling and Preparation Protocol
All handling of open powders or the compounding of concentrated this compound solutions must be performed within a designated containment device to minimize exposure.
-
Engineering Controls : All work with this compound should be conducted in a Class II Biological Safety Cabinet (BSC), a glove box isolator, or a powder containment hood.[8][9] These engineering controls protect the operator and the environment from hazardous particles.[9]
-
Work Practices : Work surfaces should be covered with plastic-backed absorbent paper to contain any minor spills and facilitate cleanup.[8] Luer-lock fittings should be used for all syringes and connections to prevent leakage.[1]
Spill Management
Immediate and correct management of spills is critical to minimize contamination and exposure.[10] Spill kits should be clearly labeled and readily accessible in all areas where this compound is handled.[5][10]
Table 2: Spill Cleanup Procedures for this compound
| Spill Size | Initial Actions | Cleanup Procedure |
|---|---|---|
| Small Spill (< 5 mL or 5 g)[5][10] | 1. Cordon off the area and post a warning sign.[5] 2. Don appropriate PPE: gown, double gloves, and eye protection.[5] | 1. For liquids: Gently cover with absorbent pads to contain the spill.[5] 2. For powders: Cover with a damp cloth or towel to avoid aerosolizing the powder.[5] 3. Collect all contaminated materials (including glass) in a designated cytotoxic waste container.[5] 4. Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5] |
| Large Spill (> 5 mL or 5 g)[5][10] | 1. Evacuate the area immediately and restrict access.[5][11] 2. Don full PPE, including a respirator.[5] | 1. Limit the spread by gently covering the spill with absorbent sheets or spill-control pads.[5] 2. Do not generate aerosols.[5] 3. Collect all contaminated materials and broken glass into a puncture-resistant cytotoxic waste container.[5] 4. Thoroughly clean all contaminated surfaces twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5] 5. Decontaminate reusable items or dispose of them as cytotoxic waste. |
Personal Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water for at least 15 minutes.[11]
-
Eye Contact: Flush the eye with copious amounts of water or isotonic eyewash for at least 15 minutes, holding the eyelid open. Seek immediate medical attention.[11][12]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to strict protocols.
-
Waste Segregation : All contaminated items, including gloves, gowns, shoe covers, bench paper, and labware, must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[1][13]
-
Container Specifications :
-
Non-sharps waste : Should be placed in thick (e.g., 2-4 mm) plastic bags, often color-coded purple or yellow with a distinct cytotoxic warning symbol.[13][14][15]
-
Sharps waste : Needles, syringes, and broken glass must be disposed of in a rigid, puncture-resistant sharps container with a purple lid or cytotoxic labeling.[15]
-
Bulk waste : Unused or expired this compound and heavily contaminated items should be placed in rigid, leak-proof containers clearly marked as cytotoxic waste.[13][15]
-
-
Final Disposal : The only acceptable method for disposing of cytotoxic waste is high-temperature incineration.[14][16] All waste producers have a "duty of care" to ensure waste is stored, transported, and disposed of in a compliant manner.[14]
Experimental Protocols
Glove Permeation and Penetration Resistance Testing (Based on ASTM D6978-05)
To ensure adequate protection, gloves used for handling hazardous drugs must be tested for their resistance to permeation. The ASTM D6978-05 standard is specifically designed for this purpose.[2]
-
Objective : To determine the breakthrough time for a specific hazardous drug to pass through the glove material at a molecular level (permeation) and to check for leaks through pores or pinholes (penetration).[2]
-
Methodology :
-
A sample of the glove material is placed in a test cell, acting as a barrier between the challenge chemical (the hazardous drug) and a collection medium (gas or liquid).
-
The outer surface of the glove material is exposed to the drug.
-
The collection medium on the other side is continuously monitored using analytical techniques (e.g., chromatography) to detect any presence of the drug.
-
The "breakthrough time" is the time from the initial exposure until the drug is detected on the inner side at a specific permeation rate.
-
The ASTM D6978-05 standard is significantly more sensitive than other standards, making it more appropriate for highly potent drugs.[2]
-
Workflow Visualization
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling, spill response, and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 12. england.nhs.uk [england.nhs.uk]
- 13. danielshealth.ca [danielshealth.ca]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
- 16. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
